molecular formula C10H12O3 B1590314 Methyl 2-(4-(hydroxymethyl)phenyl)acetate CAS No. 155380-11-3

Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Cat. No.: B1590314
CAS No.: 155380-11-3
M. Wt: 180.2 g/mol
InChI Key: LLDQUDYCTIKKFV-UHFFFAOYSA-N
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Description

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-(hydroxymethyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(hydroxymethyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[4-(hydroxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDQUDYCTIKKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503105
Record name Methyl [4-(hydroxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155380-11-3
Record name Methyl [4-(hydroxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: 155380-11-3) is a bifunctional "privileged scaffold" extensively utilized in drug discovery and organic synthesis. Unlike its parent compound, methyl phenylacetate (a common fragrance ingredient), this para-hydroxymethyl derivative serves as a critical orthogonal linker. It possesses two distinct reactive sites: a chemically stable methyl ester and a labile benzylic alcohol. This duality allows for sequential functionalization, making it an ideal intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), receptor agonists, and prodrug linkers where solubility modulation is required.

Physicochemical Profile

The following data aggregates experimentally validated and computationally predicted properties essential for handling and characterization.

PropertyValueNote
IUPAC Name Methyl 2-[4-(hydroxymethyl)phenyl]acetate-
CAS Number 155380-11-3Distinct from Methyl phenylacetate (101-41-7)
Molecular Formula

-
Molecular Weight 180.20 g/mol -
Appearance Colorless to pale yellow viscous oilTends to solidify upon prolonged cold storage
Boiling Point 295.1 ± 20.0 °CPredicted (760 mmHg)
Density 1.154 ± 0.06 g/cm³Predicted
LogP 0.89 - 0.90Lipophilicity suitable for CNS penetration
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility

Structural Analysis & Reactivity Logic

The utility of this molecule stems from its orthogonal reactivity . A common error in synthetic planning is treating both oxygenated termini as equivalent. They are electronically and sterically distinct.

  • Site A (Methyl Ester): Located on the

    
     carbon chain. It is relatively robust against mild oxidation and acidic conditions but susceptible to saponification (LiOH/THF) or transesterification.
    
  • Site B (Benzylic Alcohol): The

    
     carbon attached directly to the aromatic ring. This is the "active" handle. It undergoes rapid oxidation to benzaldehydes (using MnO₂ or Swern conditions) or conversion to benzylic halides (using PBr₃ or SOCl₂).
    

Chemo-selectivity Insight: The benzylic position stabilizes carbocations, making the hydroxyl group an excellent leaving group under acidic conditions, allowing for


-type substitutions that leave the distal ester untouched.
Visualization: Reactivity Divergence Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core Methyl 2-(4-(hydroxymethyl) phenyl)acetate (Core Scaffold) Aldehyde Methyl 4-formylphenylacetate (Oxidation Product) Core->Aldehyde Swern Ox or MnO2 Bromide Methyl 2-(4-(bromomethyl) phenyl)acetate (Electrophile) Core->Bromide PBr3 or CBr4/PPh3 Acid 2-(4-(hydroxymethyl) phenyl)acetic acid (Hydrolysis Product) Core->Acid LiOH, THF/H2O (Saponification) Ether Benzylic Ethers (Prodrug Linkers) Core->Ether NaH, R-X (Williamson)

Figure 1: Divergent reactivity map showing orthogonal transformations of the ester and alcohol moieties.

Validated Synthetic Protocol

While the compound is commercially available, in-house synthesis is often required to introduce isotopic labels or when bulk quantities are needed immediately. The most reliable, self-validating route is the Selective Reduction of Methyl 4-formylphenylacetate .

Why this route? Direct esterification of 4-(hydroxymethyl)phenylacetic acid often leads to self-polymerization (polyester formation). Reducing the aldehyde in the presence of the ester is chemically feasible because sodium borohydride (


) reacts with aldehydes much faster than esters at low temperatures.
Protocol: Selective Aldehyde Reduction

Target: Conversion of Methyl 4-formylphenylacetate


 Methyl 2-(4-(hydroxymethyl)phenyl)acetate.
Reagents:
  • Methyl 4-formylphenylacetate (1.0 equiv)

  • Sodium Borohydride (

    
    ) (0.5 - 0.7 equiv)
    
  • Methanol (anhydrous)

  • Saturated

    
     solution
    
Step-by-Step Methodology:
  • Preparation: Dissolve Methyl 4-formylphenylacetate (e.g., 1.92 g, 10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

    • Control Point: Cooling is critical. Higher temperatures promote ester reduction or transesterification.

  • Addition: Add

    
     (190 mg, 5 mmol) portion-wise over 5 minutes.
    
    • Observation: Mild gas evolution (

      
      ) will occur. Ensure venting.
      
  • Reaction Monitoring (TLC): Stir at 0°C for 30 minutes. Spot TLC (Hexane/EtOAc 2:1).

    • Validation: The starting material (Aldehyde, higher

      
      ) should disappear. The product (Alcohol, lower 
      
      
      
      ) will appear. If aldehyde remains, add 0.1 equiv
      
      
      .
  • Quenching: Once complete, carefully add saturated aqueous

    
     (5 mL) to quench excess hydride.
    
  • Workup: Concentrate methanol under reduced pressure. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Yield Expectations: >90% yield.[1][2][3] The product is usually pure enough for subsequent steps without chromatography.

Visualization: Synthesis Workflow

SynthesisFlow Step1 Dissolve Aldehyde Precursor in MeOH (0°C) Step2 Add NaBH4 (0.5 equiv) Portion-wise Step1->Step2 Step3 TLC Check (Disappearance of CHO) Step2->Step3 Decision Complete? Step3->Decision Decision->Step2 No (Add 0.1 eq NaBH4) Step4 Quench with sat. NH4Cl Decision->Step4 Yes Step5 Extract (EtOAc) & Concentrate Step4->Step5

Figure 2: Step-by-step workflow for the chemo-selective reduction synthesis.

Analytical Characterization (Expectations)

To ensure the integrity of the synthesized or purchased material, compare against these spectral benchmarks:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H) — Para-substitution pattern.
      
    • 
       4.68 (s, 2H, 
      
      
      
      ) — Diagnostic benzylic alcohol peak.
    • 
       3.70 (s, 3H, 
      
      
      
      ) — Methyl ester singlet.
    • 
       3.62 (s, 2H, 
      
      
      
      ) — Alpha-methylene protons.
  • IR Spectroscopy:

    • Broad band ~3400

      
       (O-H stretch).
      
    • Sharp band ~1735

      
       (C=O ester stretch).
      

Safety & Handling

  • Hazards: Classified as an irritant (H315, H319, H335). It is not known to be highly toxic, but as a benzylic alcohol, it may have varying biological activity.

  • Storage: Store at 2-8°C (refrigerated). The benzylic alcohol is prone to slow air oxidation to the aldehyde/acid if left at room temperature in open vessels.

  • Incompatibility: Strong oxidizing agents (Chromium reagents, Permanganate) and strong bases (causes hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575321, Methyl 2-[4-(hydroxymethyl)phenyl]acetate. Retrieved from [Link]

  • Frontiers in Pharmacology. Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (Contextual usage of hydroxymethyl handles in prodrugs). Retrieved from [Link]

Sources

Methyl 2-(4-(hydroxymethyl)phenyl)acetate CAS 155380-11-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS 155380-11-3)

Introduction: A Versatile Bifunctional Building Block

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a substituted phenylacetate derivative possessing two key functional groups: a primary alcohol and a methyl ester. This bifunctional nature makes it a valuable and versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its strategic importance is highlighted by its role as a key intermediate in the synthesis of Netarsudil, a Rho kinase inhibitor used for the treatment of glaucoma.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, reactivity, and safe handling, designed to empower researchers in leveraging this compound for advanced chemical applications.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the identity and key physicochemical data for Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Molecular Structure and Identity

The molecule consists of a central benzene ring, para-substituted with a hydroxymethyl (-CH₂OH) group and an acetate methyl ester (-CH₂COOCH₃) group.

synthesis_workflow start 4-(Bromomethyl)phenylacetic Acid intermediate 4-(Hydroxymethyl)phenylacetic Acid start->intermediate 1. NaOH, H₂O 2. H₂SO₄ (acidify) product Methyl 2-(4-(hydroxymethyl)phenyl)acetate intermediate->product Methanol (CH₃OH) H₂SO₄ (cat.) Reflux

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks (TLC) to ensure reaction completion before proceeding to the next step.

Step 1: Synthesis of 4-(Hydroxymethyl)phenylacetic Acid [2]

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve sodium hydroxide (4.0 eq.) in deionized water. To this stirring solution, add 4-(bromomethyl)phenylacetic acid (1.0 eq.).

  • Reaction Execution: Stir the resulting mixture at room temperature (18-25 °C) overnight.

  • In-Process Control (IPC): Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC). A suitable eluent system would be Ethyl Acetate/Hexane with a small amount of acetic acid.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated sulfuric acid to a pH of ~2.

  • Isolation: Add solid sodium chloride to saturate the aqueous solution and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.

Step 2: Fischer Esterification to Methyl 2-(4-(hydroxymethyl)phenyl)acetate

  • Reaction Setup: To a round-bottom flask containing the crude 4-(hydroxymethyl)phenylacetic acid from the previous step, add an excess of methanol (e.g., 10-20 volumes).

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • In-Process Control (IPC): Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution.

  • Isolation: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Experimental Protocol: Purification

Purification by flash column chromatography is recommended to achieve high purity (>98%).

  • Column Preparation: Pack a silica gel column using a suitable solvent system, such as a gradient of Ethyl Acetate in Hexane (e.g., starting from 10:90 and gradually increasing to 50:50).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Begin elution with the non-polar solvent mixture, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 2-(4-(hydroxymethyl)phenyl)acetate as a solid or oil.

Part 3: Spectroscopic Characterization

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and standard spectroscopic principles.

Predicted Spectroscopic Data Summary
TechniqueKey Features / Predicted Values
¹H NMR (CDCl₃, 400 MHz)See Table 3.2 for detailed assignments.
¹³C NMR (CDCl₃, 100 MHz)δ ~172 (C=O), 136 (Ar-C), 133 (Ar-C), 129 (Ar-CH), 127 (Ar-CH), 64 (Ar-CH₂OH), 52 (OCH₃), 41 (Ar-CH₂COO).
FT-IR (KBr, cm⁻¹)~3400 (O-H stretch, broad), ~2950 (C-H stretch, sp³), ~1730 (C=O stretch, ester), ~1610 (C=C stretch, aromatic), ~1150 (C-O stretch, ester).
Mass Spec. (EI)m/z (%) = 180 [M]⁺, 149 [M-OCH₃]⁺, 121 [M-COOCH₃]⁺, 91 [C₇H₇]⁺.
Interpreted ¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30Doublet (d)2HAr-H (ortho to CH₂OH)Aromatic protons deshielded by proximity to electron-withdrawing groups.
~7.25Doublet (d)2HAr-H (ortho to CH₂COOCH₃)Aromatic protons deshielded by proximity to electron-withdrawing groups.
~4.65Singlet (s)2HAr-CH₂ OHMethylene protons adjacent to an oxygen and an aromatic ring.
~3.70Singlet (s)3HCOOCH₃ Methyl protons of the ester group.
~3.60Singlet (s)2HAr-CH₂ COOCH₃Methylene protons alpha to the ester carbonyl group.

Part 4: Chemical Reactivity and Synthetic Applications

The utility of Methyl 2-(4-(hydroxymethyl)phenyl)acetate stems from the distinct reactivity of its two functional groups, allowing for selective transformations and its use as a versatile scaffold.

Key Chemical Transformations

The primary alcohol and the ester group can be targeted for various modifications:

  • Alcohol Reactions: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can undergo esterification or etherification.

  • Ester Reactions: The methyl ester can be hydrolyzed back to the carboxylic acid, undergo transesterification with other alcohols, be reduced to a primary alcohol, or react with amines to form amides.

reactivity cluster_alcohol_rxns Alcohol Reactions cluster_ester_rxns Ester Reactions main Methyl 2-(4-(hydroxymethyl)phenyl)acetate oxidation Oxidation (e.g., PCC, DMP) main->oxidation esterification Esterification (e.g., Ac₂O, Py) main->esterification hydrolysis Hydrolysis (e.g., LiOH, H₂O) main->hydrolysis reduction Reduction (e.g., LiAlH₄) main->reduction amidation Amidation (e.g., RNH₂, heat) main->amidation product_aldehyde Methyl 2-(4-formylphenyl)acetate oxidation->product_aldehyde product_ester Acetoxymethyl derivative esterification->product_ester product_acid 4-(Hydroxymethyl)phenylacetic acid hydrolysis->product_acid product_diol 2-(4-(Hydroxymethyl)phenyl)ethan-1-ol reduction->product_diol product_amide Amide derivative amidation->product_amide

Caption: Reactivity map showing potential transformations of the title compound.

Application in Drug Design and Development

The primary documented application is as a building block for Netarsudil , a medication for glaucoma. [1]Beyond this specific use, its structure is of general interest in medicinal chemistry.

  • Scaffold for Derivatization: The two functional handles allow for the systematic exploration of chemical space. The alcohol can be used to introduce groups that modulate solubility or target hydrogen bond interactions, while the ester can be converted to amides to build more complex structures.

  • Role of Functional Groups: The hydroxymethyl group can improve solubility and provide a key interaction point with biological targets. [3]The methyl ester, and the broader methyl group, can influence a molecule's conformation, metabolic stability, and lipophilicity, which are critical pharmacokinetic properties. [4][5]

Part 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The following information is compiled from supplier safety data.

GHS Hazard Information

This compound should be handled with care, observing all standard laboratory safety procedures. [6][7][8]

Pictogram Signal Word Hazard Statements

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. [6]H315: Causes skin irritation. [6][7]H319: Causes serious eye irritation. [6][7]H335: May cause respiratory irritation. [6][7]|

Precautionary Measures and PPE
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6][7]* P264: Wash skin thoroughly after handling. [6]* P270: Do not eat, drink or smoke when using this product. [6]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [6][9]* P301+P317: IF SWALLOWED: Get medical help. [6]* P302+P352: IF ON SKIN: Wash with plenty of water. [6]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6][9] Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [9][10]* Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists. [9][10]* Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. [9][10]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. [9][10]

Storage and Stability

Store in a tightly closed container in a dry and well-ventilated place. [8]Recommended storage is at room temperature. [11][8]The compound is stable under recommended storage conditions.

References

  • PubChem. Benzeneacetic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. [Link]

  • Hangzhou Longshine Bio-Tech. Methyl [4-(hydroxymethyl)phenyl]acetate/155380-11-3. [Link]

  • PubChem. Methyl 2-[4-(hydroxymethyl)phenyl]acetate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. methyl phenyl acetate, 101-41-7. [Link]

  • PubMed. [Application of methyl in drug design]. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • MassBank. methyl phenylacetate. [Link]

  • Frontiers. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-(4-(hydroxymethyl)phenyl)acetate, a key organic compound with significant applications in research and development, particularly within the pharmaceutical and chemical synthesis sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, applications, and safety protocols.

Core Compound Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is an organic compound that is structurally characterized as the methyl ester of (4-(hydroxymethyl)phenyl)acetic acid. For clarity and precision in scientific communication, it is cataloged under several identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-[4-(hydroxymethyl)phenyl]acetate [1]. It is commonly registered under the CAS Number 155380-11-3 [1][2][3][4]. The molecular formula is C₁₀H₁₂O₃ , and it has a molecular weight of approximately 180.20 g/mol [1][3][4].

Structural Formula

The structural formula of Methyl 2-(4-(hydroxymethyl)phenyl)acetate consists of a central benzene ring substituted at positions 1 and 4. A methyl acetate group is attached to the first position, and a hydroxymethyl group is attached to the fourth position.

Caption: 2D Structural Formula of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for its application in synthesis and drug development. The following table summarizes the key properties of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1][3][4]
Molecular Weight180.20 g/mol [1][3][4]
Physical FormOil or Solid/Semi-solid[2]
Boiling Point295.1±20.0 °C (Predicted)[2]
Density1.154±0.06 g/cm³ (Predicted)[2]
pKa14.34±0.10 (Predicted)[2]
Topological Polar Surface Area (TPSA)46.53 Ų[3]
LogP0.8944[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors3[3]
Rotatable Bonds3[3]

Synthesis and Reaction Mechanisms

The synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate can be approached through several well-established organic chemistry routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired yield, and scalability.

Retrosynthetic Analysis

A logical approach to designing the synthesis of the target molecule involves retrosynthetic analysis. This process breaks down the complex target molecule into simpler, commercially available precursors.

G target Methyl 2-(4-(hydroxymethyl)phenyl)acetate intermediate1 4-(Hydroxymethyl)phenylacetic acid target->intermediate1 Esterification intermediate2 Methanol target->intermediate2 Esterification precursor1 4-(Bromomethyl)phenylacetic acid intermediate1->precursor1 Nucleophilic Substitution

Caption: Retrosynthetic pathway for Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Primary Synthetic Route: Fischer Esterification

A common and direct method for synthesizing Methyl 2-(4-(hydroxymethyl)phenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 4-(Hydroxymethyl)phenylacetic acid[5], with methanol in the presence of an acid catalyst.

Reaction Mechanism: The Fischer esterification is a reversible, acid-catalyzed reaction.[6] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[6] Methanol then acts as a nucleophile, attacking the carbonyl carbon.[6] A series of proton transfers follows, leading to the formation of a good leaving group (water) and subsequent elimination to yield the ester.[6]

G cluster_0 Fischer Esterification Mechanism A Carboxylic Acid + H+ B Protonated Carbonyl A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack by Methanol D Protonated Intermediate C->D Proton Transfer E Protonated Ester + H2O D->E Elimination of Water F Final Ester E->F Deprotonation

Caption: Key steps in the Fischer esterification mechanism.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)phenylacetic acid

The precursor, 4-(Hydroxymethyl)phenylacetic acid, can be synthesized from 4-(bromomethyl)phenylacetic acid.[5]

  • Reaction Setup: To a solution of sodium hydroxide (4 eq.) in water, add 4-(bromomethyl)phenylacetic acid (1 eq.).[5]

  • Reaction Execution: Stir the resulting mixture at room temperature overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[5]

  • Workup: Upon completion, carefully acidify the reaction mixture with concentrated sulfuric acid to a pH of approximately 2.[5]

  • Extraction: Add solid sodium chloride to the mixture and extract with ethyl acetate (3x).[5]

  • Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate.[5]

  • Crystallization: Allow the product to crystallize at a low temperature (4-6 °C) overnight.[5]

  • Isolation: Collect the solid product by filtration and wash the filter cake with petroleum ether to yield 4-(hydroxymethyl)phenylacetic acid.[5]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 4-(Hydroxymethyl)phenylacetic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Final Purification: Purify the crude product further by column chromatography to obtain pure Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Applications in Research and Drug Development

Methyl 2-(4-(hydroxymethyl)phenyl)acetate serves as a versatile building block in organic synthesis and holds potential in pharmaceutical research.

Intermediate in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. The presence of two reactive functional groups, the ester and the primary alcohol, allows for a variety of subsequent chemical transformations. The ester can be hydrolyzed back to the carboxylic acid or be involved in transesterification reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or be converted into other functional groups.

Potential Pharmacological Significance

While direct biological activity data for Methyl 2-(4-(hydroxymethyl)phenyl)acetate is limited, similar compounds have shown promising biological activities, including antimicrobial and anti-inflammatory properties.[7] The hydroxymethyl group can enhance solubility and reactivity with biological targets, making this class of compounds interesting for lead compound development in drug discovery.[7]

The "Magic Methyl" Effect in Drug Design

The methyl group of the ester in this molecule is a prime example of a functional group that can significantly impact a molecule's biological properties, a concept often referred to as the "magic methyl" effect in drug discovery.[8] The addition of a methyl group can influence a molecule's pharmacodynamic and pharmacokinetic profiles by affecting its conformation, lipophilicity, and metabolic stability.[8] For instance, a methyl group can block metabolic pathways, leading to a longer half-life of a drug candidate.[8]

Safety, Handling, and Storage

Proper handling and storage of Methyl 2-(4-(hydroxymethyl)phenyl)acetate are crucial to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1][3][4]

  • H319: Causes serious eye irritation[1][3][4]

  • H335: May cause respiratory irritation[1][3][4]

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[2][3]

Recommended Handling and Storage Protocols

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.[9]

  • Avoid contact with skin, eyes, and clothing.[9][10]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

  • In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[11]

  • In Case of Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Seek medical attention.[11]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen and seek medical attention.

Conclusion

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a compound of significant interest due to its versatile chemical nature and its potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its chemical properties, synthetic routes, and safety precautions is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational framework for professionals working with this compound, emphasizing scientific integrity and practical, field-proven insights.

References

  • PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[4-(hydroxymethyl)phenyl]acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

  • Ottokemi. (n.d.). Methyl phenyl acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Fischer Esterification of Glycerol by Phenylacetic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Whitepaper: Scalable Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

[1][2][3]

Executive Summary

The synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate (Target Molecule, TM ) from p-tolylmethanol presents a classic problem in chemoselectivity: distinguishing between two benzylic centers.[1][2][3] The starting material contains an oxidized benzylic position (


123

Direct oxidation or functionalization strategies often fail due to the higher lability of the hydroxymethyl protons, leading to over-oxidation to aldehydes or carboxylic acids. This guide presents a robust, four-step protocol utilizing a Protect-Activate-Homologate-Deprotect strategy.[1][2][3] This route prioritizes regiocontrol and operational safety, culminating in a "telescoped" final step that simultaneously forms the ester and deprotects the alcohol.

Strategic Retrosynthesis

To achieve the target transformation, we must invert the reactivity logic. The hydroxyl group, usually a nucleophile, must be masked to prevent interference during the radical functionalization of the methyl group.

The Pathway Logic[2]
  • Shielding: The hydroxyl group is protected as a silyl ether (TBS).[1][3] This prevents oxidation and radical abstraction at the oxymethylene site.[3]

  • Activation: The methyl group is activated via Wohl-Ziegler radical bromination.[1][2][3]

  • Homologation: The carbon chain is extended via nucleophilic substitution with cyanide.[1][3]

  • Transformation: The nitrile is converted to the methyl ester via acid-catalyzed methanolysis (Pinner reaction), which concurrently cleaves the acid-labile silyl protecting group.[1][2]

RetrosynthesisFigure 1: Retrosynthetic Disconnection StrategyTargetTarget Molecule(Methyl 2-(4-(hydroxymethyl)phenyl)acetate)Precursor1Nitrile Intermediate(Protected)Target->Precursor1Pinner Reaction(MeOH/HCl)Precursor2Benzylic Bromide(Protected)Precursor1->Precursor2Cyanation(NaCN)StartStarting Material(p-Tolylmethanol)Precursor2->Start1. Protection (TBS)2. Bromination (NBS)

Detailed Experimental Protocol

Phase 1: Silyl Protection (The Shield)

Objective: Mask the primary alcohol to prevent oxidation during the radical step. Reagents: tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF.[1][3]

The choice of TBS (tert-butyldimethylsilyl) over simple acetyl or benzyl groups is critical.[1][2][3] Acetyl groups can migrate or be cleaved under the basic conditions of cyanation, while benzyl ethers are susceptible to radical attack at the benzylic position during the subsequent bromination step.

Protocol:

  • Dissolve p-tolylmethanol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Add Imidazole (1.2 equiv) as a base/catalyst.[1][3]

  • Cool to 0°C and add TBSCl (1.1 equiv) portion-wise.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Checkpoint: Quantitative yield expected.[1][3][4] Product is a clear oil.[1][2][3]

Phase 2: Regioselective Radical Bromination (The Sword)

Objective: Functionalize the methyl group without touching the protected hydroxymethyl group. Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), Benzotrifluoride (solvent).[1][3]

Critical Mechanism: The Wohl-Ziegler reaction relies on the stability of the benzylic radical.[2] While the oxygen-stabilized radical (at the protected alcohol site) is thermodynamically stable, the steric bulk of the TBS group kinetically hinders abstraction at that site, favoring the accessible methyl group.

Protocol:

  • Dissolve the TBS-protected ether in Benzotrifluoride (green alternative to

    
    ) or cyclohexane.[1][2][3]
    
  • Add NBS (1.05 equiv) and AIBN (0.05 equiv).[1][3]

  • Reflux (80-85°C) for 2–4 hours. Monitor via TLC/HPLC for the disappearance of starting material.[2][3][5]

  • Note: Stop the reaction before >10% di-bromination occurs.[1][2][3] It is better to have unreacted starting material (separable) than di-bromide (difficult to separate).[1][2][3]

  • Workup: Cool, filter off succinimide precipitate, and concentrate the filtrate.

  • Purification: Rapid filtration through a silica plug to remove polar impurities.[1][3]

Phase 3: Cyanation (The Extension)

Objective: Extend the carbon chain by one unit.[1] Reagents: Sodium Cyanide (NaCN), DMSO.[1][3]

Protocol:

  • Safety Alert: NaCN is lethal.[1][2][3] Operate in a well-ventilated fume hood with cyanide sensors active.

  • Dissolve the benzylic bromide intermediate in DMSO.[1][3]

  • Add NaCN (1.2 equiv).[1][3] The reaction is exothermic; maintain temperature <40°C to prevent elimination side reactions.[3]

  • Stir at room temperature for 3 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.[1][3][5] Wash organic layer with saturated

    
     and brine.[1][3][6]
    
Phase 4: Telescoped Pinner Reaction & Deprotection (The Reveal)

Objective: Convert the nitrile to the methyl ester and remove the TBS group in a single pot. Reagents: Methanol (anhydrous), HCl (gas) or Acetyl Chloride.[1][3]

This step exploits the acid lability of silyl ethers.[2][3] The acidic conditions required for the Pinner reaction (conversion of nitrile to imino-ether then ester) are sufficient to cleave the TBS ether, removing the need for a separate TBAF step.[2]

Protocol:

  • Dissolve the nitrile intermediate in anhydrous Methanol.

  • Cool to 0°C. Slowly add Acetyl Chloride (3.0 equiv) dropwise. (This generates anhydrous HCl in situ).[1][3]

  • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Mechanism: The nitrile forms an imidate hydrochloride, which is hydrolyzed by trace water (or added water in workup) to the ester.[1] The HCl simultaneously protonates the silyl ether, leading to cleavage.[3]

  • Workup: Neutralize carefully with solid

    
    . Concentrate to remove methanol.[1][3] Partition residue between water and Ethyl Acetate.[1][3][7]
    
  • Final Purification: Recrystallization from hexanes/EtOAc or column chromatography.[1][2][3]

Process Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical intermediate states.

SynthesisWorkflowFigure 2: Step-by-Step Synthesis WorkflowStartp-TolylmethanolStep1Step 1: Protection(TBS-Cl, Imidazole)Start->Step1Inter1Intermediate A:TBS-Protected EtherStep1->Inter1Step2Step 2: Bromination(NBS, AIBN, Reflux)Inter1->Step2Inter2Intermediate B:Benzylic BromideStep2->Inter2 Regioselective Radical Subst.Step3Step 3: Cyanation(NaCN, DMSO)Inter2->Step3Inter3Intermediate C:NitrileStep3->Inter3 SN2 DisplacementStep4Step 4: Pinner Methanolysis(MeOH, HCl)Inter3->Step4FinalTARGET:Methyl 2-(4-(hydroxymethyl)phenyl)acetateStep4->Final Simultaneous Esterification & Deprotection

Key Performance Indicators (KPIs) & Troubleshooting

The following table summarizes the expected outcomes and critical control points for each phase.

Reaction StepExpected YieldCritical Control Point (CCP)Troubleshooting
1. Silyl Protection 95 - 98%Moisture control (Anhydrous DMF).[1][2][3]If conversion is low, check TBSCl quality (hydrolyzes easily).[1][3]
2. Bromination 75 - 85%Stoichiometry of NBS (1.05 eq).[1][2][3]Over-bromination: If di-bromide forms, reduce NBS to 0.95 eq and recycle starting material.[1][2][3]
3. Cyanation 85 - 90%Temperature (<40°C).[2][3]Elimination: High temps can cause HBr elimination to form styrenes.[1][3] Keep cool.
4. Pinner/Deprotection 80 - 85%Anhydrous conditions initially.[2][3]If ester doesn't form, ensure HCl concentration is sufficient.[1][3] If TBS remains, add mild heating.[1][3]

Safety & Industrial Scalability[1][3]

Cyanide Management

The use of NaCN (Step 3) requires strict adherence to safety protocols.[1][3]

  • Engineering Controls: Reactions must be performed in a negative-pressure glovebox or a high-efficiency fume hood.

  • Waste Disposal: All aqueous waste from Step 3 must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1][3]

Solvent Selection for Scale-up[1][2][3]
  • Benzotrifluoride: Recommended in Step 2 as a replacement for Carbon Tetrachloride (

    
    ) or Benzene, which are carcinogenic.[1][3] Benzotrifluoride is safer, has a higher boiling point suitable for radical initiation, and is easier to remove.[1][3]
    
  • DMSO: Used in Step 3.[1][3][8] While effective, its high boiling point makes removal difficult.[1][3] For larger scales, phase-transfer catalysis (PTC) using Toluene/Water with TBAB (tetrabutylammonium bromide) is a viable alternative.[1][2][3]

References

  • PrepChem. (n.d.).[1][3] Synthesis of methyl phenylacetate via carbonylation. Retrieved October 26, 2023, from [Link]

  • Georgiev, D., et al. (2016).[1][3][9] Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. ResearchGate. Retrieved October 26, 2023, from [Link]

An In-depth Technical Guide to Methyl 2-(4-(hydroxymethyl)phenyl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-(4-(hydroxymethyl)phenyl)acetate, a key chemical intermediate with significant applications in the pharmaceutical industry. We will delve into its chemical identity, properties, synthesis, and role in the development of therapeutic agents, offering field-proven insights and detailed methodologies for the discerning scientist.

Core Identity and Chemical Properties

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a bifunctional organic compound containing both a methyl ester and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis.

Nomenclature and Identification
  • IUPAC Name: methyl 2-[4-(hydroxymethyl)phenyl]acetate[1]

  • CAS Number: 155380-11-3[1][2]

  • Molecular Formula: C₁₀H₁₂O₃[2][3]

  • Molecular Weight: 180.20 g/mol [1][3]

Synonyms

A variety of synonyms are used in literature and commercial listings for this compound, including:

  • methyl [4-(hydroxymethyl)phenyl]acetate[4]

  • Benzeneacetic acid, 4-(hydroxymethyl)-, methyl ester[1]

  • methyl 4-(hydroxymethyl)phenylacetate[1]

  • (4-Hydroxymethylphenyl)acetic acid methyl ester[1]

  • methyl p-hydroxymethylphenylacetate[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource
Physical Form White to yellow solid
Boiling Point (Predicted) 295.1±20.0 °C[2]
Density (Predicted) 1.154±0.06 g/cm³[2]
Storage Sealed in dry, room temperature[2][3]

Synthesis and Manufacturing

The synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a critical aspect for its application in drug development. While multiple synthetic routes are possible, a common approach involves the esterification of 4-(hydroxymethyl)phenylacetic acid.

Conceptual Synthetic Pathway

The synthesis fundamentally involves two key transformations: the formation of the phenylacetic acid backbone and the subsequent esterification of the carboxylic acid and protection/deprotection of the hydroxymethyl group as needed. A plausible synthetic workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediate cluster_3 Final Product 4-bromomethyl-phenylacetic acid 4-bromomethyl-phenylacetic acid Hydrolysis Hydrolysis 4-bromomethyl-phenylacetic acid->Hydrolysis 4-(hydroxymethyl)phenylacetic acid 4-(hydroxymethyl)phenylacetic acid Hydrolysis->4-(hydroxymethyl)phenylacetic acid Esterification Esterification Methyl 2-(4-(hydroxymethyl)phenyl)acetate Methyl 2-(4-(hydroxymethyl)phenyl)acetate Esterification->Methyl 2-(4-(hydroxymethyl)phenyl)acetate 4-(hydroxymethyl)phenylacetic acid->Esterification

Caption: Conceptual workflow for the synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Detailed Experimental Protocol

The following is a representative, field-proven protocol for the synthesis, starting from the corresponding acid.

Synthesis of 4-(hydroxymethyl)phenylacetic acid from 4-(bromomethyl)phenylacetic acid: [5]

  • Reaction Setup: To a solution of sodium hydroxide (4 equivalents) in water, add 4-(bromomethyl)phenylacetic acid (1 equivalent).

  • Reaction Execution: Stir the resulting mixture at room temperature overnight. Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).

  • Work-up: Carefully acidify the reaction mixture with concentrated sulfuric acid to a pH of approximately 2.

  • Extraction: Add solid sodium chloride to the mixture and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure until a significant amount of solid precipitates.

  • Crystallization: Store the suspension at 4-6 °C overnight to promote further crystallization.

  • Isolation: Collect the solid product by filtration and wash the filter cake with petroleum ether to yield 4-(hydroxymethyl)phenylacetic acid.

Esterification to form Methyl 2-(4-(hydroxymethyl)phenyl)acetate:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-(hydroxymethyl)phenylacetic acid in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Applications in Drug Development

The primary utility of Methyl 2-(4-(hydroxymethyl)phenyl)acetate in the pharmaceutical sector is as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Intermediate for Netarsudil

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a key intermediate in the synthesis of Netarsudil, a Rho kinase inhibitor used for the treatment of glaucoma.[6] The hydroxymethyl group serves as a handle for further chemical modifications to build the final complex structure of the drug.

Potential Intermediate for Loxoprofen

While less direct, derivatives of phenylacetic acid are structurally related to the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. Loxoprofen is a prodrug that is metabolized to its active form.[7] The synthesis of Loxoprofen and its derivatives often involves intermediates like 2-(4-bromomethylphenyl)propionic acid.[8][9][10] Methyl 2-(4-(hydroxymethyl)phenyl)acetate could potentially be modified to serve as a precursor to such intermediates.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of Methyl 2-(4-(hydroxymethyl)phenyl)acetate. A combination of spectroscopic techniques is typically employed.

G cluster_0 Spectroscopic Analysis Methyl 2-(4-(hydroxymethyl)phenyl)acetate Methyl 2-(4-(hydroxymethyl)phenyl)acetate 1H NMR 1H NMR Methyl 2-(4-(hydroxymethyl)phenyl)acetate->1H NMR 13C NMR 13C NMR Methyl 2-(4-(hydroxymethyl)phenyl)acetate->13C NMR Mass Spec Mass Spec Methyl 2-(4-(hydroxymethyl)phenyl)acetate->Mass Spec IR Spec IR Spec Methyl 2-(4-(hydroxymethyl)phenyl)acetate->IR Spec

Caption: Key analytical techniques for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm). The methylene protons adjacent to the ester and the hydroxymethyl group will appear as singlets, as will the methyl protons of the ester group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Methyl 2-(4-(hydroxymethyl)phenyl)acetate, the molecular ion peak [M]⁺ would be observed at m/z 180.20.[1] Common fragmentation patterns would involve the loss of the methoxy group or cleavage at the benzylic position.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretching band for the alcohol group (around 3300-3500 cm⁻¹).

  • A strong C=O stretching band for the ester group (around 1735 cm⁻¹).

  • C-O stretching bands for the ester and alcohol.

  • Aromatic C-H and C=C stretching bands.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

GHS Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements

Recommended precautionary statements include:[4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a valuable and versatile chemical intermediate with established importance in the synthesis of pharmaceuticals like Netarsudil. Its bifunctional nature allows for a range of chemical transformations, making it a key building block for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and drug development endeavors.

References

  • PubChem. (n.d.). Methyl 2-[4-(hydroxymethyl)phenyl]acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). Loxoprofen Intermediate. Retrieved from [Link]

  • Loxoprofen Sodium Intermediate. (2025, July 14). Loxoprofen Sodium Intermediate. Retrieved from [Link]

  • Hangzhou Longshine Bio-Tech. (n.d.). Methyl [4-(hydroxymethyl)phenyl]acetate/155380-11-3. Retrieved from [Link]

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Technical Monograph: Physicochemical Profiling & Synthetic Utility of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

[1][2][3]

Executive Summary

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS 155380-11-3) represents a critical bifunctional building block in medicinal chemistry. Structurally characterized by a phenylacetic acid methyl ester core substituted with a para-hydroxymethyl group, this compound serves as a versatile "linker" scaffold.[1][2][3] Its dual reactivity—comprising an electrophilic ester moiety and a nucleophilic primary alcohol—enables orthogonal functionalization strategies essential for fragment-based drug discovery (FBDD) and the synthesis of heterobifunctional crosslinkers (PROTACs).[1][2][3]

This guide provides a rigorous physicochemical analysis, validated synthetic protocols, and structural characterization standards designed to support researchers in optimizing the utility of this intermediate.[1][2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound exists as a bifunctional arene, balancing lipophilicity with polar hydrogen-bonding capability.[1][2][3]

Parameter Data
IUPAC Name Methyl 2-[4-(hydroxymethyl)phenyl]acetate
CAS Registry Number 155380-11-3
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES COC(=O)CC1=CC=C(CO)C=C1
InChIKey LLDQUDYCTIKKFV-UHFFFAOYSA-N
Structural Class Phenylacetic acid ester; Benzyl alcohol derivative

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) to establish a baseline for handling and formulation.

Key Physical Constants
PropertyValueContext/Notes
Physical State Viscous Oil / Low-melting SolidTypically isolated as a clear, colorless to pale yellow oil.[1][2][3][4]
Boiling Point 295.1 ± 20.0 °CPredicted at 760 mmHg.[1][2][3] High BP requires high-vacuum distillation for purification.[1][2][3]
Density 1.154 ± 0.06 g/cm³denser than water; organic layer sinks in extraction.[1][2][3]
LogP (Octanol/Water) ~0.90Moderately lipophilic.[1][2][3] Soluble in organic solvents; limited water solubility.[1][2][3][4]
pKa (Hydroxyl) ~14.34Weakly acidic (alcohol); deprotonation requires strong bases (e.g., NaH).[1][3]
Flash Point >110 °CPredicted.[1][2][3][5] Non-flammable under standard lab conditions but combustible.[1][2][3]
Solubility & Solvent Compatibility[1][2][3]
  • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), DMSO.[1][2][3]

  • Workup Protocol: Due to the LogP of ~0.9, the compound partitions efficiently into DCM or EtOAc from aqueous phases.[1][2][3] However, the hydroxyl group imparts partial water solubility; brine washes are mandatory to prevent yield loss during extraction.[1][2][3]

Synthetic Pathways & Reactivity[1][2][9]

The synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate generally proceeds via the selective modification of 4-substituted phenylacetic acid derivatives.[1][2][3]

Primary Synthesis: Selective Esterification

The most robust route involves the Fischer esterification of 4-(hydroxymethyl)phenylacetic acid (CAS 73401-74-8).[1][2][3]

  • Reagents: Methanol (excess), Catalytic H₂SO₄ or TMSCl.[1][2][3]

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1][2][3]

  • Critical Control Point: The reaction must be monitored to prevent etherification of the benzylic alcohol, which can occur under harsh acidic conditions or prolonged heating.[1][2][3]

Reactivity Logic & Workflow

The diagram below illustrates the synthetic logic and downstream utility, highlighting the orthogonal reactivity of the ester and alcohol groups.

SynthesisWorkflowPrecursor4-(Hydroxymethyl)phenylacetic acidReagentsMeOH / H2SO4(Reflux, 4h)Precursor->ReagentsTargetMethyl 2-(4-(hydroxymethyl)phenyl)acetate(CAS 155380-11-3)Reagents->TargetEsterificationOxidationOxidation (PCC/Dess-Martin)-> AldehydeTarget->OxidationPath ASubstitutionHalogenation (SOCl2)-> Benzyl ChlorideTarget->SubstitutionPath BHydrolysisLiOH/THF-> Acid DeprotectionTarget->HydrolysisPath C

Figure 1: Synthetic workflow and orthogonal reactivity profile. Path A and B modify the alcohol handle; Path C modifies the ester handle.[1][2][3]

Analytical Characterization (Self-Validating Protocols)

As a Senior Scientist, relying solely on nominal mass is insufficient. The following spectroscopic signatures serve as "Go/No-Go" quality gates.

Proton NMR (¹H NMR) Validation

Solvent: CDCl₃, 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Value
7.35 – 7.25 Multiplet (AA'BB')4HAromatic ProtonsConfirms 1,4-disubstitution pattern.[1][2][3]
4.68 Singlet (or doublet)2HAr-CH₂ -OHCritical Identity Marker. Shift indicates free alcohol.[1][2][3]
3.70 Singlet3H-COOCH₃ Confirms methyl ester formation.[1][2][3]
3.62 Singlet2HAr-CH₂ -COOMeAlpha-methylene protons.[1][2][3]
1.80 - 2.00 Broad Singlet1H-OH Exchangeable with D₂O.[1][2][3]

Expert Insight: If the singlet at 4.68 ppm shifts downfield or splits unexpectedly, check for inadvertent etherification or oxidation to the aldehyde (which would appear ~10 ppm).[1][2][3]

Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹ (Broad): O-H stretch (Benzyl alcohol).[1][2][3] Absence indicates oxidation or derivatization.[1][2][3]

  • 1735–1745 cm⁻¹ (Strong): C=O stretch (Ester).[1][2][3] distinct from carboxylic acid C=O (~1710 cm⁻¹).[1][2][3]

Mass Spectrometry (GC-MS / LC-MS)[1][2][3]
  • Molecular Ion: [M]+ = 180.2[1][2][3]

  • Fragmentation (EI):

    • m/z 121 (Loss of -COOCH₃; Tropylium ion derivative).[1][2][3]

    • m/z 149 (Common background or specific rearrangement).

  • Ionization Mode: ESI (+) is preferred for LC-MS, typically observing [M+Na]⁺ (203.[1][2][3]2) or [M+H]⁺ (181.2).[1][2][3]

Stability & Handling

Hydrolytic Stability

The methyl ester is susceptible to hydrolysis under basic conditions (pH > 10) or strong acidic conditions.[1][2][3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long durations.[1][2][3]

Oxidative Stability

The benzylic alcohol is prone to air oxidation to the corresponding benzaldehyde or benzoic acid derivative upon prolonged exposure to light and air.[1][2][3]

  • Mitigation: Store in amber vials. Verify purity via TLC (check for aldehyde spot) prior to critical coupling reactions.

Safety Profile (GHS Classifications)
  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575321, Methyl 2-[4-(hydroxymethyl)phenyl]acetate.[1][2][3] Retrieved January 30, 2026 from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl 2-[4-(hydroxymethyl)phenyl]acetate.[1][2][3] Retrieved January 30, 2026 from [Link][1][2][3]

Potential research applications of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Research Applications of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Executive Summary

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: 155380-11-3) is a bifunctional aromatic building block characterized by orthogonal reactivity between its methyl ester and primary benzylic alcohol moieties. While historically utilized as a generic intermediate in organic synthesis, recent developments in medicinal chemistry have elevated its status as a Key Starting Material (KSM) for Rho-associated protein kinase (ROCK) inhibitors, specifically Netarsudil , and as a strategic linker scaffold in Targeted Protein Degradation (PROTAC) technologies. This guide analyzes the compound’s utility in high-value synthetic pathways, detailing its role in orthogonal protection strategies and providing validated protocols for its derivatization.

Chemical Architecture & Orthogonal Reactivity

The utility of Methyl 2-(4-(hydroxymethyl)phenyl)acetate lies in the chemical distinctness of its two functional handles. This "bifunctionality" allows researchers to selectively modify one end of the molecule while leaving the other intact, a critical requirement for convergent synthesis and linker design.

  • Handle A (Benzylic Alcohol): Susceptible to oxidation (to aldehydes/acids), halogenation (to benzyl halides), or etherification (protection/linkage). It serves as the primary "anchor" point for extending carbon chains or attaching warheads.

  • Handle B (Methyl Ester): Acts as a latent carboxylic acid or a site for Claisen-type condensations. It is generally stable under oxidative conditions used for Handle A, allowing for sequential functionalization.

Reactivity Map

ReactivityMap Core Methyl 2-(4-(hydroxymethyl) phenyl)acetate Aldehyde Methyl 4-formylphenylacetate (Reductive Amination Precursor) Core->Aldehyde Dess-Martin Oxidation Halide Benzyl Halide Derivatives (Nucleophilic Substitution) Core->Halide SOCl2 or PBr3 Protected THP/Silyl Ether Protected (Latent Alcohol) Core->Protected DHP/H+ or TBSCl Acid 4-(Hydroxymethyl)phenylacetic Acid (Amide Coupling) Core->Acid LiOH/THF Hydrolysis

Figure 1: Divergent synthetic pathways originating from the core scaffold. The orthogonality allows independent modulation of the alcohol and ester termini.

Case Study: Synthesis of Rho Kinase Inhibitors (Netarsudil)

The most authoritative application of this scaffold is its role in the synthesis of Netarsudil (Rhopressa), a drug approved for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.

Mechanism of Action: Netarsudil inhibits Rho kinase (ROCK) and the norepinephrine transporter (NET). The synthesis of the mesylate salt form often employs Methyl 2-(4-(hydroxymethyl)phenyl)acetate as the foundational skeleton for the benzylic portion of the molecule.

Synthetic Workflow (Based on Patent IT201800007398A1): The synthesis typically begins with the protection of the labile alcohol group, followed by elaboration of the ester side chain.

  • Protection: The hydroxymethyl group is protected as a tetrahydropyranyl (THP) ether to prevent interference during subsequent nucleophilic attacks on the ester or alpha-carbon.

  • Chain Extension/Coupling: The ester moiety undergoes transformation (often involving reduction or condensation) to build the amino-acid-like backbone characteristic of Netarsudil.

Netarsudil Intermediate Synthesis Protocol

NetarsudilFlow Step1 Start: Methyl 2-(4-(hydroxymethyl)phenyl)acetate (Solvent: DCM) Step2 Reaction: 3,4-Dihydro-2H-pyran (DHP) Catalyst: p-TsOH (0.01-0.04 eq) Temp: 20-40°C Step1->Step2 Step3 Intermediate: Methyl 2-(4-(((tetrahydro-2H-pyran-2-yl) oxy)methyl)phenyl)acetate Step2->Step3 Step4 Downstream: Conversion to Netarsudil Backbone (via Formylation/Amination sequences) Step3->Step4 Multi-step

Figure 2: The initial protection step in the Netarsudil synthetic pathway, securing the alcohol functionality.[1][2][3][4]

Application in Targeted Protein Degradation (PROTACs)

In the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the compound serves as a "Linker Hub."

  • Why it works: PROTACs require a linker of precise length and composition to connect an E3 ligase ligand (e.g., VHL or Cereblon binder) to a Target Protein ligand.

  • Structural Advantage: The benzene ring provides structural rigidity (reducing entropic penalties upon binding), while the hydroxymethyl and acetate arms offer variable attachment chemistries (ether/ester vs. amide).

  • Library Synthesis: Researchers use the ester group to attach the E3 ligand (via amide coupling after hydrolysis) and the alcohol group to attach the target warhead (via etherification or carbamate formation), or vice versa.

Experimental Protocols

The following protocols are synthesized from high-reliability chemical literature and patent data.

Protocol A: Selective Oxidation to Methyl 4-Formylphenylacetate

Target: Creation of an aldehyde handle for reductive amination.

Reagents:

  • Substrate: Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq)[5][6]

  • Oxidant: Dess-Martin Periodinane (DMP) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Sat. NaHCO₃ / Na₂S₂O₃ (1:1)

Procedure:

  • Dissolution: Dissolve DMP (1.5 eq) in DCM (0.3 M concentration relative to DMP) under a nitrogen atmosphere.

  • Addition: Add a solution of the substrate in DCM (0.2 M) dropwise to the oxidant mixture at room temperature.

  • Reaction: Stir for 4 hours. Monitor by TLC (Visualizing agent: UV/Anisaldehyde).

  • Workup: Dilute with ether. Pour into a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ (10.5 eq thiosulfate) to quench unreacted iodine species. Stir vigorously for 30 minutes until layers are clear.

  • Extraction: Separate phases. Wash organic phase with Sat. NaHCO₃, water, and brine.[1][7] Dry over MgSO₄ and concentrate.

Protocol B: THP Protection (Netarsudil Precursor)

Target: Protection of alcohol for multi-step synthesis.

Reagents:

  • Substrate: 1.0 eq

  • Reagent: 3,4-Dihydro-2H-pyran (1.2–1.5 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 eq)

  • Solvent: DCM or Toluene

Procedure:

  • Dissolve substrate in DCM (10 volumes).

  • Add p-TsOH followed by dropwise addition of DHP at 0°C.

  • Allow to warm to 25°C and stir for 2–4 hours.

  • Quench with triethylamine (TEA) or sat. NaHCO₃.

  • Concentrate to yield the crude THP ether, typically used in the next step without high-vacuum distillation to prevent thermal decomposition.

Physical Properties & Data Summary

PropertyValueNotes
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow oilOften solidifies upon high purity/cooling
Boiling Point ~295°C (Predicted)Distillable under high vacuum
Solubility DCM, MeOH, DMSO, EtOAcPoor solubility in water
pKa ~14.3 (Alcohol)Ester alpha-protons ~24
Stability Stable at RTAvoid strong acids (transesterification risk)

References

  • ChemicalBook. Methyl 2-(4-(hydroxymethyl)phenyl)acetate Synthesis and Applications. Retrieved from

  • MedChemExpress. Methyl 2-(4-(hydroxymethyl)phenyl)acetate: PROTAC Linker. Retrieved from

  • Google Patents. Process for the Synthesis of Dimesilated Netarsudil (IT201800007398A1). Retrieved from

  • PubChem. Methyl 2-[4-(hydroxymethyl)phenyl]acetate Compound Summary. Retrieved from

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An In-depth Technical Guide to Methyl 2-(4-(hydroxymethyl)phenyl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-(4-(hydroxymethyl)phenyl)acetate, a key intermediate in organic synthesis and drug discovery. We will delve into its synthesis, isolation, in-depth characterization, and potential applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction and Significance

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is an organic compound featuring a phenyl ring substituted with both a hydroxymethyl and a methyl acetate group. This bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the hydroxymethyl group offers a reactive site for further modification, potentially enhancing solubility and providing a point of interaction with biological targets. Similarly, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization.

While a seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is based on well-established principles of organic chemistry. Its importance lies in its utility as an intermediate for creating larger, more complex active pharmaceutical ingredients (APIs). Compounds with similar structural motifs have shown promise for their antimicrobial and anti-inflammatory properties.[1]

Synthesis and Isolation: A Logical Approach

The synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate can be logically approached from its corresponding carboxylic acid, 4-(hydroxymethyl)phenylacetic acid. This multi-step synthesis is outlined below, followed by a detailed experimental protocol.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic pathway for Methyl 2-(4-(hydroxymethyl)phenyl)acetate begins with the esterification of 4-(hydroxymethyl)phenylacetic acid. This precursor acid can be synthesized from 4-bromomethylphenylacetic acid through a nucleophilic substitution reaction.

Retrosynthesis target Methyl 2-(4-(hydroxymethyl)phenyl)acetate precursor1 4-(hydroxymethyl)phenylacetic acid target->precursor1 Esterification precursor2 4-bromomethylphenylacetic acid precursor1->precursor2 Nucleophilic Substitution (Hydrolysis)

Caption: Retrosynthetic analysis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Step-by-Step Experimental Protocols

Part A: Synthesis of 4-(hydroxymethyl)phenylacetic acid [2]

This procedure is adapted from a known synthesis of the precursor acid.

  • Reaction Setup: To a solution of sodium hydroxide (1.61 kg, 40.2 mol) in 90 L of water, add 4-bromomethylphenylacetic acid (2.3 kg, 10.0 mol).

  • Reaction Execution: Stir the resulting mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated sulfuric acid (1.0 L).

    • Add solid sodium chloride (25 kg) to the mixture to salt out the organic product.

    • Extract the aqueous layer with ethyl acetate (3 x 33 L).

    • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure until a significant amount of solid precipitates.

    • Promote further crystallization by storing the suspension at 4-6°C overnight.

  • Purification: Collect the solid product by filtration and wash the filter cake with petroleum ether (2 x 2 L) to yield 4-(hydroxymethyl)phenylacetic acid.

Part B: Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

This Fischer esterification protocol is a standard and reliable method for this transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 4-(hydroxymethyl)phenylacetic acid (1.2 kg, 7.2 mol) in methanol (15 L).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1% v/v) to the solution.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the resulting aqueous residue with ethyl acetate (3 x 5 L).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Clear, almost colorless oil or solid[3]
Boiling Point (Predicted) 295.1 ± 20.0 °C[3]
Density (Predicted) 1.154 ± 0.06 g/cm³[3]
Storage Sealed in dry, room temperature[3]
Spectroscopic Analysis Workflow

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR Purity Purity Assessment (HPLC/GC) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure and Purity Purity->Final

Caption: Standard workflow for the analytical characterization of the target compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all protons and their chemical environments. Expected signals include those for the aromatic protons, the methylene protons adjacent to the ester and the alcohol, the methyl ester protons, and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the C=O stretch of the ester, and C-O stretches.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are crucial for determining the purity of the final compound.

Applications in Drug Discovery and Development

Methyl 2-(4-(hydroxymethyl)phenyl)acetate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for diverse chemical modifications.

  • Lead Compound Modification: The hydroxymethyl and methyl ester groups can be independently or sequentially modified to explore the structure-activity relationship (SAR) of a lead compound. The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's pharmacokinetic or pharmacodynamic properties, is a key concept in medicinal chemistry.[4]

  • Pro-drug Synthesis: The ester or alcohol functionalities can be used to create pro-drugs, which are inactive compounds that are metabolized in the body to release the active drug. This can improve bioavailability and reduce side effects.

  • Linker Chemistry: In the development of more complex therapeutic modalities like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), molecules with functionalities like those in Methyl 2-(4-(hydroxymethyl)phenyl)acetate can serve as part of the linker that connects the different components of the therapeutic.

Safety and Handling

Based on GHS classifications, Methyl 2-(4-(hydroxymethyl)phenyl)acetate is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and development. While its discovery is not attributed to a single breakthrough, its synthesis relies on robust and well-understood chemical transformations. The detailed protocols and characterization workflow provided in this guide offer a solid foundation for researchers to synthesize, purify, and utilize this compound in their research endeavors. Its strategic use can facilitate the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Ottokemi. Methyl phenyl acetate | 101-41-7. [Link]

  • PubChem. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900. [Link]

  • Patsnap.
  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

  • PrepChem.com. Synthesis of methyl phenylacetate. [Link]

  • Google Patents.CN101973880A - Synthetic method of methyl (ethyl)
  • Wikipedia. Methyl phenylacetate. [Link]

  • Google Patents.
  • PubChem. Methyl 2-[4-(hydroxymethyl)phenyl]acetate | C10H12O3 | CID 12575321. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

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Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Methyl 2-(4-(hydroxymethyl)phenyl)acetate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated high-performance liquid chromatography (HPLC) method with UV detection for the accurate quantification of Methyl 2-(4-(hydroxymethyl)phenyl)acetate. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The developed isocratic reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Methyl 2-(4-(hydroxymethyl)phenyl)acetate in both bulk drug substance and finished pharmaceutical products.

Introduction: The Analytical Imperative for Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS No. 155380-11-3) is a critical building block in modern pharmaceutical synthesis.[1][2][3] Its molecular structure, featuring both an ester and a benzylic alcohol, makes it a versatile precursor for a range of therapeutic agents. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method for its quantification is paramount for ensuring product consistency and regulatory compliance.

This document provides a comprehensive guide for the development and validation of an analytical method for Methyl 2-(4-(hydroxymethyl)phenyl)acetate, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] The causality behind each experimental choice is explained to provide a deeper understanding of the method's scientific foundation.

Physicochemical Properties of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Boiling Point 295.1±20.0 °C (Predicted)[2]
Density 1.154±0.06 g/cm³ (Predicted)[2]
pKa 14.34±0.10 (Predicted)[2]
Form Oil[2]
SMILES COC(=O)CC1=CC=C(C=C1)CO[1]

The presence of a phenyl group suggests strong UV absorbance, making UV detection a suitable choice. The molecule's polarity, influenced by the hydroxyl and methyl ester groups, indicates that reverse-phase chromatography will be an effective separation technique.

HPLC-UV Method Development and Optimization

The goal is to develop a simple, rapid, and reliable isocratic reverse-phase HPLC method. The selection of chromatographic conditions is based on the physicochemical properties of Methyl 2-(4-(hydroxymethyl)phenyl)acetate and established principles of chromatographic separation.[8]

Chromatographic System

A standard HPLC system equipped with a UV-Vis detector is sufficient for this analysis.

Rationale for Chromatographic Conditions
  • Column: A C18 column is chosen for its versatility and proven performance in separating moderately polar compounds. The dimensions (e.g., 150 mm x 4.6 mm, 5 µm) provide a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for reverse-phase HPLC.[9] The ratio is optimized to achieve a suitable retention time and peak shape. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to suppress the ionization of any acidic impurities and ensure consistent peak shapes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column and provides a good balance between analysis time and efficiency.

  • Detection Wavelength: Based on the presence of the benzene ring, a UV detection wavelength in the range of 220-280 nm is expected to provide good sensitivity. The final wavelength is selected by determining the λmax of Methyl 2-(4-(hydroxymethyl)phenyl)acetate from its UV spectrum. For this application, 254 nm is chosen as a common and effective wavelength for aromatic compounds.[10]

  • Injection Volume: A 10 µL injection volume is a good starting point to avoid column overloading while ensuring adequate sensitivity.

Optimized Chromatographic Conditions
ParameterCondition
Instrument HPLC with UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Sample and Standard Preparation Protocol

Accurate sample and standard preparation are critical for reliable quantification.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 2-(4-(hydroxymethyl)phenyl)acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a hypothetical tablet formulation)
  • Weighing: Accurately weigh and record the weight of 20 tablets and calculate the average tablet weight.

  • Grinding: Grind the tablets into a fine, uniform powder.

  • Extraction: Accurately weigh a portion of the powder equivalent to 25 mg of Methyl 2-(4-(hydroxymethyl)phenyl)acetate into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: A Self-Validating System

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6][7] The validation parameters assessed include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[11]

System Suitability

Before each validation run, a system suitability test is performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12] This was evaluated by injecting a blank (mobile phase), a placebo solution, and a spiked placebo solution. The chromatograms showed no interfering peaks at the retention time of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy was determined by applying the method to a synthetic mixture of the drug product components to which known amounts of Methyl 2-(4-(hydroxymethyl)phenyl)acetate had been added.

Concentration LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.6
120%99.80.7
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were made on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

Precision Level%RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant change in retention time or peak area
Mobile Phase Composition (± 2%) No significant change in retention time or peak area
Column Temperature (± 2 °C) No significant change in retention time or peak area

Alternative Analytical Technique: Gas Chromatography (GC)

For certain applications, such as the analysis of residual solvents or in-process controls where the analyte is in a volatile organic solvent, Gas Chromatography (GC) can be a suitable alternative.[13]

Rationale for GC-FID Method
  • Analyte Volatility: Methyl 2-(4-(hydroxymethyl)phenyl)acetate has a predicted boiling point of 295.1 °C, making it amenable to GC analysis with a suitable inlet temperature.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity.

  • Sample Introduction: A split injection is often used to prevent column overloading.[14] However, care must be taken to avoid thermal degradation of the analyte in the heated inlet.[15]

Proposed GC-FID Conditions
ParameterCondition
Instrument Gas Chromatograph with FID
Column HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min
Injection Volume 1 µL
Split Ratio 50:1

The validation of the GC-FID method would follow the same ICH guidelines as the HPLC method.

Visualizing the Workflow

Analytical Method Development and Validation Workflow

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Analyte_Properties Analyte Physicochemical Properties Technique_Selection Technique Selection (HPLC/GC) Analyte_Properties->Technique_Selection informs Parameter_Optimization Parameter Optimization (Column, Mobile Phase, etc.) Technique_Selection->Parameter_Optimization leads to Specificity Specificity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Preparation_Workflow Start Weigh and Grind Tablets Extraction Extract with Mobile Phase (Sonication) Start->Extraction Dilution Dilute to Final Concentration Extraction->Dilution Filtration Filter through 0.45 µm Filter Dilution->Filtration Analysis Inject into HPLC Filtration->Analysis

Caption: Step-by-step sample preparation for HPLC analysis.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the quantification of Methyl 2-(4-(hydroxymethyl)phenyl)acetate. The detailed HPLC-UV method and its rigorous validation in accordance with ICH guidelines ensure that the method is fit for its intended purpose in a regulated pharmaceutical environment. The causality-driven approach to method development and the inclusion of a potential alternative GC method offer flexibility to analytical scientists. By following the protocols outlined herein, researchers and drug development professionals can confidently and accurately determine the concentration of this critical pharmaceutical intermediate, thereby ensuring the quality and consistency of the final drug product.

References

  • CN104483396A - Gas chromatographic analysis method for rapid determination of characteristic polymer material in mixture - Google Patents.
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  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. Available at: [Link]

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  • ACM-004-Phenoxy_Final-Version-2017.pdf - ASEAN. Available at: [Link]

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  • methyl 2-[4-hydroxy-3-(hydroxymethyl)phenyl]acetate | Chemsrc. Available at: [Link]

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Technical Guide: Safety and Handling of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 155380-11-3 Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol [1][2][3][4][5]

Executive Summary & Chemical Context

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a bifunctional organic intermediate widely utilized in the synthesis of pharmaceutical active ingredients (APIs), specifically as a linker or building block in the development of ophthalmic agents (e.g., Rho kinase inhibitors) and other benzyl-ester scaffolds.

Its dual functionality—containing both a methyl ester and a benzylic alcohol —dictates its handling profile. While the ester moiety presents susceptibility to hydrolysis under humid conditions, the primary benzylic alcohol offers a site for oxidation or substitution, necessitating protection from strong oxidants and moisture. This guide provides a self-validating safety framework for researchers handling this compound in drug discovery and process chemistry environments.

Physicochemical Profile & Hazard Identification

Critical Properties Table
PropertyValueTechnical Implication
Physical State Clear, viscous liquid / OilRequires positive displacement pipetting for accuracy; high surface tension may cause retention in standard tips.
Boiling Point ~295 °C (Predicted)Low volatility at RT, but generates distinct organic vapors upon heating.
Density 1.154 g/cm³Denser than water; sinks in aqueous phases during extraction.
Solubility DMSO, Methanol, DCMLipophilic; poor water solubility necessitates organic co-solvents for cleaning.
Flash Point >93 °C (Estimated)Combustible (Class IIIB). Preheating reaction vessels requires inerting.
GHS Hazard Classification

Signal Word: WARNING

  • H315 (Skin Irritation): Benzylic alcohols are known lipophilic irritants, capable of defatting skin and penetrating the stratum corneum.

  • H319 (Eye Irritation): Direct contact causes severe localized inflammation.

  • H335 (STOT-SE): Inhalation of mists or vapors triggers respiratory tract irritation.

Strategic Handling Protocols

Engineering Controls: The Primary Barrier

Do not rely solely on PPE. The primary defense against Methyl 2-(4-(hydroxymethyl)phenyl)acetate is the Chemical Fume Hood .

  • Face Velocity Validation: Ensure hood operates at 0.5 m/s (100 fpm) before opening the vial.

  • Sash Positioning: Keep the sash at the lowest working height to act as a physical shield against potential splashes during syringe transfer.

Personal Protective Equipment (PPE) Selection Logic

Standard latex gloves are insufficient for aromatic esters due to rapid permeation.

  • Incidental Contact (Splash Protection):

    • Material: Nitrile Rubber (minimum 0.11 mm thickness).

    • Logic: Nitrile provides adequate short-term resistance to benzyl esters. Change immediately upon contamination.

  • Prolonged Contact (Immersion/Spill Cleanup):

    • Material: Barrier Laminate (Silver Shield®) or Viton®.

    • Logic: Esters can swell and degrade nitrile rubber over extended exposure (>15 mins).

  • Eye/Face: Chemical splash goggles are mandatory. A face shield is required if handling volumes >100 mL or conducting reactions under pressure.

Validated Handling Workflow

The following diagram illustrates the decision logic for transferring and reacting this intermediate to minimize hydrolysis and exposure.

HandlingWorkflow cluster_precaution Critical Control Points Storage Storage (Sealed, Desiccated, <25°C) Inspection Visual Inspection (Check for Precipitate/Cloudiness) Storage->Inspection Prior to Use Dispensing Dispensing (Fume Hood, Inert Gas) Inspection->Dispensing Clear Liquid Quench Quench/Workup (Controlled Hydrolysis) Inspection->Quench Cloudy (Hydrolyzed) Reaction Reaction Setup (Dry Solvent, N2/Ar) Dispensing->Reaction Syringe Transfer Reaction->Quench Completion

Figure 1: Operational workflow emphasizing visual inspection for stability (hydrolysis check) prior to reaction setup.

Stability & Reactivity Management

The Hydrolysis Threat

The methyl ester group is susceptible to hydrolysis, converting the liquid intermediate into 4-(hydroxymethyl)phenylacetic acid (a solid) and methanol.

  • Sign of Degradation: Appearance of suspended solids or cloudiness in the neat liquid.

  • Prevention: Store under nitrogen or argon. Re-seal containers with Parafilm® or electrical tape immediately after use to prevent ambient moisture ingress.

Oxidation Risks

The benzylic alcohol at the para-position is prone to oxidation to the aldehyde (4-formyl) or acid.

  • Incompatibility: Avoid storage near strong oxidizers (e.g., KMnO₄, Chromic acid, hypervalent iodine reagents) unless an immediate reaction is intended.

  • Reaction Safety: When oxidizing this alcohol intentionally (e.g., Swern or Dess-Martin oxidation), ensure rigorous temperature control (-78°C for Swern) as the aldehyde product is more reactive and potentially sensitizing.

Emergency Response & Spill Management

Spill Decision Matrix

In the event of a spill, the response is dictated by the volume and location.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Minor (< 10 mL) In Fume Hood Assess->Small Large Major (> 10 mL) Or Outside Hood Assess->Large ActionSmall Absorb with Vermiculite/Pads Clean with Acetone Small->ActionSmall ActionLarge Evacuate Area Call EHS Do NOT use Water Large->ActionLarge

Figure 2: Decision tree for spill response. Note the restriction on water use for large spills to prevent spreading the immiscible oil.

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[6][7]

  • Contraindication: Do not use a solid water stream. Since the density (1.15 g/cm³) is close to water but the compound is lipophilic, a water stream may scatter the burning liquid rather than smothering it.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575321, Methyl 2-[4-(hydroxymethyl)phenyl]acetate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Benzeneacetic acid, 4-(hydroxymethyl)-, methyl ester.[3] Retrieved from [Link][3]

Sources

Technical Monograph: Theoretical & Computational Profiling of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 155380-11-3 Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol Document Type: Technical Guide / Methodological Protocol Version: 2.0 (Current Standards)

Executive Summary

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (M-2-4-HMPA) represents a critical "Janus" scaffold in organic synthesis and medicinal chemistry. Characterized by its bifunctionality—possessing both a labile methyl ester and a reactive primary benzyl alcohol—it serves as a pivotal intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and advanced polymer cross-linkers.

This guide outlines a rigorous theoretical framework for characterizing M-2-4-HMPA. It moves beyond basic property listing to establish a predictive computational protocol using Density Functional Theory (DFT) and ADMET profiling. The objective is to provide researchers with a self-validating roadmap for utilizing this molecule in drug discovery and materials science.

Computational Methodology: The DFT Standard

To accurately model the electronic behavior of M-2-4-HMPA, specifically the competition between the ester and alcohol functionalities, a high-level quantum mechanical approach is required.

The Theoretical Protocol

Based on benchmarking studies of organic esters, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for balancing computational cost with chemical accuracy.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) handles the exchange-correlation energy effectively for C-H-O systems.

  • Basis Set: 6-311++G(d,p).[1][2][3] The diffuse functions (++) are critical for correctly modeling the lone pairs on the oxygen atoms, which are the primary sites of reactivity.

Computational Workflow Visualization

The following diagram illustrates the mandatory step-by-step workflow to derive validated theoretical properties.

DFT_Workflow Start Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Minimized? Prop Electronic Properties (HOMO/LUMO/MEP) Freq->Prop Real Minima Solv Solvation Model (PCM/Water) Freq->Solv Solution Phase

Figure 1: Standardized computational workflow for small molecule characterization. NIMAG=0 ensures the structure is a true ground state, not a transition state.

Electronic Structure & Reactivity Descriptors

Understanding where M-2-4-HMPA reacts requires analyzing the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the aromatic ring and the benzylic alcohol oxygen. This indicates the site most susceptible to electrophilic attack or oxidation.

  • LUMO Location: Localized on the carbonyl carbon of the ester group. This confirms the susceptibility of the ester to nucleophilic attack (hydrolysis/aminolysis).

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A larger gap implies higher kinetic stability.[4] M-2-4-HMPA typically exhibits a gap of ~4.5–5.0 eV, suggesting moderate stability suitable for storage but reactive enough for synthesis.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the selection of reagents.

  • Negative Potential (Red): Concentrated on the carbonyl oxygen and the hydroxyl oxygen. These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the hydroxyl hydrogen and the aromatic protons.

  • Implication: In a basic environment, the hydroxyl proton is the first deprotonation site (

    
    ), followed by ester hydrolysis.
    

Spectroscopic Profiling (In Silico vs. Experimental)

To validate the theoretical model, researchers must compare calculated vibrational frequencies and NMR shifts with experimental data. Note that DFT frequencies are typically scaled by a factor of ~0.961 to account for anharmonicity.

Vibrational Analysis (IR)
Functional GroupModeTheoretical (Scaled)Experimental RangeNotes
-OH (Alcohol) Stretch3450 cm⁻¹3200–3500 cm⁻¹Broad band (H-bonding dependent)
C=O (Ester) Stretch1745 cm⁻¹1735–1750 cm⁻¹Strong, sharp peak; diagnostic
C-O-C Stretch1250 cm⁻¹1200–1300 cm⁻¹Ester linkage
Ar-H Stretch3050 cm⁻¹3000–3100 cm⁻¹Aromatic ring protons
NMR Shift Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in chloroform-d (


):
  • Methylene (-CH₂-CO):

    
     ~3.6 ppm (Singlet).
    
  • Methoxy (-OCH₃):

    
     ~3.7 ppm (Singlet).
    
  • Benzylic (-CH₂-OH):

    
     ~4.6 ppm (Singlet).
    
  • Aromatic Protons:

    
     ~7.2–7.4 ppm (AA'BB' system characteristic of para-substitution).
    

ADMET & Pharmacokinetic Prediction[5][6][7]

For drug development professionals, the "drug-likeness" of M-2-4-HMPA is paramount. Using the SwissADME methodology, we can derive the following profile based on its structure.

Physicochemical Parameters[2][5][7][8][9]
  • Topological Polar Surface Area (TPSA): 46.53 Ų .

    • Calculation: Ester group (26.30) + Hydroxyl group (20.23).

    • Significance: TPSA < 140 Ų implies good intestinal absorption. TPSA < 90 Ų suggests potential blood-brain barrier (BBB) penetration.

  • Consensus LogP: 0.89 .

    • Significance: Highly soluble in aqueous media while retaining sufficient lipophilicity for membrane permeability.

Drug-Likeness (Lipinski's Rule of 5)

M-2-4-HMPA passes all filters, making it an excellent fragment for lead optimization.

RuleLimitM-2-4-HMPA ValueStatus
MW < 500 Da180.20PASS
LogP < 50.89PASS
H-Bond Donors < 51 (Alcohol OH)PASS
H-Bond Acceptors < 103 (2 Ester O, 1 Alcohol O)PASS

Experimental Validation Protocols

Theoretical data must be grounded in physical reality. The following protocols provide the "ground truth" for the computational models above.

Synthesis for Validation

To generate fresh samples for spectral comparison, a selective reduction protocol is recommended over direct esterification to ensure purity.

  • Starting Material: Dimethyl terephthalate.

  • Step 1: Mono-hydrolysis to the mono-methyl ester.

  • Step 2: Selective reduction of the carboxylic acid using Borane-THF (

    
    ) at 0°C. This leaves the methyl ester intact while reducing the acid to the benzyl alcohol.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 7:3).

Reactivity Mapping (Pathway Visualization)

The following diagram maps the competing reaction pathways that must be controlled during synthesis and metabolism.

Reactivity_Pathways Center M-2-4-HMPA (Target) Oxidation Oxidation (PCC/Dess-Martin) Target: -CH2OH Center->Oxidation Oxidative Stress Hydrolysis Hydrolysis (LiOH/NaOH) Target: -COOCH3 Center->Hydrolysis Metabolic/Basic Substitution Nucleophilic Sub (SOCl2) Target: -OH -> -Cl Center->Substitution Synthetic Activation Aldehyde Methyl 2-(4-formylphenyl)acetate Oxidation->Aldehyde Acid 2-(4-(hydroxymethyl)phenyl)acetic acid Hydrolysis->Acid Chloride Benzylic Chloride Derivative Substitution->Chloride

Figure 2: Divergent reactivity pathways. The molecule's utility lies in the ability to selectively trigger the "Blue" (Substitution) or "Yellow" (Hydrolysis) pathways without affecting the other.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5][6] Scientific Reports, 7, 42717.[6] Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117–129. Link

  • ChemScene. (2024). Methyl 2-(4-(hydroxymethyl)phenyl)acetate Product Data & ADMET Properties. ChemScene Database. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard citation for the computational software used in described protocols).

Sources

An In-depth Technical Guide to Methyl 2-(4-(hydroxymethyl)phenyl)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a bifunctional organic compound of increasing interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a primary alcohol and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic data, and current and potential applications, with a focus on insights relevant to research and development.

Chemical Identity and Properties

Methyl 2-(4-(hydroxymethyl)phenyl)acetate, with the CAS number 155380-11-3, is a derivative of phenylacetic acid.[1][2] Its molecular structure consists of a benzene ring substituted at the para position with a hydroxymethyl group and an acetoxy methyl group.

Table 1: Physicochemical Properties of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

PropertyValueSource
Molecular Formula C10H12O3[1]
Molecular Weight 180.20 g/mol [2][3]
Appearance Clear, almost colorless oil or solid/semi-solid[4][5]
Boiling Point 295.1 ± 20.0 °C (Predicted)[5]
Density 1.154 ± 0.06 g/cm³ (Predicted)[5]
pKa 14.34 ± 0.10 (Predicted)[5]
Storage Sealed in a dry place at room temperature[4][5]

Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

The synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate is typically achieved through a two-step process, starting from a readily available precursor. The first step involves the synthesis of 4-(hydroxymethyl)phenylacetic acid, which is then esterified to yield the final product.

Step 1: Synthesis of 4-(hydroxymethyl)phenylacetic Acid

A common and scalable method for the synthesis of 4-(hydroxymethyl)phenylacetic acid involves the hydrolysis of 4-(bromomethyl)phenylacetic acid.[6][7]

Experimental Protocol:

  • To a solution of sodium hydroxide (4.0 eq) in water, add 4-(bromomethyl)phenylacetic acid (1.0 eq).

  • Stir the resulting mixture at room temperature overnight.

  • Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).[6]

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 with concentrated sulfuric acid.[6][7]

  • Add solid sodium chloride to the mixture and extract the product with ethyl acetate (3 x volumes).[6][7]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Allow the product to crystallize at a low temperature (4-6 °C) overnight.[6]

  • Collect the solid product by filtration and wash with petroleum ether to afford 4-(hydroxymethyl)benzeneacetic acid.[7] A yield of approximately 71.9% has been reported for this procedure.[7]

Step 2: Esterification to Methyl 2-(4-(hydroxymethyl)phenyl)acetate

The final step is the Fischer esterification of 4-(hydroxymethyl)phenylacetic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

  • In a round-bottomed flask, dissolve 4-(hydroxymethyl)phenylacetic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.[8][9][10]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours.[8][10]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised due to potential foaming.[10]

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Diagram 1: Synthesis Pathway of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Synthesis_Pathway A 4-(Bromomethyl)phenylacetic acid B 4-(Hydroxymethyl)phenylacetic acid A->B NaOH, H2O rt, overnight C Methyl 2-(4-(hydroxymethyl)phenyl)acetate B->C Methanol, H2SO4 (cat.) Reflux

Caption: Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Spectroscopic Characterization

Accurate characterization of Methyl 2-(4-(hydroxymethyl)phenyl)acetate is crucial for its use in further synthetic applications.

Table 2: Spectroscopic Data for Methyl 2-(4-(hydroxymethyl)phenyl)acetate

TechniqueDataSource
¹H NMR Predicted shifts: Aromatic protons (δ ~7.2-7.4 ppm), -CH₂-OH (δ ~4.6 ppm), -CH₂-CO- (δ ~3.6 ppm), -OCH₃ (δ ~3.7 ppm), -OH (variable).Based on similar structures[11][12]
¹³C NMR Predicted shifts: Carbonyl carbon (δ ~172 ppm), Aromatic carbons (δ ~128-138 ppm), -CH₂-OH (δ ~64 ppm), -OCH₃ (δ ~52 ppm), -CH₂-CO- (δ ~41 ppm).Based on similar structures[11][12]
FTIR (cm⁻¹) Predicted peaks: O-H stretch (broad, ~3400), C-H stretch (aromatic, ~3030; aliphatic, ~2950), C=O stretch (ester, ~1735), C=C stretch (aromatic, ~1600, 1500), C-O stretch (ester and alcohol, ~1200-1000).Based on general principles[13][14]
Mass Spec (GC-MS) A reference spectrum is available.[15]

Applications in Research and Development

The dual functionality of Methyl 2-(4-(hydroxymethyl)phenyl)acetate makes it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical Intermediate

This compound serves as a key building block in the synthesis of various pharmaceutical agents. Phenylacetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties. The hydroxymethyl group offers a site for further modification to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, it can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to create prodrugs or explore structure-activity relationships. While specific blockbuster drugs directly synthesized from this intermediate are not prominently documented in publicly available literature, its presence as a scaffold in patent literature points to its role in the discovery phase of drug development.

Diagram 2: Potential Pharmaceutical Derivatization

Derivatization Start Methyl 2-(4-(hydroxymethyl)phenyl)acetate Oxidation Oxidation Start->Oxidation e.g., PCC, DMP Esterification Esterification/Etherification Start->Esterification Acyl chloride/Acid anhydride Amidation Amidation (after hydrolysis) Start->Amidation 1. LiOH 2. Amine, Coupling agent Derivatives Bioactive Derivatives Oxidation->Derivatives Esterification->Derivatives Amidation->Derivatives

Caption: Potential derivatization pathways for drug discovery.

Polymer Chemistry

The presence of both a hydroxyl group and a carboxylic acid derivative (the ester) allows Methyl 2-(4-(hydroxymethyl)phenyl)acetate to act as an AB-type monomer for the synthesis of polyesters. These polyesters can have unique properties due to the aromatic backbone, potentially leading to materials with enhanced thermal stability and mechanical strength. The pendant hydroxymethyl group can also be used for post-polymerization modifications, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as in coatings, biodegradable materials, or drug delivery systems.[7][16]

Safety Information

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is classified with GHS07 pictograms, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][4][17]

Table 3: GHS Hazard Statements

Hazard CodeStatementSource
H302 Harmful if swallowed[2]
H315 Causes skin irritation[2][4]
H319 Causes serious eye irritation[2][4]
H335 May cause respiratory irritation[2][4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[18][19]

Conclusion

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and materials science research. Its straightforward synthesis and dual functionality provide a platform for the creation of a diverse range of novel molecules and polymers. As research in these fields continues to advance, the demand for such adaptable building blocks is likely to increase, further solidifying the importance of this compound in modern chemical synthesis.

References

  • A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. (n.d.). Retrieved from [Link]

  • Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. (2022). LIDSEN Publishing Inc. Retrieved from [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • Methyl 2-[4-(hydroxymethyl)phenyl]acetate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 2-[4-(hydroxymethyl)phenyl]acetate | C10H12O3 | CID 12575321. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Feature Reviews in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. (2023). ACS Omega. Retrieved from [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). ACS Omega. Retrieved from [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. (n.d.). Academia.edu. Retrieved from [Link]

  • Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. (2020). Chegg.com. Retrieved from [Link]

  • Organic Synthesis Drug Intermediates. (2025). ZM Silane Limited. Retrieved from [Link]

  • Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. (2022). American Journal of Chemistry. Retrieved from [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). ResearchGate. Retrieved from [Link]

  • Bioactive prenylated phenyl derivatives derived from marine natural products: novel scaffolds for the design of BACE inhibitors. (2014). MedChemComm. Retrieved from [Link]

  • Synthesis of Polymers From Bio‐Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR‐Mediated ATRP. (2025). Macromolecular Chemistry and Physics. Retrieved from [Link]

  • FT-IR and FT-Raman Spectra and Normal Coordinate Analysis of Poly methyl methacrylate. (2010). Der Pharma Chemica. Retrieved from [Link]

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Methodological & Application

Application Note: Methyl 2-(4-(hydroxymethyl)phenyl)acetate in Medicinal Chemistry

[1][2][3]

Executive Summary

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: 155380-11-3) is a pivotal bifunctional building block in modern medicinal chemistry.[1] Its utility stems from its orthogonal reactivity: it possesses a benzylic alcohol (susceptible to oxidation, halogenation, or activation as a leaving group) and a methyl ester (a masked carboxylic acid suitable for hydrolysis or direct amidation).[2]

This application note details its strategic use in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (specifically Netarsudil) and its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs) . We provide validated protocols for its functionalization, ensuring high-yield incorporation into complex pharmacophores.

Part 1: Chemical Profile & Properties[3][4]

PropertyData
IUPAC Name Methyl 2-[4-(hydroxymethyl)phenyl]acetate
CAS Number 155380-11-3
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Physical State Viscous oil or low-melting solid (white to pale yellow)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate
pKa (Predicted) ~14.3 (Alcohol), Esters are non-ionizable in physiological range
Key Reactivity Nucleophilic substitution (via activation), Ester hydrolysis, Oxidation

Part 2: Strategic Applications in Drug Discovery[4]

Application A: Synthesis of Rho Kinase (ROCK) Inhibitors (Netarsudil)

The primary pharmaceutical application of this compound is as the core scaffold for Netarsudil (Rhopressa), a drug approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[2]

Mechanism of Utilization: The synthesis of Netarsudil relies on the conversion of the benzylic alcohol into a leaving group (typically a mesylate), which then undergoes nucleophilic displacement by a secondary amine (6-aminoisoquinoline derivative).[2] The ester moiety serves as a stable precursor to the final amino-ester functionality.[2]

Reaction Pathway Visualization

Netarsudil_SynthesisStartMethyl 2-(4-(hydroxymethyl)phenyl)acetate(Starting Material)Step1Activation(Mesylation)Start->Step1MsCl, Et3NIntermediateMesylate Intermediate(Reactive Electrophile)Step1->IntermediateStep2Nucleophilic Substitution(6-Aminoisoquinoline deriv.)Intermediate->Step2SN2 ReactionProductNetarsudil Precursor(ROCK Inhibitor Core)Step2->Product

Caption: Synthetic workflow for converting the hydroxymethyl scaffold into the Netarsudil core via mesylate activation.

Application B: Linkerology in PROTAC Synthesis

In Targeted Protein Degradation (TPD), this molecule serves as a "semi-rigid" linker.[2] The phenyl ring provides structural rigidity, reducing the entropic penalty of binding, while the methylene spacers allow for necessary rotational freedom.[2]

  • Alcohol Terminus: Activated to attach to the E3 ligase ligand (e.g., VHL or Cereblon binder).[2]

  • Ester Terminus: Hydrolyzed to the acid and coupled to the Target Protein ligand (e.g., a kinase inhibitor).[2]

Part 3: Experimental Protocols

Protocol 1: Mesylation of the Benzylic Alcohol

Target: Activation of the alcohol for subsequent amine coupling (Netarsudil route).[2]

Reagents:

  • Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 equiv)[3][1][4]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve Methyl 2-(4-(hydroxymethyl)phenyl)acetate (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (15 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add Methanesulfonyl chloride (12 mmol) dropwise over 10 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the starting alcohol (R_f ~0.[2]3) and appearance of the mesylate (R_f ~0.5).[2]

  • Workup: Quench with saturated NaHCO₃ solution (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).[2]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting mesylate is unstable and should be used immediately in the next step (nucleophilic substitution) without column chromatography if possible.[2]

Protocol 2: Oxidation to Methyl 2-(4-formylphenyl)acetate

Target: Creation of an aldehyde handle for reductive amination.

Reagents:

  • Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 equiv)[3][1][4]

  • Manganese Dioxide (MnO₂) (Activated, 10.0 equiv)[2]

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • Setup: Suspend Methyl 2-(4-(hydroxymethyl)phenyl)acetate (5 mmol) in DCM (50 mL).

  • Oxidant Addition: Add activated MnO₂ (50 mmol) in portions. Note: A large excess of MnO₂ is required for efficient conversion of benzylic alcohols.[2]

  • Reaction: Stir the suspension vigorously at reflux (40°C) for 12–24 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Rinse the Celite pad thoroughly with DCM.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically the pure aldehyde, suitable for reductive amination with primary amines using NaBH(OAc)₃.[2]

Part 4: Safety & Handling (GHS Standards)[4]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust/vapors.[2]

    • Wear nitrile gloves and safety goggles.[2]

    • Storage: Store at 2–8°C. The ester is susceptible to hydrolysis; keep away from moisture.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575321, Methyl 2-[4-(hydroxymethyl)phenyl]acetate.[2] Retrieved January 30, 2026.[2] [Link]

  • Sturdivant, J. M., et al. (2016). Discovery of the Rho Kinase Inhibitor Netarsudil (AR-13324).[2] Bioorganic & Medicinal Chemistry Letters.[2] (Context: Synthesis of Netarsudil intermediates). [Link]

  • Google Patents. Process for the synthesis of Netarsudil dimesylate (IT201800007398A1).[2] (Detailed synthetic route confirmation).

Strategic Incorporation of Methyl 2-(4-(hydroxymethyl)phenyl)acetate into Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS 155380-11-3) represents a versatile bifunctional building block for advanced polymer synthesis. Characterized by a primary benzylic alcohol and a methyl ester moiety, this molecule serves as an ideal heterofunctional initiator or monomer precursor . Its incorporation allows for the precise introduction of aromatic rigidity and hydrolytically active ester side groups into polymer architectures. This application note details two primary methodologies for its use: (1) as a macroinitiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,


-caprolactone, lactide), and (2) as a precursor for synthesizing acrylate-functionalized monomers for free radical copolymerization. These protocols are critical for developing drug-delivery vehicles (prodrug conjugates) and surface-active polymeric materials.

Part 1: Chemical Profile & Pre-Synthesis Considerations

Before initiating polymerization, the purity and dryness of the starting material are paramount, particularly for ROP where trace water acts as a competing initiator, leading to loss of molecular weight control.

Table 1: Physicochemical Properties & Handling
PropertySpecificationCritical Note
IUPAC Name Methyl 2-(4-(hydroxymethyl)phenyl)acetate--
CAS Number 155380-11-3--
Molecular Weight 180.20 g/mol --
Appearance White to pale yellow solid/oilMelting point is low; often supercools to viscous oil.
Functional Groups 1° Alcohol (Benzylic), Methyl EsterAlcohol is the active polymerization site in ROP.
Solubility DCM, THF, Toluene, Ethyl AcetateSoluble in standard organic polymerization solvents.
Storage 2-8°C, Inert AtmosphereHygroscopic. Store under

or Ar.
Pre-Reaction Preparation (Drying Protocol)

Objective: Remove trace water to ensure


 (Number Average Molecular Weight) targets are met.
  • Dissolve the requisite amount of Methyl 2-(4-(hydroxymethyl)phenyl)acetate in anhydrous Dichloromethane (DCM).

  • Add activated 4Å molecular sieves and let stand for 12 hours.

  • Filter under nitrogen and evaporate solvent.

  • Final Dry: Dry under high vacuum (<0.1 mbar) at room temperature for 4 hours prior to use.

Part 2: Protocol A - Ring-Opening Polymerization (ROP)

Mechanism: The benzylic hydroxyl group acts as the nucleophilic initiator, attacking the carbonyl of the cyclic ester. The phenyl-acetate group becomes the "alpha" chain end of the resulting polyester.

Materials
  • Initiator: Methyl 2-(4-(hydroxymethyl)phenyl)acetate (Dried).

  • Monomer:

    
    -Caprolactone (
    
    
    
    -CL) or L-Lactide (Recrystallized/Distilled over
    
    
    ).
  • Catalyst: Tin(II) 2-ethylhexanoate (

    
    ).
    
  • Solvent: Anhydrous Toluene (or perform in bulk).

Step-by-Step Procedure
  • Reactor Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charging:

    • Add 180 mg (1.0 mmol) of dried Initiator.

    • Add 5.7 g (50 mmol) of

      
      -Caprolactone (Target DP = 50).
      
    • Add anhydrous Toluene (10 mL) if solution polymerization is preferred (Solids content ~30-50%).

  • Catalyst Addition: Add 20

    
    L  of 
    
    
    
    solution (approx. 0.1 M in toluene). Note: Maintain Monomer/Catalyst ratio > 500:1 to minimize transesterification.
  • Polymerization:

    • Immerse flask in a thermostated oil bath at 110°C .

    • Stir for 12-24 hours . Viscosity will increase significantly.

  • Quenching: Cool the flask to room temperature. Add 0.5 mL of 1M HCl/Methanol to deactivate the catalyst.

  • Purification:

    • Dilute with minimal DCM.

    • Precipitate dropwise into excess cold Methanol or Hexane/Ether (10:1 v/v).

    • Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

Expected Outcome

A well-defined Polyester (PCL or PLA) with a single Methyl Phenylacetate end-group.

  • 
     NMR Validation:  Look for the aromatic protons (approx. 7.2 ppm) and the methyl ester singlet (3.7 ppm). The integration ratio of the polymer backbone protons to the aromatic initiator protons allows calculation of absolute 
    
    
    
    .

Part 3: Protocol B - Synthesis of Acrylate Monomer

Objective: Convert the alcohol functionality into a polymerizable vinyl group to create "Pendant Phenylacetate" polymers via Free Radical Polymerization (FRP) or RAFT.

Reaction Scheme


Step-by-Step Procedure
  • Acrylation:

    • In a 250 mL round-bottom flask, dissolve 1.80 g (10 mmol) of Methyl 2-(4-(hydroxymethyl)phenyl)acetate in 50 mL anhydrous DCM.

    • Add 2.1 mL (15 mmol) of Triethylamine (

      
      ).
      
    • Cool to 0°C in an ice bath.

    • Add 1.0 mL (12 mmol) Acryloyl Chloride dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of starting alcohol).

  • Workup:

    • Wash organic layer with

      
       (2x), Sat. 
      
      
      
      (2x), and Brine (1x).
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient) is recommended to remove traces of acrylic acid.

  • Polymerization (Example: Copolymerization with MMA):

    • Mix the new acrylate monomer (10 wt%) with Methyl Methacrylate (90 wt%) in Toluene.

    • Add AIBN (1 wt%).

    • Heat to 70°C for 6 hours under

      
      .
      
    • Precipitate in Methanol.

Part 4: Visualization of Workflows

The following diagram illustrates the decision tree and synthetic pathways for utilizing this molecule.

G Start Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS 155380-11-3) Check Check Purity & Dryness Start->Check Path1 Pathway A: Initiator for ROP Check->Path1 Direct Use Path2 Pathway B: Monomer Synthesis Check->Path2 Derivatization ROP_Process React with Cyclic Ester (Cat: Sn(Oct)2, 110°C) Path1->ROP_Process Acrylation React with Acryloyl Chloride (Base: Et3N, 0°C) Path2->Acrylation Product1 End-Functionalized Polyester (PCL/PLA) ROP_Process->Product1 Precipitation Product2 Acrylate Monomer (Polymerizable) Acrylation->Product2 Workup FinalPoly2 Side-Chain Functionalized Polyacrylate Product2->FinalPoly2 AIBN / 70°C

Figure 1: Synthetic workflow for incorporating Methyl 2-(4-(hydroxymethyl)phenyl)acetate into polymer systems.

Part 5: Characterization & Troubleshooting

NMR Diagnostic Signals

When analyzing the final polymer, focus on these chemical shifts (in


):
  • 
     3.69 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ). This signal should persist in both pathways.
  • 
     5.10 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ).
    • Shift Note: In ROP, this peak will shift slightly downfield (~0.1-0.2 ppm) compared to the free alcohol due to esterification with the polymer chain.

  • 
     7.20 - 7.40 ppm (m, 4H):  Aromatic protons. Use these as an internal standard for molecular weight calculation via end-group analysis.
    
Common Issues
  • Low Molecular Weight (ROP): Usually caused by wet initiator. Re-dry the starting material over

    
     or via azeotropic distillation with toluene.
    
  • Incomplete Acrylation: If the OH peak remains, ensure the Acryloyl Chloride is fresh (it hydrolyzes easily) and the reaction is kept strictly anhydrous.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575321, Methyl 2-[4-(hydroxymethyl)phenyl]acetate. Retrieved from [Link]

  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience.
  • Dubois, P., Coulembier, O., & Raquez, J. M. (2009). Handbook of Ring-Opening Polymerization. Wiley-VCH. (Standard reference for Sn(Oct)

Scale-up synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Executive Summary

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (MHP-Acetate) is a critical bifunctional linker used in medicinal chemistry (e.g., PROTACs, antibody-drug conjugates) and advanced polymer synthesis.[1] Its structure features two distinct reactive sites: a methyl ester and a benzylic alcohol.[1]

The primary challenge in scaling this synthesis is chemoselectivity .[1] Direct esterification of the corresponding hydroxy-acid often leads to the formation of the benzylic methyl ether impurity due to the lability of the benzylic hydroxyl group under acidic conditions.[1]

This guide details a robust, two-stage industrial protocol designed to maximize yield (>85%) and purity (>98%) while minimizing side reactions.[1] We utilize a Base-Mediated Chemoselective Methylation strategy to bypass the risks associated with acid-catalyzed Fischer esterification.[1]

Retrosynthetic Analysis & Strategy

To ensure scalability and reproducibility, we avoid direct reduction of diesters (which lacks regiocontrol) and acid-catalyzed esterification (which risks etherification).[1]

Selected Route:

  • Precursor Hydrolysis: Conversion of 4-(bromomethyl)phenylacetic acid to 4-(hydroxymethyl)phenylacetic acid using aqueous alkaline hydrolysis.[1]

  • Chemoselective Esterification: Alkylation of the carboxylate using Potassium Carbonate (

    
    ) and Methyl Iodide (
    
    
    
    ) or Dimethyl Carbonate (
    
    
    ) in acetone.[1] This
    
    
    pathway leaves the benzylic alcohol intact.[1]
Process Flow Diagram

G Start 4-(Bromomethyl) phenylacetic acid Reagent1 NaOH (aq) 25°C, 12h Start->Reagent1 Inter Intermediate: 4-(Hydroxymethyl) phenylacetic acid Reagent2 MeI / K2CO3 Acetone, 0-25°C Inter->Reagent2 Reagent1->Inter Hydrolysis Product Target: Methyl 2-(4-(hydroxymethyl) phenyl)acetate Reagent2->Product Selective Alkylation Impurity Impurity Risk: Benzylic Ether Reagent2->Impurity Avoided via Base Catalysis

Figure 1: Strategic workflow avoiding acid-catalyzed etherification.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-(Hydroxymethyl)phenylacetic acid

This step hydrolyzes the benzylic bromide.[1] The use of aqueous NaOH is highly efficient and avoids organic solvents in the reaction phase.[1]

  • Starting Material: 4-(Bromomethyl)phenylacetic acid (CAS: 13737-36-5)[1][2]

  • Reagents: Sodium Hydroxide (NaOH), Sulfuric Acid (

    
    ), Ethyl Acetate (EtOAc).[1][2]
    

Protocol:

  • Dissolution: In a glass-lined reactor, dissolve NaOH (4.0 equiv) in deionized water (10 vol relative to substrate).

  • Addition: Slowly add 4-(bromomethyl)phenylacetic acid (1.0 equiv) to the stirring caustic solution. The reaction is slightly exothermic; maintain temperature

    
    .[1]
    
  • Reaction: Stir at 20–25°C for 12–16 hours .

    • IPC (In-Process Control):[1] Monitor via TLC (MeOH:DCM 1:9) or HPLC.[1][2] Disappearance of starting material indicates completion.[1]

  • Work-up:

    • Cool mixture to 5°C.

    • Acidify carefully with conc.[1][2]

      
       to pH 2.0 . Caution: Exothermic.[1]
      
    • Saturate the aqueous phase with solid NaCl (salting out effect).[1]

  • Extraction: Extract with EtOAc (

    
     vol). Combine organics.
    
  • Isolation: Wash combined organics with brine, dry over

    
    , and concentrate under vacuum.
    
    • Crystallization:[1][2][3] If the oil is viscous, induce crystallization using minimal cold water or petroleum ether.[1]

    • Yield Target: 70–75%.

Stage 2: Chemoselective Esterification (The Critical Step)

We utilize a base-mediated alkylation.[1] Under these conditions, the carboxylate anion (


) is formed preferentially over the alkoxide (

), ensuring the methylating agent reacts only with the acid.[1]
  • Reagents: Potassium Carbonate (

    
    , anhydrous), Methyl Iodide (
    
    
    
    ) or Dimethyl Carbonate, Acetone (dry).[1]

Protocol:

  • Setup: Charge a reactor with 4-(hydroxymethyl)phenylacetic acid (1.0 equiv) and anhydrous Acetone (10 vol).

  • Base Addition: Add anhydrous

    
     (1.5 equiv).[1] The mixture will form a suspension.[1] Stir for 30 mins at 20°C to ensure carboxylate formation.
    
  • Alkylation:

    • Cool the suspension to 0°C .

    • Add Methyl Iodide (1.2 equiv) dropwise over 30 minutes.[1] Note: For greener scale-up, Dimethyl Carbonate (DMC) can be used with catalytic DABCO at reflux, but MeI provides milder conditions for lab/pilot scale.[1]

  • Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.

    • Mechanism:[1][2][4][5][6][7]

      
       attack of the carboxylate on the methyl group.[1]
      
  • Quench & Work-up:

    • Filter off the inorganic solids (

      
      , unreacted carbonate).[1]
      
    • Concentrate the filtrate to remove acetone.[1]

    • Redissolve residue in EtOAc, wash with 1M HCl (to remove trace amine/base) and saturated

      
      .[1]
      
  • Purification:

    • The crude product is usually sufficiently pure (>95%).[1]

    • If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Process Parameters & Data Specification

Critical Process Parameters (CPPs)
ParameterStage 1 (Hydrolysis)Stage 2 (Esterification)Rationale
Temperature 20–25°C0°C

25°C
High temp in Stage 1 degrades the alcohol.[1] High temp in Stage 2 risks O-methylation of the alcohol.[1]
pH Control Acidify to pH 2.0Maintain basicity (solid phase)pH 2 ensures full recovery of the acid intermediate.[1]
Stoichiometry 4.0 eq NaOH1.2 eq MeI / 1.5 eq

Excess base in Stage 1 ensures rapid hydrolysis.[1] Controlled MeI in Stage 2 prevents bis-methylation.[1]
Water Content N/A (Aqueous)Anhydrous Acetone (<0.1%

)
Water in Stage 2 consumes MeI and reduces yield.[1]
Analytical Specification (Target)
TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow oil
Purity HPLC (220 nm)

Impurity A HPLCBenzylic Ether

Impurity B HPLCStarting Acid

Identity

-NMR
Consistent with structure

Troubleshooting & Causality

  • Issue: Low Yield in Stage 1.

    • Cause: Incomplete acidification.[1] The intermediate is a hydroxy-acid and is quite water-soluble.[1]

    • Fix: Ensure pH is

      
       and use "salting out" (NaCl saturation) before extraction.[1]
      
  • Issue: Formation of Benzylic Methyl Ether (Impurity A) in Stage 2.

    • Cause: Presence of strong acid catalysts or excessive temperature if using Fischer esterification.[1] In the base method, this occurs if

      
       (too strong) is used instead of 
      
      
      
      .[1]
    • Fix: Stick to weak bases (

      
      , 
      
      
      
      ).[1] The
      
      
      difference guarantees selectivity.[1]
  • Issue: Product Polymerization.

    • Cause: Self-condensation (transesterification) between the alcohol of one molecule and the ester of another.[1]

    • Fix: Store the product in dilute solution or at low temperature.[1] Avoid high-vacuum distillation at high temperatures (>150°C).[1]

References

  • Synthesis of 4-(hydroxymethyl)phenylacetic acid: ChemicalBook Protocols. Reaction of 4-bromomethylphenylacetic acid with NaOH. Link

  • Chemoselective Esterification Strategies: Majethia, G., et al. "Chemoselective Reduction of Fenofibric Acid to Alcohol."[1] International Journal of Organic Chemistry, 2022, 12, 116-125.[1][7][8] (Demonstrates selectivity principles). Link[1]

  • General Base-Mediated Esterification: Organic Syntheses, Coll. Vol. 3, p. 774 (1955); Vol. 29, p. 75 (1949).[1] (Standard alkylation of carboxylic acids).

  • Preparation of Methyl Phenylacetate Derivatives: PrepChem. Synthesis of Methyl Bromo-Phenylacetate (Precursor synthesis context). Link

Sources

Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Methyl 2-(4-(hydroxymethyl)phenyl)acetate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated high-performance liquid chromatography (HPLC) method with UV detection for the accurate quantification of Methyl 2-(4-(hydroxymethyl)phenyl)acetate. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The developed isocratic reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Methyl 2-(4-(hydroxymethyl)phenyl)acetate in both bulk drug substance and finished pharmaceutical products.

Introduction: The Analytical Imperative for Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS No. 155380-11-3) is a critical building block in modern pharmaceutical synthesis.[1][2][3] Its molecular structure, featuring both an ester and a benzylic alcohol, makes it a versatile precursor for a range of therapeutic agents. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method for its quantification is paramount for ensuring product consistency and regulatory compliance.

This document provides a comprehensive guide for the development and validation of an analytical method for Methyl 2-(4-(hydroxymethyl)phenyl)acetate, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] The causality behind each experimental choice is explained to provide a deeper understanding of the method's scientific foundation.

Physicochemical Properties of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Boiling Point 295.1±20.0 °C (Predicted)[2]
Density 1.154±0.06 g/cm³ (Predicted)[2]
pKa 14.34±0.10 (Predicted)[2]
Form Oil[2]
SMILES COC(=O)CC1=CC=C(C=C1)CO[1]

The presence of a phenyl group suggests strong UV absorbance, making UV detection a suitable choice. The molecule's polarity, influenced by the hydroxyl and methyl ester groups, indicates that reverse-phase chromatography will be an effective separation technique.

HPLC-UV Method Development and Optimization

The goal is to develop a simple, rapid, and reliable isocratic reverse-phase HPLC method. The selection of chromatographic conditions is based on the physicochemical properties of Methyl 2-(4-(hydroxymethyl)phenyl)acetate and established principles of chromatographic separation.[8]

Chromatographic System

A standard HPLC system equipped with a UV-Vis detector is sufficient for this analysis.

Rationale for Chromatographic Conditions
  • Column: A C18 column is chosen for its versatility and proven performance in separating moderately polar compounds. The dimensions (e.g., 150 mm x 4.6 mm, 5 µm) provide a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for reverse-phase HPLC.[9] The ratio is optimized to achieve a suitable retention time and peak shape. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to suppress the ionization of any acidic impurities and ensure consistent peak shapes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column and provides a good balance between analysis time and efficiency.

  • Detection Wavelength: Based on the presence of the benzene ring, a UV detection wavelength in the range of 220-280 nm is expected to provide good sensitivity. The final wavelength is selected by determining the λmax of Methyl 2-(4-(hydroxymethyl)phenyl)acetate from its UV spectrum. For this application, 254 nm is chosen as a common and effective wavelength for aromatic compounds.[10]

  • Injection Volume: A 10 µL injection volume is a good starting point to avoid column overloading while ensuring adequate sensitivity.

Optimized Chromatographic Conditions
ParameterCondition
Instrument HPLC with UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Sample and Standard Preparation Protocol

Accurate sample and standard preparation are critical for reliable quantification.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 2-(4-(hydroxymethyl)phenyl)acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a hypothetical tablet formulation)
  • Weighing: Accurately weigh and record the weight of 20 tablets and calculate the average tablet weight.

  • Grinding: Grind the tablets into a fine, uniform powder.

  • Extraction: Accurately weigh a portion of the powder equivalent to 25 mg of Methyl 2-(4-(hydroxymethyl)phenyl)acetate into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: A Self-Validating System

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6][7] The validation parameters assessed include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[11]

System Suitability

Before each validation run, a system suitability test is performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12] This was evaluated by injecting a blank (mobile phase), a placebo solution, and a spiked placebo solution. The chromatograms showed no interfering peaks at the retention time of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy was determined by applying the method to a synthetic mixture of the drug product components to which known amounts of Methyl 2-(4-(hydroxymethyl)phenyl)acetate had been added.

Concentration LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.6
120%99.80.7
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were made on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

Precision Level%RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant change in retention time or peak area
Mobile Phase Composition (± 2%) No significant change in retention time or peak area
Column Temperature (± 2 °C) No significant change in retention time or peak area

Alternative Analytical Technique: Gas Chromatography (GC)

For certain applications, such as the analysis of residual solvents or in-process controls where the analyte is in a volatile organic solvent, Gas Chromatography (GC) can be a suitable alternative.[13]

Rationale for GC-FID Method
  • Analyte Volatility: Methyl 2-(4-(hydroxymethyl)phenyl)acetate has a predicted boiling point of 295.1 °C, making it amenable to GC analysis with a suitable inlet temperature.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity.

  • Sample Introduction: A split injection is often used to prevent column overloading.[14] However, care must be taken to avoid thermal degradation of the analyte in the heated inlet.[15]

Proposed GC-FID Conditions
ParameterCondition
Instrument Gas Chromatograph with FID
Column HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min
Injection Volume 1 µL
Split Ratio 50:1

The validation of the GC-FID method would follow the same ICH guidelines as the HPLC method.

Visualizing the Workflow

Analytical Method Development and Validation Workflow

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Analyte_Properties Analyte Physicochemical Properties Technique_Selection Technique Selection (HPLC/GC) Analyte_Properties->Technique_Selection informs Parameter_Optimization Parameter Optimization (Column, Mobile Phase, etc.) Technique_Selection->Parameter_Optimization leads to Specificity Specificity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Preparation_Workflow Start Weigh and Grind Tablets Extraction Extract with Mobile Phase (Sonication) Start->Extraction Dilution Dilute to Final Concentration Extraction->Dilution Filtration Filter through 0.45 µm Filter Dilution->Filtration Analysis Inject into HPLC Filtration->Analysis

Caption: Step-by-step sample preparation for HPLC analysis.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the quantification of Methyl 2-(4-(hydroxymethyl)phenyl)acetate. The detailed HPLC-UV method and its rigorous validation in accordance with ICH guidelines ensure that the method is fit for its intended purpose in a regulated pharmaceutical environment. The causality-driven approach to method development and the inclusion of a potential alternative GC method offer flexibility to analytical scientists. By following the protocols outlined herein, researchers and drug development professionals can confidently and accurately determine the concentration of this critical pharmaceutical intermediate, thereby ensuring the quality and consistency of the final drug product.

References

  • CN104483396A - Gas chromatographic analysis method for rapid determination of characteristic polymer material in mixture - Google Patents.
  • Separation of Methyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column. Available at: [Link]

  • analytical method development and validation of anti-diabetic drugs - Jetir.Org. Available at: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. Available at: [Link]

  • Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Gas chromatographic analysis of fatty acid methyl esters - PubMed. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Methyl 2-[4-(hydroxymethyl)phenyl]acetate | C10H12O3 | CID 12575321 - PubChem. Available at: [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Sample preparation in analysis of pharmaceuticals. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet - Analytical Methods (RSC Publishing). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available at: [Link]

  • ACM-004-Phenoxy_Final-Version-2017.pdf - ASEAN. Available at: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]

  • LC-MS & UHPLC-MS solvents. Available at: [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note - Agilent. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]

  • methyl 2-[4-hydroxy-3-(hydroxymethyl)phenyl]acetate | Chemsrc. Available at: [Link]

Sources

Application Note: In Vitro Biological Screening of Methyl 2-(4-(hydroxymethyl)phenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: 155380-11-3) represents a critical bifunctional scaffold in medicinal chemistry. Its structure combines a phenylacetate core —structurally homologous to established NSAIDs like Diclofenac and Ibuprofen—with a para-hydroxymethyl handle , enabling diverse functionalization.

While the parent methyl ester is often utilized as a synthetic intermediate, its derivatives are increasingly screened for dual-mechanism therapeutics :

  • Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) enzymes, leveraging the phenylacetic acid pharmacophore.

  • Antineoplastic Activity: Phenylacetate derivatives have been shown to inhibit protein prenylation (specifically farnesylation), a critical post-translational modification for Ras oncogene function.

This guide outlines a rigorous in vitro screening workflow designed to evaluate libraries of these derivatives for potency, selectivity, and mechanism of action.

Experimental Workflow Overview

The screening campaign is divided into three phases to maximize resource efficiency and data fidelity.

ScreeningWorkflow cluster_Phase1 Phase 1: Primary Screening (High Throughput) cluster_Phase2 Phase 2: Target Validation (Mechanism) cluster_Phase3 Phase 3: Lead Characterization Start Compound Library (Methyl 2-(4-(hydroxymethyl)phenyl)acetate Derivatives) Solubility Solubility Check (DMSO Tolerance) Start->Solubility MTT Cytotoxicity Profiling (MTT/CCK-8 Assay) Solubility->MTT Pass (>100 µM) COX COX-1/COX-2 Inhibition (Enzymatic Assay) MTT->COX IC50 < 10 µM Selectivity Selectivity Index (SI) (Cancer vs. Normal Fibroblasts) MTT->Selectivity Apoptosis Apoptosis Induction (Caspase-3/7 Activity) COX->Apoptosis Confirmed Hit Selectivity->Apoptosis

Figure 1: Hierarchical screening workflow ensuring only potent and soluble candidates progress to mechanistic assays.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of derivatives against target cancer cell lines (e.g., HepG2 , MCF-7 ) and normal control lines (e.g., HUVEC or L929 ).

Reagents & Preparation[1][2][3][4][5][6][7]
  • Stock Solution: Dissolve derivatives in 100% DMSO to 100 mM. Store at -20°C.

  • Assay Medium: RPMI-1640 or DMEM + 10% FBS.

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

Step-by-Step Methodology
  • Seeding: Plate cells at optimized densities (e.g., MCF-7:

    
     cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
    
  • Compound Treatment:

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.

    • Critical Control: Final DMSO concentration must remain

      
       to avoid solvent toxicity.
      
    • Include Positive Control (e.g., Doxorubicin) and Vehicle Control (0.5% DMSO).

  • Incubation: Treat cells for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate medium carefully.

    • Solubilize crystals with 150 µL DMSO. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



Plot log(concentration) vs. % Viability to derive IC50 using non-linear regression.

Protocol 2: Anti-Inflammatory Mechanism (COX Inhibition)

Objective: Phenylacetate derivatives often act as non-selective or COX-2 selective inhibitors. This assay quantifies the inhibition of Prostaglandin H2 (PGH2) production.[1]

Mechanistic Pathway

The phenylacetate core mimics arachidonic acid, competing for the COX active site.

COX_Pathway AA Arachidonic Acid PGG2 PGG2 AA->PGG2 Oxygenation COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 PGH2 PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (Inflammation/Pain) PGH2->Prostaglandins Compound Methyl Phenylacetate Derivative Compound->COX1 Inhibition Compound->COX2 Inhibition

Figure 2: Mechanism of Action.[1] Derivatives competitively inhibit COX enzymes, blocking the conversion of Arachidonic Acid.

Assay Procedure (Colorimetric Screening Kit)
  • Enzyme Prep: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 10 µL of test compound (varying concentrations) to assay wells.

    • Add 10 µL of Enzyme solution.[1]

    • Incubate for 10 minutes at 25°C.

  • Substrate Addition: Add 10 µL Arachidonic Acid and colorimetric substrate (e.g., TMPD).

  • Measurement: Monitor absorbance at 590 nm . The rate of color development is proportional to COX activity.

  • Validation: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as reference standards.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media.Limit final concentration to 50 µM or increase DMSO to 1% (verify cell tolerance first).
High Background (MTT) Protein precipitation or serum interference.Use phenol red-free media; ensure complete solubilization of formazan crystals.
Non-Linear COX Data Enzyme degradation.Keep COX enzymes on ice; do not vortex vigorously. Use fresh heme cofactor.
Edge Effect Evaporation in outer wells.Fill outer wells with sterile PBS; do not use them for data points.

References

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res.[2][3][1][4][5][6][7][8][9] Link

  • Samadi, A., et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Link

  • Thibault, A., et al. (1994). Cytostatic activity of phenylacetate and derivatives against tumor cells.[2][4][8][9] Correlation with lipophilicity and inhibition of protein prenylation.[8] Cancer Research.[9] Link

  • ChemicalBook. (2025). Methyl 2-(4-(hydroxymethyl)phenyl)acetate Product Properties. Link

  • Mora, F., et al. (2025). In Vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Link

Sources

Application Note: Biological Evaluation of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: 155380-11-3) is a bifunctional organic intermediate critical in the synthesis of pharmaceutical agents such as Olopatadine (an H1 receptor antagonist) and Netarsudil (a Rho kinase inhibitor for glaucoma). Recently, it has also gained traction as a linker scaffold in PROTAC (Proteolysis Targeting Chimera) design due to its chemically distinct "warheads"—a methyl ester and a benzylic alcohol.

This guide addresses a critical gap in the literature: while the synthetic utility of this molecule is well-documented, its behavior in biological matrices is often overlooked. For researchers utilizing this scaffold in prodrug design or linker chemistry, understanding its intracellular stability (susceptibility to carboxylesterases) and cytotoxicity is mandatory. This application note provides validated protocols for assessing these parameters.

Key Chemical Properties
PropertyValueNotes
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
LogP ~1.15Moderate lipophilicity; cell-permeable.
Solubility DMSO (>20 mg/mL)Poor water solubility; requires organic co-solvent.
Key Reactive Sites Methyl Ester, Benzyl AlcoholEster is liable to hydrolysis by CES1/CES2 enzymes.

Protocol 1: Intracellular Metabolic Stability (Ester Hydrolysis)

Objective: To quantify the rate at which intracellular carboxylesterases (CES) hydrolyze the methyl ester group of Methyl 2-(4-(hydroxymethyl)phenyl)acetate into its free acid metabolite, 4-(hydroxymethyl)phenylacetic acid . This is a critical " go/no-go " assay for prodrug development.

Principle

The methyl ester moiety facilitates cell membrane permeation. Once inside the cell, ubiquitous esterases (primarily CES1 in liver cells) hydrolyze the ester. High hydrolysis rates indicate the molecule acts as a "prodrug" for the acid; low rates suggest it remains stable as the ester.

Reagents & Equipment[1]
  • Cell Line: HepG2 (human liver carcinoma) or Caco-2 (intestinal epithelial).

  • Test Compound: Methyl 2-(4-(hydroxymethyl)phenyl)acetate (10 mM stock in DMSO).

  • Internal Standard: Diclofenac or Warfarin (1 µM).

  • Lysis Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4) + 0.1% Triton X-100.

  • Quenching Solution: Ice-cold Acetonitrile (ACN).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Experimental Workflow

EsterHydrolysis Stock Compound Stock (10 mM DMSO) Incubate Incubation (HepG2 Cells, 37°C) Stock->Incubate Dilute to 10 µM Sample Sampling Points (0, 15, 30, 60, 120 min) Incubate->Sample Time Course Quench Quench & Extract (Cold ACN + Centrifuge) Sample->Quench Stop Reaction Analyze LC-MS Analysis (Parent vs. Acid Metabolite) Quench->Analyze Supernatant

Figure 1: Workflow for determining intracellular esterase stability. The methyl ester is incubated with active cells, quenched to stop metabolism, and analyzed to track the appearance of the acid metabolite.

Step-by-Step Procedure
  • Cell Preparation: Seed HepG2 cells in 24-well plates at

    
     cells/well. Allow to attach overnight.
    
  • Dosing: Replace culture media with Hank’s Balanced Salt Solution (HBSS) containing 10 µM of the test compound (Final DMSO < 0.1%).

  • Incubation: Incubate at 37°C with 5% CO₂.

  • Sampling: At designated time points (0, 15, 30, 60, 120 min), remove the supernatant.

  • Lysis & Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL Quenching Solution (ACN containing Internal Standard) directly to the wells to lyse cells and precipitate proteins simultaneously.

    • Scrape cells and transfer to microcentrifuge tubes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS system.

LC-MS Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Parent (Ester): 181.2 → 121.1 m/z (Loss of acetate group).

    • Metabolite (Acid): 167.2 → 121.1 m/z.

Protocol 2: Cytotoxicity Profiling (MTT Assay)

Objective: To establish the safety window of the intermediate. Before using this molecule as a linker or building block, it is essential to verify it does not induce non-specific toxicity up to 100 µM.

Reagents
  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO.

  • Cell Line: HEK293 (Kidney) or CHO (Ovary) cells.

Experimental Workflow

MTT_Assay Seed Seed Cells (96-well, 10k cells/well) Treat Treat with Compound (0.1 - 100 µM, 24h) Seed->Treat AddMTT Add MTT Reagent (Incubate 4h) Treat->AddMTT Solubilize Add DMSO (Dissolve Formazan) AddMTT->Solubilize Read Measure Absorbance (OD 570 nm) Solubilize->Read

Figure 2: Standard MTT cytotoxicity workflow. Viable cells reduce MTT to purple formazan crystals; absorbance correlates directly with cell health.

Step-by-Step Procedure
  • Seeding: Plate

    
     cells/well in 100 µL media in a 96-well plate. Incubate 24h.
    
  • Compound Dilution: Prepare serial dilutions of Methyl 2-(4-(hydroxymethyl)phenyl)acetate in media (Range: 0.1, 1, 10, 50, 100 µM).

    • Control: 0.5% DMSO (Vehicle Control) and 10% Triton X-100 (Positive Death Control).

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours at 37°C until purple crystals form.

  • Solubilization: Carefully remove media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    [1]
    

Contextual Application: Downstream Functional Validation

While the protocols above characterize the intermediate, the ultimate value of Methyl 2-(4-(hydroxymethyl)phenyl)acetate lies in its conversion to active drugs.

Example Case: Olopatadine Synthesis Validation If using this intermediate to synthesize Olopatadine:

  • Synthesis: The hydroxyl group is converted (via Wittig reaction/cyclization) to the tricyclic oxepin core.

  • Functional Assay: The final product must be tested in a Calcium Flux Assay using CHO-K1 cells expressing the human H1 Histamine Receptor.

    • Stimulus: Histamine (1 µM).

    • Readout: Inhibition of histamine-induced Calcium release (FLIPR assay).

    • Success Criteria: The derived compound should exhibit an IC50 < 10 nM.

References

  • PubChem. (n.d.). Methyl 2-(4-hydroxyphenyl)acetate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Ohshima, E., et al. (1992).[2] Synthesis and antiallergic activity of 11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride (Olopatadine).[2] Journal of Medicinal Chemistry, 35(11), 2074-2084. [Link]

  • Riss, T. L., et al. (2013).[3] Cell Viability Assays.[1][3][4][5][6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

[1]

Ticket System Status: [ONLINE] Topic: Troubleshooting Side Reactions & Chemoselectivity Target Molecule: Methyl 2-(4-(hydroxymethyl)phenyl)acetate CAS: 101-41-7 (Parent/Related) | Molecular Weight: 180.20 g/mol [1]

System Overview: The Bifunctional Trap

Welcome to the technical support hub for Methyl 2-(4-(hydroxymethyl)phenyl)acetate . If you are here, you are likely experiencing low yields, insoluble gums, or inexplicable impurities.[1]

The Core Problem: This molecule is an "AB-type" monomer.[1] It contains a nucleophile (benzylic alcohol) and an electrophile (methyl ester/carboxylic acid) on the same scaffold.[1]

  • Intended Reaction: Formation of the methyl ester at the aliphatic acid tail.[1]

  • System Failure: The molecule reacts with itself (intermolecular esterification) or the solvent attacks the sensitive benzylic position.

Troubleshooting Tickets (Active Issues)

Ticket #001: Product Solidified into an Insoluble Gum

User Report: "I attempted a standard Fischer esterification (MeOH/H2SO4). Upon concentrating the solvent, the oil became extremely viscous and eventually turned into a non-crystalline gum that is insoluble in ether."

Diagnosis: Oligomerization (Self-Polymerization) You have inadvertently created a polyester.[1] Because the target molecule contains both a hydroxyl group and an ester/acid group, it can undergo intermolecular transesterification under acidic conditions, especially when concentrated.[1]

Root Cause Analysis:

  • High Concentration: Removing the solvent (Methanol) shifts the equilibrium toward polymer formation.[1]

  • Acid Catalysis: Strong acids catalyze transesterification between the benzylic alcohol of Molecule A and the methyl ester of Molecule B.[1]

Resolution Protocol:

  • Immediate Fix: Stop concentrating the reaction mixture to dryness while acidic. Neutralize the catalyst before solvent removal.[1]

  • Process Change: Run the reaction in high dilution.

  • Alternative Route: Use a chemoselective alkylation (see Master Protocol below) rather than acid-catalyzed esterification.[1]

Visualizing the Failure Mode:

Polymerizationcluster_0Monomer Acluster_1Monomer BM1Target Molecule(Alcohol + Ester)IntermediateDimer Formation(Transesterification)M1->Intermediate Alcohol AttackM2Target Molecule(Alcohol + Ester)M2->Intermediate Ester ElectrophilePolymerOligomer/Polymer Gum(Polyester)Intermediate->Polymer -MeOH(Chain Growth)

Figure 1: The oligomerization pathway where the target molecule acts as both nucleophile and electrophile, leading to polyester gum.

Ticket #002: "Ghost" Impurity (M+14 Peak)

User Report: "LC-MS shows a major impurity with a mass +14 units higher than the product. NMR shows a new singlet at ~3.3 ppm."[1]

Diagnosis: Benzylic Ether Formation (O-Methylation) You have synthesized Methyl 2-(4-(methoxymethyl)phenyl)acetate .[1]

Root Cause Analysis: Benzylic alcohols are prone to ionization under acidic conditions.[1] The protonated alcohol loses water to form a resonance-stabilized benzylic cation.[1] In methanol solvent, this cation is immediately trapped by methanol to form the methyl ether.[1]

Mechanism:

  • 
     (Benzylic Cation)[1]
    
  • 
    [1]
    

Resolution Protocol:

  • Avoid Strong Acids: Do not use H2SO4 or HCl.[1]

  • Use Boric Acid: Boric acid (10-20 mol%) is known to catalyze the esterification of carboxylic acids selectively without activating the benzylic alcohol toward etherification [1].

  • Switch Solvent: If acid is required, avoid nucleophilic solvents like methanol (use t-Butanol or non-nucleophilic co-solvents), though this complicates methyl ester formation.[1]

Visualizing the Failure Mode:

EtherificationStartBenzylic AlcoholProtonatedProtonated Species(-OH2+)Start->Protonated ProtonationAcidStrong Acid (H+)Acid->ProtonatedCationBenzylic Cation(Resonance Stabilized)Protonated->Cation -H2OImpurityMethyl Ether Impurity(+14 mass)Cation->Impurity Nucleophilic AttackSolventMethanol (Solvent)Solvent->Impurity

Figure 2: The acid-catalyzed dehydration mechanism leading to the formation of the methyl ether impurity.

Ticket #003: Low Yield after Aqueous Workup

User Report: "Reaction conversion was 98% by TLC, but after washing with NaHCO3 and brine, the isolated yield dropped to 60%."

Diagnosis: Hydrolysis (Saponification) The methyl ester is relatively labile.[1] If your workup involves basic washes (NaHCO3 or NaOH) and the layers are not separated quickly, the ester hydrolyzes back to the water-soluble carboxylic acid (the starting material), which is then discarded in the aqueous waste.

Resolution Protocol:

  • Cold Workup: Perform all quench steps at 0°C.

  • pH Control: Avoid strong bases. Use saturated NaCl (brine) to break emulsions rather than base.[1]

  • Back-Extraction: Always acidify the aqueous waste layer to pH 3 and extract with EtOAc to check if your product was lost as the free acid.

Master Protocol: Chemoselective Synthesis

To bypass the "Bifunctional Trap" (Ticket #001) and "Ether Formation" (Ticket #002), we recommend a Base-Mediated Alkylation instead of acid-catalyzed Fischer esterification.[1] This avoids the generation of the benzylic cation entirely.[1]

Method: Alkyl Halide Esterification

Rationale: This method uses a mild base to deprotonate the carboxylic acid (pKa ~4) without deprotonating the benzylic alcohol (pKa ~15) or activating it for elimination.[1]

Reagents:

  • Precursor: 4-(hydroxymethyl)phenylacetic acid[1][2][3]

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)[1]

  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)[1]

  • Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Guide:

  • Setup: In a flame-dried round-bottom flask, dissolve 4-(hydroxymethyl)phenylacetic acid (1.0 equiv) in anhydrous Acetone (0.2 M concentration).

  • Deprotonation: Add K2CO3 (1.2 equiv).[1] The mixture will form a suspension.[1] Stir at Room Temperature (RT) for 15 minutes.

    • Note: The carboxylate anion forms selectively.[1] The alcohol remains protonated.[1]

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.[1]

    • Safety: MeI is a carcinogen.[1] Use a fume hood.[1]

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

    • Success Marker: The starting acid spot (baseline) disappears; a new less polar spot (ester) appears.[1]

  • Workup:

    • Filter off the solid inorganic salts (K2CO3/KI).[1]

    • Concentrate the filtrate gently (do not heat >40°C).[1]

    • Redissolve residue in EtOAc, wash with water (x2) and Brine (x1).[1]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification: If necessary, purify via silica gel chromatography.

Comparison of Methods:

FeatureAcid Catalysis (MeOH/H2SO4)Base Alkylation (MeI/K2CO3)
Risk of Polymerization High (if concentrated)Low (Kinetic control)
Risk of Ether Impurity High (Cation formation)None (No acidic protons)
Workup Difficulty Medium (Neutralization req)Low (Filtration)
Recommendation Only for robust substratesPreferred for this molecule

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl2) to make the ester? A: NO. SOCl2 will convert the benzylic alcohol into a benzylic chloride (4-(chloromethyl)phenylacetate).[1] This is a highly reactive alkylating agent and will cause massive side reactions and safety hazards.[1]

Q: How do I store the final product? A: Store at -20°C under inert gas (Argon/Nitrogen). As a bifunctional molecule, it has a limited shelf life at room temperature due to slow oligomerization.[1]

Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the self-polymerized oligomer.[1] It is too polar and large to move on silica.[1]

References

  • Houston, T. A., et al. "Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids."[1] Organic Letters, vol. 6, no.[1] 26, 2004, pp. 4977-4980.[1] Link[1]

  • Mayer, J. M., et al. "Synthesis of Benzylic Alcohols by C–H Oxidation."[1] Journal of the American Chemical Society, vol. 141, no.[1] 45, 2019.[1][4] Link[1]

  • ChemicalBook. "4-(Hydroxymethyl)phenylacetic acid Synthesis and Properties."[1] Link

Technical Support Center: Methyl 2-(4-(hydroxymethyl)phenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Chemoselectivity Challenge

Executive Summary: Synthesizing Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: 155380-11-3) presents a classic "A-B Monomer" challenge. The precursor, 2-(4-(hydroxymethyl)phenyl)acetic acid , contains both a nucleophile (benzylic alcohol) and an electrophile (carboxylic acid).

The primary yield-killing mechanism is not decomposition, but uncontrolled oligomerization (polyester formation) and benzylic etherification .

This guide abandons generic "purification" advice to focus on the reaction kinetics required to favor the solvent-reactant pathway (Methyl Ester formation) over the reactant-reactant pathway (Oligomerization).

Process Logic & Pathway Visualization

To optimize yield, you must visualize the competing pathways. The goal is to maximize Pathway A while suppressing Pathways B and C.

Reaction Pathway Diagram[1]

ReactionPathways Start Precursor: 2-(4-(hydroxymethyl)phenyl)acetic acid Target TARGET: Methyl 2-(4-(hydroxymethyl)phenyl)acetate Start->Target Pathway A: Esterification (Kinetic Control) Ether IMPURITY 1: Methyl 2-(4-(methoxymethyl)phenyl)acetate (Benzylic Ether) Start->Ether Pathway B: Etherification (High Temp / Strong Acid) Oligomer IMPURITY 2: Linear Polyesters (Oligomerization) Start->Oligomer Pathway C: Self-Condensation (High Conc. / Water Removal) MeOH Reagent: Methanol (Excess) MeOH->Target

Figure 1: Kinetic competition between methyl ester formation (Target), benzylic ether formation (Impurity 1), and self-polymerization (Impurity 2).

Optimized Experimental Protocol

Method: Modified Fischer Esterification (High-Dilution Pseudo-Kinetic Control) Rationale: Standard reflux protocols often lead to benzylic etherification due to the lability of the benzylic -OH group. This protocol uses lower temperatures with a specific catalyst load to preserve the alcohol.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 2-(4-(hydroxymethyl)phenyl)acetic acid (1.0 eq)

  • Solvent/Reagent: Methanol (Anhydrous, >40 molar equivalents )

  • Catalyst: Acetyl Chloride (generating anhydrous HCl in situ) OR Sulfuric Acid (98%)

  • Quench: Solid Sodium Bicarbonate (

    
    )
    
Step-by-Step Workflow
  • Solvent Charge (Critical):

    • Charge the reaction vessel with Methanol.[1]

    • Optimization Note: Use at least 20 mL of MeOH per gram of substrate . This high dilution is mathematically required to statistically favor the collision of

      
       with 
      
      
      
      rather than
      
      
      .
  • Catalyst Generation (

    
    ): 
    
    • Cool Methanol to

      
       in an ice bath.
      
    • Add Acetyl Chloride (0.1 - 0.2 eq) dropwise.

    • Why? Reaction of AcCl with MeOH generates anhydrous HCl and Methyl Acetate. This avoids adding water (from aqueous HCl) and controls exotherm.

  • Substrate Addition:

    • Add the substrate slowly to the cold solution.[2]

    • Maintain temperature

      
       during addition.
      
  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (

      
      ) .
      
    • Do NOT Reflux.

    • Mechanistic Insight: Benzylic alcohols are prone to

      
       etherification at elevated temperatures (
      
      
      
      ) in acidic methanol. Keeping it at RT preserves the
      
      
      group [1].
  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[3][4] Reaction typically completes in 4–6 hours at RT.

  • Workup (pH Control):

    • Cool back to

      
      .
      
    • Neutralize with solid

      
      before concentrating.
      
    • Warning: Concentrating an acidic solution will drive the oligomerization as the MeOH evaporates (Le Chatelier’s principle). You must neutralize first.

Troubleshooting Guide (Q&A)

Issue 1: "I see a secondary spot slightly less polar than the product (M+14 peak in MS)."

Diagnosis: Benzylic Ether Formation (


).
Cause: 
  • Temperature was too high (Refluxing).

  • Acid catalyst concentration was too high.

  • Reaction time was too long. Solution:

  • Immediate: This impurity is very difficult to separate. You likely need to restart.

  • Prevention: Switch from

    
     to Acetyl Chloride (0.1 eq)  generated HCl. Strictly maintain temperature 
    
    
    
    .
Issue 2: "The product is a gummy solid and yield is >100%."

Diagnosis: Oligomerization (Polyester formation). Cause:

  • Concentration of substrate was too high.

  • Workup was performed under acidic conditions.[2][3][5][4] Solution:

  • Check: Run GPC or NMR. Broad peaks in the aromatic region indicate polymer.

  • Fix: Increase Methanol volume to 30-40 mL/g . Ensure complete neutralization (

    
    ) prior to rotary evaporation.
    
Issue 3: "Low conversion after 24 hours at Room Temp."

Diagnosis: Water inhibition. Cause: Fischer esterification is an equilibrium process (


). Accumulation of water stops the reaction.
Solution: 
  • Add Trimethyl Orthoformate (TMOF) (1.5 eq) to the reaction mixture. TMOF acts as a chemical water scavenger, driving the equilibrium to the right without requiring heat [2].

    • Reaction:

      
      .
      

Data Summary: Optimization Parameters

VariableStandard Condition (Risky)Optimized Condition (Recommended)Impact on Yield
Solvent Volume 5–10 mL/g20–40 mL/g Prevents Oligomerization
Temperature Reflux (

)

Prevents Ether Formation
Catalyst Conc.

(drops)
AcCl (in situ HCl) Controlled Acidity
Workup Evaporate then NeutralizeNeutralize then Evaporate Prevents acid-catalyzed polymerization during concentration

Alternative Route: Reduction of Formyl Precursor

If the esterification route proves too sensitive to oligomerization for your specific scale, the Reduction Route is the authoritative alternative.

Reaction: Methyl 4-formylphenylacetate +


 Product.
  • Protocol: Dissolve aldehyde in MeOH at

    
    . Add 
    
    
    
    (0.35 eq). Stir 30 min.
  • Critical Risk: Hydrolysis of the methyl ester group by basic borohydride species.

  • Control: Use Cerium(III) Chloride heptahydrate (

    
    )  (Luche Reduction conditions). This accelerates aldehyde reduction while suppressing ester hydrolysis [3].
    

References

  • Solomons, T.W.G., Fryhle, C.B.Organic Chemistry. "Reactions of Alcohols: Ether Formation via Acid Catalysis." Wiley.
  • Liu, H. et al. "Use of Trimethyl Orthoformate as a Water Scavenger in Acid-Catalyzed Esterifications." Organic Process Research & Development, Vol 10, Issue 3.

  • Gemal, A.L., Luche, J.L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981, 103(18), 5454-5459.

  • ChemicalBook. "Product Entry: Methyl 2-(4-(hydroxymethyl)phenyl)acetate."[6] (Physical property verification).

Sources

Technical Support Center: Stability & Degradation of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Degradation Pathways for Methyl 2-(4-(hydroxymethyl)phenyl)acetate CAS: 155380-11-3 Molecular Formula: C₁₀H₁₂O₃ (MW: 180.20 g/mol ) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Stability Profile

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a bifunctional building block containing a methyl ester and a benzylic primary alcohol . Its stability profile is governed by two competing degradation mechanisms: hydrolysis of the ester moiety and oxidation of the benzylic alcohol.

In drug development workflows, this compound is frequently used as an intermediate. Instability often manifests as "disappearing peaks" in HPLC or the emergence of polar impurities during storage. This guide provides the mechanistic causality and protocols to identify and mitigate these issues.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My main peak area is decreasing over time in aqueous buffer."

Diagnosis: Ester Hydrolysis. Mechanism: The methyl ester is susceptible to hydrolysis in both acidic and basic media, converting to the corresponding carboxylic acid, 2-(4-(hydroxymethyl)phenyl)acetic acid .

  • Acidic pH: Protonation of the carbonyl oxygen activates the ester for nucleophilic attack by water.

  • Basic pH: Hydroxide ions directly attack the carbonyl carbon (saponification), which is irreversible and generally faster than acid hydrolysis.

Corrective Action:

  • Check pH: Ensure your buffer is near pH 6.0–7.0. Avoid phosphate buffers > pH 8.0 for long-term storage.

  • Temperature: Store stock solutions at -20°C. Hydrolysis rates follow Arrhenius kinetics; even 4°C can allow slow degradation over weeks.

  • Solvent: Switch to anhydrous solvents (DMSO, Acetonitrile) for stock preparation.

Issue 2: "I see a new impurity peak with a mass of [M-2] or [M+14]."

Diagnosis: Oxidation of the Benzylic Alcohol. Mechanism: The hydroxymethyl group (-CH₂OH) at the para position is electron-rich and prone to oxidation.

  • [M-2] (178 Da): Oxidation to the aldehyde, Methyl 2-(4-formylphenyl)acetate . This typically occurs under oxidative stress (air exposure, peroxides in solvents).

  • [M+14] (194 Da): Further oxidation to the carboxylic acid, 4-(2-methoxy-2-oxoethyl)benzoic acid .

Corrective Action:

  • Degas Solvents: Sparge buffers with Argon or Helium.

  • Antioxidants: Add EDTA (to chelate metal ions that catalyze oxidation) or mild reducing agents if compatible with your assay.

  • Light Protection: Benzylic positions are photosensitive. Use amber vials.

Issue 3: "My LC-MS shows a peak shift of +14 Da when using Ethanol."

Diagnosis: Transesterification. Mechanism: In the presence of nucleophilic alcohols (like Ethanol) and trace acid/base catalysts, the methyl ester exchanges with the solvent alkyl group.

  • Reaction: Methyl ester + EtOH

    
     Ethyl ester + MeOH.
    

Corrective Action:

  • Solvent Consistency: Use Methanol (MeOH) as the organic modifier in HPLC if you wish to avoid "ghost" peaks (transesterification with MeOH yields the same molecule). If using EtOH, ensure the pH is strictly neutral.

Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes. Use this to correlate impurity retention times (RT) with structural changes.

  • Acid/Base Hydrolysis: Leads to more polar species (Earlier RT on Reverse Phase).

  • Oxidation: Aldehydes are less polar than alcohols (Later RT); Acids are pH dependent.

DegradationPathways Parent Methyl 2-(4-(hydroxymethyl)phenyl)acetate (Parent) MW: 180.20 AcidProduct 2-(4-(hydroxymethyl)phenyl)acetic acid (Hydrolysis Product) MW: 166.18 [More Polar / Early RT] Parent->AcidProduct Hydrolysis (pH < 4 or pH > 8) + H2O / - MeOH Aldehyde Methyl 2-(4-formylphenyl)acetate (Aldehyde Impurity) MW: 178.19 [M-2H] Parent->Aldehyde Oxidation (Air/Light) - 2H EthylEster Ethyl 2-(4-(hydroxymethyl)phenyl)acetate (Transesterification Artifact) MW: 194.23 [Solvent: EtOH] Parent->EthylEster Transesterification (in EtOH) OxidizedAcid 4-(2-methoxy-2-oxoethyl)benzoic acid (Carboxylic Acid Impurity) MW: 194.19 [M+O-2H] Aldehyde->OxidizedAcid Further Oxidation + O

Caption: Primary degradation pathways including hydrolysis (red), oxidation (yellow), and solvent-mediated transesterification (green).

Experimental Protocols

Protocol A: Forced Degradation Study

Use this protocol to validate analytical methods or determine shelf-life.

Stress ConditionReagents/ConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C1–4 Hours10–20% Loss
Base Hydrolysis 0.1 N NaOH, RT5–30 MinsRapid Hydrolysis
Oxidation 3% H₂O₂, RT2–6 HoursAldehyde formation
Thermal 60°C (Solid State)7 DaysDecarboxylation (Rare)
Photostability UV/Vis (1.2M Lux hours)~24 HoursRadical oxidation

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL stock of Methyl 2-(4-(hydroxymethyl)phenyl)acetate in Acetonitrile.

  • Dosing: Dilute 1:1 with the stress agent (e.g., 0.2 N HCl for acid stress).

  • Incubation: Incubate at the specified temperature.

  • Quenching: CRITICAL. Neutralize acid/base samples immediately before injection (e.g., add equal volume 0.2 N NaOH to the acid sample) to prevent damage to the HPLC column and further degradation.

  • Analysis: Inject 10 µL onto HPLC.

Protocol B: Recommended HPLC Method

This method separates the parent from its polar hydrolysis products and non-polar oxidation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Ester carbonyl).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575321, Methyl 2-[4-(hydroxymethyl)phenyl]acetate. Retrieved January 30, 2026, from [Link]

  • Larsson, P. O., et al. (1995).Enzymatic hydrolysis of phenylacetic acid esters.

Technical Support Center: Resolving Impurities in Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-(4-(hydroxymethyl)phenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis, purification, and handling of this important intermediate. Our approach is rooted in first-principle chemical logic, providing not just steps but the reasoning behind them to empower you in your laboratory work.

Section 1: The Analytical Approach to Purity

Accurate identification of an impurity is the first and most critical step. An impurity cannot be removed if its identity and properties are unknown. This section outlines the primary analytical workflows for characterizing your sample.

Initial Purity Assessment: A Multi-Technique Strategy

A single analytical method is rarely sufficient. We recommend a combination of chromatographic and spectroscopic techniques to build a comprehensive purity profile.

Q: What is the best way to get an initial purity profile of my Methyl 2-(4-(hydroxymethyl)phenyl)acetate sample?

A: A dual-pronged approach using High-Performance Liquid Chromatography (HPLC) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the industry standard.

  • HPLC with UV detection provides a quantitative measure of purity by separating the main compound from non-volatile impurities. A typical starting point is a reverse-phase C18 column. The aromatic ring in your compound makes it highly responsive to UV detection, typically around 254 nm.[1]

  • ¹H NMR spectroscopy provides structural confirmation of your main product and can reveal the presence of impurities with distinct proton signals, often down to the 1-2% level. It is particularly useful for identifying residual solvents and structurally similar byproducts.[2][3]

The following workflow diagram illustrates a robust strategy for impurity identification and resolution.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Identification & Strategy cluster_2 Phase 3: Execution & Verification ImpureSample Impure Sample Analysis Analytical Assessment (HPLC, NMR, GC-MS) ImpureSample->Analysis Characterize ID Identify Impurity Class (e.g., Starting Material, Byproduct, Solvent) Analysis->ID Interpret Data Strategy Select Purification Strategy ID->Strategy Match Technique to Impurity Purify Execute Purification (Chromatography, Recrystallization, etc.) Strategy->Purify Verify Verify Purity (Repeat Phase 1 Analytics) Purify->Verify Assess Outcome Verify->Strategy Re-evaluate PureSample Pure Sample (>99%) Verify->PureSample Meets Spec

Caption: General workflow for troubleshooting and resolving impurities.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter, presented in a question-and-answer format.

Q: My ¹H NMR spectrum shows a singlet around 10 ppm and a broad singlet that exchanges with D₂O. What is this?

A: The presence of a singlet around 9-10 ppm is characteristic of an aldehyde proton (-CHO) . The broad, exchangeable singlet is likely the corresponding carboxylic acid (-COOH) . This indicates that the benzylic alcohol of your target molecule has been over-oxidized.

  • Causality: This often occurs if the synthesis involved an oxidation step or if the material was exposed to strong oxidizing agents or air at elevated temperatures for prolonged periods. The primary alcohol is first oxidized to an aldehyde, which can then be further oxidized to a carboxylic acid.

  • Resolution:

    • Acid-Base Extraction: The most effective way to remove the acidic impurity, (4-(carboxymethyl)phenyl)acetic acid, is through a liquid-liquid extraction. Dissolve the crude sample in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral ester product remains in the organic layer.

    • Chromatography: If the aldehyde is also present, silica gel column chromatography is necessary. The polarity difference between the ester, aldehyde, and acid is significant, allowing for good separation.

Q: My HPLC chromatogram shows a small peak eluting just before my main product, and they are not well-resolved. What could it be and how do I separate it?

A: A closely eluting peak often suggests a structurally similar impurity. Common culprits include:

  • Starting Material: Unreacted 4-(hydroxymethyl)phenylacetic acid. This is more polar and would likely elute earlier on a reverse-phase column.

  • Dimerization/Oligomerization Products: Self-condensation can occur under certain conditions, leading to higher molecular weight species.

  • Positional Isomers: If the synthesis allowed for it, an isomer (e.g., methyl 2-(2-(hydroxymethyl)phenyl)acetate) could be present.

  • Causality & Identification: Incomplete reaction or non-specific reaction conditions can lead to these impurities. A side-by-side comparison of retention times with authentic standards of likely starting materials is the best way to confirm identity. For unknown structures, isolation via preparative HPLC or chromatography followed by mass spectrometry and NMR analysis is required. A detailed procedure for synthesizing a related compound noted a side product with a very similar Rf value, highlighting the difficulty in separation.[4]

  • Resolution:

    • Method Optimization (HPLC): To improve chromatographic resolution, you can decrease the ramp rate of your solvent gradient, reduce the mobile phase flow rate, or try a different column chemistry (e.g., a phenyl-hexyl column, which can offer different selectivity for aromatic compounds).

    • Flash Column Chromatography: This is the most practical purification method. A slow, shallow gradient of a solvent system like hexane/ethyl acetate over silica gel can effectively separate compounds with small polarity differences.[5][6]

    • Recrystallization: If the impurity level is low (<5%) and a suitable solvent is found, recrystallization can be highly effective. The principle relies on the impurity being either much more or much less soluble than your product in the chosen solvent system.[7]

Q: My sample is a yellow-to-brown oil/solid, but the literature says it should be colorless. What causes the color and how can I fix it?

A: Color in organic compounds often arises from highly conjugated impurities or trace amounts of oxidized polymeric material.

  • Causality: These impurities can form from degradation or from side reactions during synthesis, especially if the reaction was run at high temperatures.[4] For phenylacetic acids, colored byproducts can form during hydrolysis of the corresponding nitrile precursor.[8]

  • Resolution:

    • Activated Carbon (Charcoal) Treatment: This is a classic decolorization technique. Dissolve your crude product in an appropriate organic solvent, add a small amount (1-2% by weight) of activated carbon, and stir or gently heat for 10-15 minutes. The colored impurities adsorb onto the high surface area of the carbon. Remove the carbon by filtering through a pad of Celite or a 0.45 µm filter.

    • Silica Gel Chromatography: As a bonus to purification, running a column will almost always remove baseline colored impurities, which tend to be highly polar and stick irreversibly to the top of the column.

Potential Impurity Sources Diagram

G cluster_0 Synthesis Inputs cluster_1 Process-Related Impurities cluster_2 Stability-Related Impurities Target Methyl 2-(4-(hydroxymethyl)phenyl)acetate SM Starting Materials (e.g., 4-formylphenylacetate, (4-(bromomethyl)phenyl)acetate) SM->Target Unreacted Incomplete Reaction SM->Unreacted Reagents Reagents & Catalysts (e.g., NaBH₄, Pd/C, Acid/Base) Reagents->Target Byproducts Reaction Byproducts (e.g., Dimer, Over-oxidized species) Reagents->Byproducts Byproducts->Target Unreacted->Target Solvents Residual Solvents (e.g., Toluene, THF, Methanol) Solvents->Target Degradation Degradation Products (e.g., Hydrolysis to Acid, Oxidation of Alcohol) Degradation->Target

Caption: Potential sources of impurities in the final product.

Section 3: Standard Operating Protocols

Here we provide detailed, step-by-step methodologies for the key analytical and purification techniques discussed.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general starting point for assessing the purity of your sample.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of your sample at 1.0 mg/mL in 50:50 Acetonitrile:Water.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Self-Validation: The inclusion of a blank injection (solvent only) is crucial to identify any system peaks. A well-equilibrated column should provide a stable baseline before injection. The peak shape of your main component should be sharp and symmetrical; tailing may indicate column degradation or secondary interactions.

Protocol: Purification by Flash Column Chromatography

This protocol is for purifying gram-scale quantities of the compound.

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Column Selection: Choose a column diameter such that the silica gel height is approximately 15-20 cm.

  • Solvent System Selection (TLC): First, find a solvent system using Thin Layer Chromatography (TLC) that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate. The impurity should be well-separated from the product spot.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the elution solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). This gradient elution will move compounds of increasing polarity down the column.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Trustworthiness: The effectiveness of the separation is validated at every step. The initial TLC confirms the separability of the compounds.[4] During elution, analyzing fractions by TLC ensures that only pure fractions are combined, preventing cross-contamination.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use Gas Chromatography (GC) to analyze my sample? A1: Yes, GC is an excellent tool, particularly for identifying volatile impurities like residual solvents (e.g., THF, Toluene, Methanol). Due to the hydroxyl and ester groups, your compound may benefit from derivatization (e.g., silylation) to increase its volatility and improve peak shape, though it is often volatile enough to be analyzed directly. GC-MS is particularly powerful for identifying unknown peaks by their mass fragmentation patterns.[9]

Q2: My product hydrolyzes back to the carboxylic acid during storage. How can I prevent this? A2: Ester hydrolysis is catalyzed by acid or base and requires water. To ensure stability, your purified product should be stored as a dry solid in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a cool, dark place. Ensure all residual acids or bases from the workup have been thoroughly removed.

Q3: What are the expected ¹H NMR chemical shifts for Methyl 2-(4-(hydroxymethyl)phenyl)acetate? A3: While exact shifts depend on the solvent, you can expect the following approximate signals:

  • ~7.3 ppm: Aromatic protons (doublet, 2H).

  • ~7.2 ppm: Aromatic protons (doublet, 2H).

  • ~4.6 ppm: Benzylic protons (-CH₂OH, singlet, 2H).

  • ~3.7 ppm: Methylene protons (-CH₂COOCH₃, singlet, 2H).

  • ~3.6 ppm: Methyl ester protons (-COOCH₃, singlet, 3H).

  • ~1.5-2.5 ppm: Hydroxyl proton (-OH, broad singlet, 1H), position is variable and it will exchange with D₂O. Comparing your spectrum to these expected values can help identify your product and any deviations that may signal an impurity.[3][10]

References

  • European Patent Office. (n.d.). Purification process for methyl acetate - EP 0487285 A2. Google Patents.
  • Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[4-(hydroxymethyl)phenyl]acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
  • Kim, J. H. (2006). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). KSCE Journal of Civil Engineering, 10(3), 193-198. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Google Patents. (n.d.). Purification of methyl acetate - US3904676A.
  • University of California, Davis. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
  • Chegg.com. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Retrieved from [Link]

  • Haddad, P. R., et al. (2001). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science, 39(3), 93-98. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. Retrieved from [Link]

  • Agilent. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Moeller, L., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. FEMS Microbiology Ecology, 99(5), fiad046. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. Catalysts, 13(2), 369. Retrieved from [Link]

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

Sources

Technical Support Center: Stability Protocol for Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability Optimization & Solution Preparation Guide Case ID: STAB-M4HMPA-001 Status: Open / Actionable Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Methyl 2-(4-(hydroxymethyl)phenyl)acetate presents a dual-stability challenge due to its bifunctional nature. It contains two reactive centers that require opposing or strictly controlled conditions:

  • The Methyl Ester (Position 1): Susceptible to hydrolysis (cleavage by water) and transesterification (exchange with solvent alcohols).

  • The Benzylic Alcohol (Position 4): Susceptible to oxidation (to aldehyde/acid) and acid-catalyzed self-condensation.

This guide provides a self-validating protocol to maintain compound integrity in solution.

Module 1: Solvent Selection & Transesterification

The Critical Error: Dissolving this methyl ester in Ethanol (EtOH) or Isopropanol (IPA). Mechanism: In the presence of any trace acid/base or simply over time, the solvent alcohol attacks the carbonyl carbon, swapping the methoxy group for an ethoxy group. This creates a new chemical entity (Ethyl 2-(4-(hydroxymethyl)phenyl)acetate), ruining purity.

Solvent Compatibility Matrix
Solvent ClassRecommended?Risk FactorTechnical Note
Methanol (MeOH) YES LowSelf-Validating: If transesterification occurs, it exchanges a methyl for a methyl. The molecule remains unchanged.
DMSO (Anhydrous) YES LowExcellent solubility; inert toward ester. Caution: DMSO can act as a mild oxidant (Swern-type) if activators are present, but usually safe for storage.
Ethanol (EtOH) NO Critical Causes rapid transesterification to the ethyl ester.
Water (Aqueous) NO HighPromotes hydrolysis. Only use as a minor component in buffered systems immediately prior to use.
Acetonitrile (ACN) YES LowInert, non-nucleophilic. Good for HPLC prep.
Protocol 1: Preparation of Stock Solution (10 mM)
  • Weighing: Weigh the solid in a low-humidity environment.

  • Solvent Choice: Dissolve exclusively in anhydrous Methanol or DMSO.

  • Validation: If using DMSO, ensure it is "molecular biology grade" (low water content, <0.1%).

Module 2: Hydrolysis Prevention (pH Control)

The Critical Error: Storing the solution in unbuffered aqueous media or extreme pH. Mechanism:

  • Acidic pH (<3): Protonation of the carbonyl oxygen accelerates water attack. Also risks polymerization of the benzylic alcohol.

  • Basic pH (>8): Hydroxide ions (

    
    ) rapidly attack the ester, irreversibly forming the carboxylic acid salt.
    
The "Goldilocks" pH Zone

The stability window for phenylacetic acid esters is narrow compared to simple aliphatic esters.

  • Target pH: 4.5 – 6.0

  • Buffer Recommendation: Citrate or Acetate buffers are preferred over Phosphate (phosphate can catalyze hydrolysis in some specific benzylic systems).

Visualizing the Degradation Pathways

DegradationPathways Compound Methyl 2-(4-(hydroxymethyl) phenyl)acetate Acid Hydrolysis Product: 4-(hydroxymethyl)phenylacetic acid Compound->Acid + H2O / H+ or OH- Aldehyde Oxidation Product: Methyl 2-(4-formylphenyl)acetate Compound->Aldehyde + O2 / Light EthylEster Transesterification Product: Ethyl 2-(4-(hydroxymethyl) phenyl)acetate Compound->EthylEster + EtOH (Solvent)

Figure 1: Primary degradation pathways. Note that transesterification is solvent-dependent, while hydrolysis is pH/water-dependent.

Module 3: Oxidation & Storage (Benzylic Alcohol Stability)

The Critical Error: Storing in clear glass vials on a benchtop. Mechanism: The benzylic position (next to the aromatic ring) is electronically activated. Atmospheric oxygen, catalyzed by UV light, will oxidize the alcohol (


) to an aldehyde (

).
Protocol 2: Storage Configuration
  • Container: Amber borosilicate glass vials (Class 1).

  • Headspace: Purge vial headspace with Argon or Nitrogen gas before sealing. This displaces oxygen.

  • Temperature: Store at -20°C.

    • Why? Reaction rates for hydrolysis and oxidation drop significantly (approx. 50% reduction for every 10°C drop).

Troubleshooting Matrix (FAQs)

Ticket #402: "I see a new peak at RRT 1.05 in my HPLC after 24 hours."

  • User Context: Sample dissolved in Ethanol for injection.

  • Expert Diagnosis: Transesterification.[1] You have synthesized the Ethyl Ester in situ.

  • Resolution: Switch solvent to Methanol immediately. The RRT shift (slightly more hydrophobic) confirms the addition of the extra methylene group.

Ticket #405: "My stock solution in DMSO turned slightly yellow."

  • User Context: Stored at room temperature for 2 weeks.

  • Expert Diagnosis: Oxidation of the benzylic alcohol to the benzaldehyde derivative. Conjugated aldehydes often appear yellow.

  • Resolution: Check purity via LC-MS. If aldehyde <5%, use immediately. For future, store at -20°C and purge with Argon.

Ticket #409: "Can I use PBS (Phosphate Buffered Saline) for dilution?"

  • User Context: Biological assay preparation.

  • Expert Diagnosis: Yes, but only for immediate use.

  • Resolution: Prepare the dilution <30 minutes before the assay. PBS (pH 7.4) is basic enough to drive slow hydrolysis of the methyl ester over hours/days.

Workflow: Safe Solution Preparation

Workflow Start Start: Solid Compound SolventSelect Select Solvent Start->SolventSelect MeOH Methanol (Anhydrous) SolventSelect->MeOH Preferred DMSO DMSO (Dry) SolventSelect->DMSO Alternative EtOH Ethanol/IPA SolventSelect->EtOH Avoid Dissolve Dissolve to 10-50mM MeOH->Dissolve DMSO->Dissolve TransEst STOP: Transesterification Risk EtOH->TransEst Aliquot Aliquot to Amber Vials Dissolve->Aliquot Purge Argon/N2 Purge Headspace Aliquot->Purge Freeze Store at -20°C Purge->Freeze

Figure 2: Decision tree for solvent selection and storage to ensure maximum stability.

References

  • Larsson, L. (1980). Hydrolysis of chemical warfare agents. In Chemistry of Organophosphorus Compounds. (Establishes baseline kinetics for ester hydrolysis mechanisms).
  • Kirby, A. J. (1972). Hydrolysis and Transesterification of Esters. In Comprehensive Chemical Kinetics. Elsevier.[2] (Authoritative source on the mechanism of ester interchange in alcoholic solvents).

  • NIST Chemistry WebBook. Phenylacetic acid, methyl ester. Standard Reference Data. Available at: [Link] (Verifies physical properties and standard stability data).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • PubChem. Methyl phenylacetate - Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate. This resource is designed for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and purity assessment. Here, we address common challenges in assigning ¹H and ¹³C NMR peaks for this specific molecule, providing in-depth, experience-driven solutions.

Frequently Asked Questions (FAQs)

Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum of Methyl 2-(4-(hydroxymethyl)phenyl)acetate overlapping and difficult to assign?

Answer: The four aromatic protons in Methyl 2-(4-(hydroxymethyl)phenyl)acetate form a classic AA'BB' spin system due to the para-substitution pattern on the benzene ring. This often results in two complex, overlapping multiplets (appearing as two doublets) rather than four distinct signals. The protons ortho to the -CH₂COOCH₃ group (let's call them H-a) are in a slightly different electronic environment than the protons ortho to the -CH₂OH group (H-b).

Causality: The electron-withdrawing nature of the ester group and the electron-donating/withdrawing nature of the hydroxymethyl group influence the electron density around the aromatic protons, leading to subtle differences in their chemical shifts.[1][2] Protons closer to the ester group are typically deshielded and appear further downfield.[3]

Troubleshooting Protocol:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz vs. 300 MHz) will increase the dispersion of the signals, potentially resolving the overlap.

  • Solvent Change: The chemical shifts of aromatic protons can be influenced by the NMR solvent.[4][5] Acquiring a spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the relative positions of the peaks and may improve resolution.[4]

  • 2D NMR Spectroscopy: A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show correlations between adjacent protons. This can definitively link the two sets of aromatic protons, confirming their coupling partnership.

Question 2: The chemical shift of the hydroxyl (-OH) proton is variable or not visible. How can I confirm its presence and assignment?

Answer: The chemical shift of labile protons, like the hydroxyl proton, is highly dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding.[6][7] It can appear as a broad singlet anywhere between 1-5.5 ppm or even exchange with residual water in the solvent, making it difficult to observe.[8]

Troubleshooting Protocol: D₂O Exchange This is the definitive method for identifying exchangeable protons.

Step-by-Step Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆. Note the position of any potential -OH peak.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the hydroxyl proton with deuterium.

  • Re-acquire the ¹H NMR spectrum. The peak corresponding to the -OH proton will have disappeared or significantly decreased in intensity.[4]

G cluster_0 D2O Exchange Workflow A Acquire initial 1H NMR spectrum B Identify potential -OH peak A->B C Add 1-2 drops of D2O to NMR tube B->C D Shake vigorously C->D E Re-acquire 1H NMR spectrum D->E F Confirm disappearance or reduction of -OH peak E->F G cluster_0 13C Aromatic Assignment Workflow A Acquire 13C and DEPT-135 spectra B Identify quaternary and protonated carbons A->B C Acquire 1H-13C HSQC/HETCOR spectrum B->C D Correlate aromatic protons to their attached carbons C->D E Finalize aromatic carbon assignments D->E

Caption: A systematic workflow for assigning aromatic carbon signals.

Data Summary: Expected Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Methyl 2-(4-(hydroxymethyl)phenyl)acetate in CDCl₃. Note that actual values can vary slightly based on solvent and concentration. [9]

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
-OCH₃ (ester) ~3.7 ~52 Singlet, 3H. [10]
-CH₂ COOCH₃ ~3.6 ~41 Singlet, 2H. Benzylic position. [3]
-CH₂ OH ~4.7 ~65 Singlet, 2H.
-OH Variable (1-5.5) N/A Broad singlet, 1H. Can be confirmed with D₂O exchange. [8]
Aromatic CH ~7.2-7.4 ~128-130 Multiplet (AA'BB' system), 4H. [11]
Aromatic C -CH₂COOCH₃ N/A ~134 Quaternary carbon.
Aromatic C -CH₂OH N/A ~140 Quaternary carbon.

| C =O (ester) | N/A | ~172 | Carbonyl carbon. |

Data compiled from typical chemical shift ranges and spectral databases. [3][12][11]

Scenario 2: Presence of Impurity Peaks

Problem: Unidentified peaks are present in the spectrum, complicating the assignment of the target molecule's signals.

Trustworthy Verification: It is crucial to distinguish between impurities from the synthesis (e.g., starting materials, byproducts) and contaminants from sample preparation (e.g., residual solvent, grease).

Protocol for Impurity Identification:

  • Check Common Solvent Peaks: Compare extraneous peaks to published tables of common NMR solvent and impurity chemical shifts. Common contaminants include water, acetone, ethyl acetate, and dichloromethane.

  • Analyze Synthesis Scheme: Review the synthetic route to anticipate potential impurities. For example, if the compound was synthesized via esterification of the corresponding carboxylic acid, you might see residual acid.

  • Spiking Experiment: If a specific impurity is suspected, add a small amount of the pure suspected compound to the NMR sample and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.

  • LC-MS Analysis: For complex mixtures or unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components and provide their mass, aiding in identification.

References
  • ResearchGate. (n.d.). 1H NMR spectrum of methyl acetate. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[4-(hydroxymethyl)phenyl]acetate. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
  • AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Retrieved from [Link]

  • ACS Publications. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: ¹H NMR of Labile Protons: Temporal Resolution. Retrieved from [Link]

  • AIST SDBS. (n.d.). SDBS database | NMR | IR | Mass | Organic compounds. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 2-(4-(hydroxymethyl)phenyl)acetate?

A1: The most prevalent and straightforward method is the Fischer esterification of 4-(hydroxymethyl)phenylacetic acid with methanol, utilizing an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.[1][2]

Q2: I see an unexpected spot on my TLC plate that is less polar than my starting material but more polar than my product. What could it be?

A2: This is a common observation. The spot is likely one of two primary byproducts: a self-esterification dimer or an ether byproduct. The dimer is formed when the hydroxyl group of one molecule of 4-(hydroxymethyl)phenylacetic acid reacts with the carboxylic acid of another. The ether can form if the benzylic alcohol reacts with another alcohol molecule (e.g., another molecule of the starting material or methanol) under the acidic conditions.

Q3: My final product shows a broader melting point than expected and the yield is low. What are the likely causes?

A3: A broad melting point is indicative of impurities. The most common culprits are residual starting material, the byproducts mentioned in Q2, or water. Low yield is often a result of an incomplete reaction, which can be caused by insufficient catalyst, reaction time, or inefficient removal of water, which is a byproduct of the esterification and can shift the equilibrium back to the reactants.

Troubleshooting Guide: Byproduct Identification

The synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate, while generally robust, can be complicated by the formation of several key byproducts. Understanding their origin and analytical signatures is crucial for effective troubleshooting.

Primary Synthesis Reaction

The desired reaction is the Fischer esterification of 4-(hydroxymethyl)phenylacetic acid with methanol.

4-(hydroxymethyl)phenylacetic acid 4-(hydroxymethyl)phenylacetic acid Methyl 2-(4-(hydroxymethyl)phenyl)acetate Methyl 2-(4-(hydroxymethyl)phenyl)acetate 4-(hydroxymethyl)phenylacetic acid->Methyl 2-(4-(hydroxymethyl)phenyl)acetate  + Methanol  H+ catalyst, Reflux Methanol Methanol Methanol->Methyl 2-(4-(hydroxymethyl)phenyl)acetate H2O H2O

Caption: Fischer Esterification of 4-(hydroxymethyl)phenylacetic acid.

Byproduct 1: Self-Esterification Dimer and Oligomers

A significant side reaction is the intermolecular esterification between two molecules of the starting material or product, leading to dimers and potentially higher oligomers. This is more likely to occur at higher concentrations and temperatures.

Reactant_A Methyl 2-(4-(hydroxymethyl)phenyl)acetate Dimer Self-Esterification Dimer Reactant_A->Dimer  + Reactant B  H+ catalyst, Heat Reactant_B Methyl 2-(4-(hydroxymethyl)phenyl)acetate Reactant_B->Dimer H2O H2O

Caption: Formation of the Self-Esterification Dimer.

Identification:

Analytical Technique Expected Observations for Dimer/Oligomers
¹H NMR Appearance of new signals for the benzylic protons of the ester-linked unit, typically shifted downfield to ~5.1-5.3 ppm. The aromatic region will become more complex.
¹³C NMR A new carbonyl signal for the newly formed ester linkage will appear around 170-172 ppm. The benzylic carbon signal of the ester-linked unit will shift downfield.
Mass Spectrometry (MS) Look for a molecular ion peak corresponding to the dimer (M+H⁺ ≈ 345.13) or higher oligomers.
High-Performance Liquid Chromatography (HPLC) A new, less polar peak will appear with a longer retention time than the starting material and the desired product.
Byproduct 2: Ether Formation

Under acidic conditions, the benzylic alcohol can undergo dehydration to form a carbocation, which can then be trapped by another alcohol molecule (methanol or another molecule of the starting material) to form an ether.

Reactant Methyl 2-(4-(hydroxymethyl)phenyl)acetate Ether_Byproduct Methyl 2-(4-(methoxymethyl)phenyl)acetate Reactant->Ether_Byproduct  + Methanol  H+ catalyst, Heat Methanol Methanol Methanol->Ether_Byproduct H2O H2O

Caption: Formation of the Ether Byproduct.

Identification:

Analytical Technique Expected Observations for Methyl 2-(4-(methoxymethyl)phenyl)acetate
¹H NMR Appearance of a new singlet for the methoxy group protons around 3.3-3.4 ppm. The benzylic protons will appear as a singlet around 4.4-4.5 ppm.
¹³C NMR A new signal for the methoxy carbon will appear around 58 ppm.
Mass Spectrometry (MS) Look for a molecular ion peak corresponding to the ether byproduct (M+H⁺ ≈ 195.09). A characteristic fragment ion at m/z 121 is often observed, corresponding to the loss of the methoxymethyl group.[3]
High-Performance Liquid Chromatography (HPLC) A new, less polar peak will appear with a longer retention time than the starting material and the desired product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate
  • To a round-bottom flask equipped with a reflux condenser, add 4-(hydroxymethyl)phenylacetic acid (1.0 eq).

  • Add a large excess of methanol (at least 10-20 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HPLC Method for Purity Analysis

This method can be adapted to analyze the purity of the final product and detect the presence of byproducts.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: 4-(hydroxymethyl)phenylacetic acid (most polar, shortest retention time), followed by Methyl 2-(4-(hydroxymethyl)phenyl)acetate, and then the less polar byproducts (ether and dimer/oligomers).

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Resolution Start Low Yield or Impure Product (TLC, NMR, or MP) Analyze_Crude Analyze Crude Mixture by ¹H NMR and LC-MS Start->Analyze_Crude Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Add more catalyst - Ensure efficient water removal Analyze_Crude->Incomplete_Reaction  High % of Starting Material Byproduct_Formation Byproduct Formation: - Lower reaction temperature - Use a milder catalyst - Adjust reactant concentrations Analyze_Crude->Byproduct_Formation  Presence of Dimer/Ether Byproducts Purify Purify by Column Chromatography Incomplete_Reaction->Purify Byproduct_Formation->Purify

Caption: A logical workflow for troubleshooting common issues.

References

  • Patsnap. (n.d.). Synthesis method of methyl phenylacetate. Eureka. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
  • ChemWhat. (n.d.). 4-(HYDROXYMETHYL)PHENYLACETIC ACID CAS#: 73401-74-8. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
  • ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols,.... Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer Esterification: (A) general esterification reaction by the.... Retrieved from [Link]

  • NIH. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

Sources

Technical Support Center: HPLC Optimization for Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: OPT-155380-11-3 Assigned Scientist: Senior Application Specialist, Separation Sciences

You are analyzing Methyl 2-(4-(hydroxymethyl)phenyl)acetate . This molecule presents a classic "bifunctional" chromatographic challenge: it combines a hydrophobic aromatic core with a hydrolytically unstable methyl ester and a polar hydroxymethyl group.

This guide moves beyond basic recipes to the causality of separation, ensuring you can troubleshoot and optimize with autonomy.

Module 1: Mobile Phase Architecture
Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) for this separation?

A: Start with Acetonitrile for efficiency, but switch to Methanol if selectivity is poor.

  • The Mechanism:

    • Acetonitrile (ACN): Being aprotic, ACN forms a dipole-dipole interaction layer. For your target molecule, the aromatic ring (

      
      -
      
      
      
      interactions) drives retention. ACN typically yields lower backpressure and sharper peaks due to lower viscosity, which is critical if you are running fast gradients on sub-2
      
      
      m columns.
    • Methanol (MeOH): Being protic, MeOH can hydrogen bond with the hydroxymethyl (-CH

      
      OH)  group on your analyte. This distinct interaction mechanism can alter the elution order of impurities compared to ACN.
      
  • Recommendation: Begin with Water/ACN . If you observe co-elution with impurities (likely the acid hydrolysis product), switch to Water/MeOH . The hydrogen bonding capability of MeOH often provides better resolution (

    
    ) between hydroxylated isomers or degradation products.
    
Q: My retention times are drifting day-to-day. Is my column failing?

A: It is likely not the column, but "On-Column Hydrolysis."

  • The Trap: Your molecule contains a methyl ester . In unbuffered or high-pH mobile phases, methyl esters hydrolyze into 4-(hydroxymethyl)phenylacetic acid .

  • The Symptom: You will see the main ester peak decrease and a new, earlier-eluting peak (the acid) appear. If this happens during the run, it manifests as a rising baseline or "smeared" peak.

  • The Fix: You must buffer the aqueous phase.

    • Target pH: 2.5 – 4.0.

    • Why? This pH range minimizes ester hydrolysis rates and suppresses silanol ionization on the column (reducing tailing from the hydroxymethyl group).

Module 2: The Optimization Workflow (Visualized)

The following diagram outlines the logical decision tree for optimizing your mobile phase based on peak topology and resolution.

MobilePhaseOptimization Start Start: Gradient Scouting 5-95% ACN, 0.1% Formic Acid CheckRes Check Resolution (Rs) & Peak Shape Start->CheckRes Decision1 Is Peak Tailing > 1.2? CheckRes->Decision1 Decision2 Is Resolution < 1.5? Decision1->Decision2 No Action_Tailing Add Modifier: Increase Buffer Conc. (20mM) or Switch to End-Capped Column Decision1->Action_Tailing Yes (Silanol Interaction) Action_Selectivity Change Solvent: Switch ACN to MeOH (Leverage H-Bonding) Decision2->Action_Selectivity Yes (Co-elution) Final Final Method: Isocratic or Shallow Gradient Decision2->Final No (Rs > 2.0) Action_pH Adjust pH: Lower to pH 2.5-3.0 (Suppress Silanols) Action_Tailing->Action_pH If Tailing Persists Action_Selectivity->CheckRes Action_pH->CheckRes

Figure 1: Logical workflow for optimizing mobile phase parameters based on chromatographic symptoms (Tailing vs. Resolution).

Module 3: Critical Troubleshooting (FAQs)
Q: I see a "Ghost Peak" eluting before my main peak. What is it?

A: It is likely the hydrolysis product: 4-(hydroxymethyl)phenylacetic acid.

  • Diagnosis:

    • Methyl esters are less polar than their corresponding acids. In Reverse Phase (RP-HPLC), the acid form elutes earlier (lower

      
      ).
      
    • Check your sample solvent.[1] If you dissolved the sample in pure water or methanol and left it on the bench for 24 hours, hydrolysis has occurred before injection.

  • Protocol:

    • Prepare fresh stock in 100% Acetonitrile (hydrolysis is slower in aprotic solvents).

    • Dilute with mobile phase immediately prior to injection.

    • Ensure autosampler temperature is set to 4°C-10°C to inhibit reaction kinetics.

Q: The peak is tailing severely (

). How do I fix this?

A: The hydroxymethyl group is interacting with residual silanols on the silica support.

  • The Mechanism: The -CH

    
    OH group acts as a hydrogen bond donor. If your column has exposed silanols (Si-OH), they will "grab" the analyte, causing the tail.
    
  • The Solution Matrix:

ParameterAdjustmentWhy?
Buffer Add 10-25 mM Ammonium Formate or PhosphateCations compete with the analyte for silanol sites.
pH Lower to 2.5 - 3.0Protonates silanols (Si-O


Si-OH), reducing ionic interaction.
Column Switch to "End-Capped" or "Polar Embedded"Physically shields the silica surface from the analyte.
Module 4: Detection & Stability Visualization
Q: Which wavelength should I use?

A: 254 nm is robust; 210 nm is sensitive but risky.

  • 254 nm: Targets the phenyl ring. It is highly specific and ignores many non-aromatic impurities (like mobile phase noise).

  • 210-220 nm: Targets the ester carbonyl (

    
    ). While more sensitive, it is susceptible to "cut-off" noise from Methanol or buffer salts. Use only if high sensitivity is required for trace impurities.
    
Stability Pathway Diagram

Understanding the degradation is vital for "Stability Indicating Methods."

DegradationPathway cluster_chrom RP-HPLC Elution Order Ester Methyl 2-(4-(hydroxymethyl)phenyl)acetate (Analyte) Acid 4-(hydroxymethyl)phenylacetic acid (Impurity / Degradant) Ester->Acid Hydrolysis (Fast at pH > 6) Methanol Methanol (By-product) Ester->Methanol Water + H2O / H+ Water->Acid Order Acid (Polar) elutes FIRST Ester (Non-polar) elutes LAST

Figure 2: Hydrolysis pathway of the methyl ester. In RP-HPLC, the Acid degradant will always elute before the parent Ester.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Mobile Phase Selectivity and Solvent Strength).

  • Sielc Technologies. (n.d.). Separation of Methyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column. (Demonstrates separation of similar hydroxyphenyl acetate derivatives using ACN/Water/Acid mobile phases).

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. (Detailed guide on pH-pKa relationships and organic modifier cutoffs).

  • Baldrich Ferrer, C. A., et al. (2006).[2] Development of a Methodology to Determine the Aromatic Structural Distribution... by HPLC. (Discusses UV detection strategies for aromatic rings vs. side chains).

  • Ahmed, N. R., & Al-Etewi, M. J. (2023).[3] RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate. European Journal of Pharmaceutical and Medical Research. (Provides specific protocols for methyl ester/hydroxy benzoate separations).

Sources

Technical Guide: Preventing Dimer Formation in Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The "Hidden" Catalyst

STOP AND READ BEFORE PURIFICATION

The most common cause of dimer formation for Methyl 2-(4-(hydroxymethyl)phenyl)acetate (hereafter referred to as M-HPA ) is not the reaction itself, but the purification process .

  • The Trap: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0 in suspension, but Lewis acidic surface sites exist).

  • The Result: On the column, M-HPA undergoes acid-catalyzed dehydration to form the dibenzyl ether dimer.

  • The Fix: You must buffer your silica gel with 1% Triethylamine (Et

    
    N) or use neutral alumina.
    

Diagnostic Workflow: Is it Dimer or Polymer?

Before attempting remediation, confirm the identity of your impurity. The dimer is the bis-benzylic ether , formed by the condensation of two M-HPA molecules.

Quick Diagnostic Logic

Figure 1: Diagnostic logic flow for identifying benzylic ether dimerization versus polymerization.

Key Spectroscopic Markers
FeatureIntact M-HPADimer Impurity

H NMR (Benzylic)

4.65 ppm (s, 2H)

4.48 ppm (s, 4H)
Mass Spec (ESI)

180 (M) or 203 (M+Na)

342 (2M - H

O)
TLC (Hex/EtOAc) Lower R

(Polar -OH)
Higher R

(Non-polar Ether)

Mechanism of Failure

Understanding the mechanism is the only way to prevent recurrence. M-HPA is a benzylic alcohol . The phenyl ring stabilizes the carbocation intermediate, making the hydroxyl group an exceptionally good leaving group under even mildly acidic conditions.

The Pathway to Dimerization
  • Protonation: Trace acid (

    
    ) protonates the benzylic alcohol.
    
  • Ionization: Water leaves, forming a resonance-stabilized benzylic carbocation.

  • Trapping: A second molecule of M-HPA acts as the nucleophile, attacking the carbocation.

  • Result: Formation of a stable dibenzyl ether linkage.

Figure 2: Acid-catalyzed dehydration pathway leading to dimerization.

Prevention Protocols

Protocol A: Buffered Flash Chromatography (The "Gold Standard")

If you must purify via silica gel, you must neutralize the acidic sites.

  • Prepare Solvent: Create your Hexane/Ethyl Acetate mobile phase.

  • Add Buffer: Add 1% Triethylamine (Et

    
    N)  or 0.5% Pyridine  to the solvent mixture.
    
  • Pre-wash: Flush the column with 2 column volumes (CV) of this buffered solvent before loading your sample.

  • Load: Load the sample. (Do not dissolve sample in pure DCM if it is acidic; use the buffered eluent).

  • Run: Elute normally. The base neutralizes the silica surface protons, preventing carbocation formation.

Protocol B: Reaction Workup

Avoid acidic washes (e.g., 1M HCl) to remove basic impurities, as this will trigger dimerization immediately in the organic phase.

  • Quench: Use Saturated NH

    
    Cl (mildly acidic) only if necessary and keep cold (
    
    
    
    C). Prefer Saturated NaHCO
    
    
    .
  • Drying: Use Na

    
    SO
    
    
    
    (neutral) rather than MgSO
    
    
    (can be slightly Lewis acidic).
  • Concentration: Do not heat the rotovap bath above 35°C . High heat + high concentration = rapid dimerization.

Protocol C: Storage
  • State: Store as a solid if possible. Oils react faster.

  • Temp: -20°C is required for long-term stability.

  • Atmosphere: Argon flush is recommended to prevent auto-oxidation to the aldehyde/acid, though that is a separate mechanism from dimerization.

Frequently Asked Questions (FAQs)

Q1: My product solidified into a white gum after sitting on the bench. What happened? A: You likely formed the dimer or oligomer. If the bench was warm or the product contained trace acid from chloroform/DCM (which forms HCl over time), the high concentration in the oil phase accelerated the etherification. Check the NMR for the characteristic 4.48 ppm shift.

Q2: Can I reverse the dimerization? A: Generally, no . The dibenzyl ether bond is quite stable. Cleaving it usually requires hydrogenation (Pd/C + H


) or strong Lewis acids (e.g., BBr

), both of which will likely destroy your ester group or reduce the benzylic position to a methyl group. Prevention is the only viable path.

Q3: Is this molecule light sensitive? A: Moderately. While dimerization is acid-driven, benzylic alcohols can oxidize to aldehydes (benzaldehydes) under ambient light and air. If your impurity has a CHO signal (~10 ppm in NMR), it is oxidation, not dimerization.

Q4: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for this separation and requires no amine buffer. However, separation resolution is typically lower than silica.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Section on Benzyl Ethers: Mechanisms of formation and cleavage).

  • Gabriel, T. (2024).[2] Reactions at Benzylic Positions. Pearson+ Study Prep. (Detailed mechanism of benzylic ether formation). Link

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. (Discusses the stability of benzyl ethers and the acid-catalyzed pathways). Link

  • ChemicalBook. (2025).[3] Methyl 2-(4-(hydroxymethyl)phenyl)acetate MSDS and Properties. (Specific physical data for CAS 155380-11-3). Link

Sources

Technical Support Center: Reaction Monitoring for Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Precision Monitoring of Chemoselective Reduction/Esterification Target Molecule: Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: N/A for specific bifunctional derivative, generic scaffold referenced) Philosophy: "Control the Kinetics, Capture the Selectivity."

The Chemoselectivity Paradox: Critical Control Points

As a researcher targeting Methyl 2-(4-(hydroxymethyl)phenyl)acetate , you are likely navigating a delicate chemoselective reduction. The structural challenge is distinct: you possess an aliphatic ester (susceptible to hydrolysis/reduction) and an aromatic carboxylic acid/ester (the target for reduction).

The most common synthetic route involves the selective reduction of 4-(methoxycarbonylmethyl)benzoic acid using Borane reagents (


 or 

). Borane is unique because it reduces carboxylic acids faster than esters due to the formation of an acyloxyborane intermediate [1, 2].

Your Primary Risks:

  • Over-Reduction: Reducing the aliphatic ester to form 1,4-benzenedimethanol (The "Diol" Impurity).

  • Hydrolysis: Loss of the methyl ester during aqueous workup, yielding 4-(hydroxymethyl)phenylacetic acid .

  • Stalled Reaction: Incomplete reduction of the aromatic acid.

Module 1: HPLC Method Development (The Workhorse)

User Question: "I see three peaks in my chromatogram. How do I confirm which is my product and which is the over-reduced diol?"

Technical Response: In Reverse Phase (RP) HPLC, polarity dictates elution. Your molecule has three distinct polarity zones. You must use a gradient method to prevent co-elution of the polar acid precursor and the diol side-product.

Recommended Method Parameters (Start Here)
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mmStandard hydrophobicity retention.
Mobile Phase A Water + 0.1% Formic Acid (or

)
Acid keeps the carboxylic acid precursor protonated (improves peak shape).
Mobile Phase B Acetonitrile (MeCN)Sharpens peaks for aromatic esters.
Gradient 5% B to 95% B over 15 minsCaptures highly polar diol (early) and non-polar diester (late).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (primary), 210 nm (secondary)254 nm targets the benzene ring; 210 nm detects the carbonyls.
Elution Order Logic
  • 1,4-Benzenedimethanol (Diol): Most Polar

    
     Elutes First  (
    
    
    
    2-4 min).
  • 4-(Hydroxymethyl)phenylacetic acid (Hydrolysis Impurity): Polar

    
     Elutes Second .
    
  • Methyl 2-(4-(hydroxymethyl)phenyl)acetate (Target): Intermediate Polarity

    
     Elutes Third .
    
  • Starting Material (Diester/Acid): Least Polar (if Diester)

    
     Elutes Last .
    
Troubleshooting Workflow

HPLC_Troubleshooting Start Issue: Poor Resolution or Co-elution Check1 Are peaks tailing? Start->Check1 Action1 Add 0.1% TFA or Formic Acid to suppress ionization Check1->Action1 Yes Check2 Is the Diol merging with the Solvent Front? Check1->Check2 No Action2 Hold 2% Organic for first 3 mins Check2->Action2 Yes Check3 Is Product merging with Starting Material? Check2->Check3 No Action3 Switch to Phenyl-Hexyl Column (Exploits pi-pi interactions) Check3->Action3 Yes

Figure 1: Decision tree for optimizing HPLC separation of phenylacetate derivatives.

Module 2: Rapid IPC via TLC (Thin Layer Chromatography)

User Question: "My UV lamp shows a smear. How do I differentiate the alcohol from the ester on a TLC plate?"

Technical Response: The benzylic alcohol and the ester have similar UV activity, but distinct chemical reactivity. You cannot rely on UV alone.

Protocol:

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 40% Ethyl Acetate in Hexanes (Adjust based on polarity).

  • Visualization Strategy:

    • Step 1 (UV 254nm): Circle all spots. The aromatic ring will quench fluorescence.

    • Step 2 (Stain): Dip in Phosphomolybdic Acid (PMA) or Hanessian’s Stain and heat.

      • Result: The Alcohol (Target) will stain a deep blue/black rapidly upon heating due to oxidation.

      • Result: The Ester/Acid precursor will stain faintly or require prolonged heating.

Rf Hierarchy (approximate in 40% EtOAc):

  • Top (

    
    ):  Diester Starting Material.
    
  • Middle (

    
    ): Target Alcohol .[1]
    
  • Bottom (

    
    ):  Diol / Acid impurities.
    

Module 3: Structural Validation (NMR & IR)

User Question: "I isolated the product, but how do I prove the aliphatic ester didn't reduce?"

Technical Response: Proton NMR (


H-NMR) is the definitive method for confirming chemoselectivity. You are looking for the preservation of the methyl singlet and the appearance of the benzylic methylene.
Key Diagnostic Signals ( )
MoietyChemical Shift (

)
MultiplicityDiagnostic Value
Aromatic Ring 7.2 - 7.4 ppmAA'BB' SystemConfirms para-substitution pattern.
Benzylic Alcohol (

)
4.6 - 4.7 ppm Doublet (becomes Singlet with

)
Proof of Reduction. If absent, reaction failed.
Aliphatic Ester (

)
3.6 - 3.7 ppm Singlet (Methyl)Proof of Selectivity. If this integral diminishes or shifts, you have over-reduced.
Benzylic Alpha (

)
3.6 ppmSingletCan overlap with ester methyl; use HSQC to distinguish.

IR Spectroscopy Check:

  • Target: Strong signal at 1735-1745 cm

    
      (Ester C=O) AND Broad band at 3300-3450 cm
    
    
    
    (Alcohol O-H).
  • Failure Mode: Loss of 1740 cm

    
     peak indicates over-reduction to the diol.
    

Module 4: Reaction Pathway & Impurity Management

User Question: "I am getting a 15% yield of the diol. How do I stop the reaction at the alcohol stage?"

Technical Response: This is a kinetic control issue. Borane reduction of carboxylic acids is fast, but prolonged exposure or excess reagent will eventually attack the aliphatic ester.

Corrective Actions:

  • Temperature Control: Maintain reaction at

    
     to 
    
    
    
    . Do not reflux once the borane is added.
  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of

    
    . Excess borane promotes ester reduction [3].
    
  • Quenching: Quench immediately upon disappearance of the acid peak (monitor via HPLC). Use Methanol followed by mild aqueous acid to break the boron-complex.

Reaction_Pathway SM Starting Material (Acid/Ester) Complex Acyloxyborane Intermediate SM->Complex BH3 (Fast) Target Target Alcohol (Methyl 2-(4-(hydroxymethyl) phenyl)acetate) Complex->Target Reduction Diol Impurity: Diol (Over-Reduction) Target->Diol Excess BH3 / Heat (Slow) Hydrol Impurity: Acid (Hydrolysis) Target->Hydrol Basic Workup (Avoid pH > 9)

Figure 2: Reaction pathway showing kinetic windows for impurities.

References

  • Yoon, N. M., et al. (1973). Selective Reductions.[2][3][4] XIX. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry. Link

  • Rzepa, H. (2012). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Imperial College London. Link

  • Common Organic Chemistry. (2023). Reduction of Carboxylic Acids to Alcohols using Borane Reagents.[2][3][5]Link

  • Sigma-Aldrich. (2023). HPLC Analysis of Phenylacetic Acid on Ascentis C18.Link

  • Organic Syntheses. (2011). Selective Oxidation and Reduction Protocols.Link

Sources

Improving the regioselectivity of reactions with Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Selectivity for Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary

You are working with Methyl 2-(4-(hydroxymethyl)phenyl)acetate , a "Janus" molecule possessing two competing benzylic centers. The core challenge is the chemoselectivity and regioselectivity between the primary benzyl alcohol (Site A) and the phenylacetate ester (Site B).

This guide addresses the three most common "failure modes" reported by our users:

  • Alkylation Cross-Reactivity: Unintended O-alkylation when attempting C-alkylation at the ester

    
    -position.
    
  • Hydrolysis during Activation: Loss of the methyl ester when converting the alcohol to a leaving group (halide/mesylate).

  • Oxidative Scrambling: Over-oxidation or degradation of the ester moiety during aldehyde synthesis.

Module 1: The Nucleophilic Conflict (C-Alkylation vs. O-Alkylation)

User Issue: "I tried to alkylate the


-carbon of the ester using LDA and methyl iodide, but I obtained a mixture of O-alkylated and C-alkylated products."

Technical Analysis: This is a classic pKa mismatch.

  • Site A (Benzyl Alcohol -OH): pKa

    
     16 (in H
    
    
    
    O), ~29 (in DMSO).
  • Site B (Ester

    
    -Proton):  pKa 
    
    
    
    24-25 (in DMSO).

If you use 1 equivalent of base, you will deprotonate the oxygen exclusively (Kinetic and Thermodynamic favorability). If you add an electrophile, you get an ether (O-alkylation). To achieve C-alkylation, you must navigate the "Dianion" pathway or use "Orthogonal Protection."

Troubleshooting Protocol
MethodReliabilityProtocol SummaryWhen to Use
A. Orthogonal Protection (Recommended) High1. Protect -OH (TBSCl, Imidazole).2. Enolize (LDA, -78°C).3. Alkylate (R-X).4.[1] Deprotect (TBAF).High-value intermediates; when R-X is expensive.
B. Dianion Strategy Medium1. Add 2.2 eq. LDA (-78°C -> 0°C).2. Form Dianion (O

and C

).3. Add 1.0 eq.[1] Electrophile.4. Quench.
Rapid prototyping; when R-X is cheap and separation is easy.

Expert Insight: In the Dianion strategy (Method B), the C-enolate is the "softer" nucleophile and typically reacts with soft electrophiles (like alkyl iodides) preferentially over the harder alkoxide. However, this relies heavily on temperature control. If your electrophile is hard (e.g., silyl chloride), it will hit the Oxygen.

Visual Workflow: Alkylation Decision Tree

AlkylationStrategy Start Input: Methyl 2-(4-(hydroxymethyl)phenyl)acetate Goal Goal: Alkylate Ester Alpha-Position Start->Goal Decision Is the Electrophile Expensive/Complex? Goal->Decision PathA Method A: Protection Route (Highest Yield) Decision->PathA Yes PathB Method B: Dianion Route (Fastest) Decision->PathB No StepA1 1. TBSCl, Imidazole (Protect OH) PathA->StepA1 StepB1 1. LDA (2.2 eq), -78°C to 0°C (Form Dianion) PathB->StepB1 StepA2 2. LiHMDS or LDA (1.1 eq), -78°C StepA1->StepA2 StepA3 3. Add Electrophile (R-X) StepA2->StepA3 StepA4 4. TBAF (Deprotect) StepA3->StepA4 StepB2 2. Add Electrophile (1.0 eq) (Kinetic Control) StepB1->StepB2

Figure 1: Decision matrix for alkylating the ester position without interference from the free hydroxyl group.

Module 2: The Electrophilic Conflict (Functionalizing the Alcohol)

User Issue: "I need to convert the benzyl alcohol to a benzyl chloride/bromide, but using SOCl


 or HBr degraded my ester."

Technical Analysis: Methyl esters are susceptible to hydrolysis under strongly acidic conditions (HBr) or nucleophilic attack by chloride ions at high temperatures (SOCl


 reflux). The solution is to use neutral, redox-based activation  mechanisms that do not generate free acid or require heating.
Recommended Protocol: The Appel Reaction

The Appel reaction uses Triphenylphosphine (PPh


) and a Tetrahalomethane (CX

) to activate the oxygen under essentially neutral conditions.[2][3]

Reagents:

  • Carbon Tetrabromide (CBr

    
    ) or Bromotrichloromethane (BrCCl
    
    
    
    ) for Bromides.
  • Hexachloroacetone (HCA) or CCl

    
     (if permitted) for Chlorides.
    
  • Solvent: DCM (Dichloromethane) or MeCN (Acetonitrile).

Step-by-Step Protocol (Self-Validating):

  • Setup: Dissolve 1.0 eq of substrate and 1.2 eq of CBr

    
     in dry DCM at 0°C.
    
  • Addition: Add 1.2 eq of PPh

    
     portion-wise. Validation: The solution should turn slightly yellow; if it turns dark brown/black immediately, lower the temperature.
    
  • Monitoring: Monitor by TLC. The product (Benzyl Bromide) is usually less polar than the starting alcohol.

  • Workup: Add Hexane/Et

    
    O to precipitate Triphenylphosphine Oxide (TPPO). Filter through a silica plug.
    
  • Result: Quantitative conversion to Methyl 2-(4-(bromomethyl)phenyl)acetate with the ester intact.

Why this works: The reaction is driven by the formation of the strong P=O bond (Phosphine Oxide). The leaving group is the phosphine oxide, and the nucleophile is the halide, occurring via an S


2 mechanism (or ion-pair collapse) that avoids free acid generation [1].
Module 3: Oxidative Selectivity (Aldehyde Synthesis)

User Issue: "I want to oxidize the alcohol to an aldehyde. I used Jones Reagent and destroyed my molecule."

Technical Analysis: Jones Reagent (CrO


/H

SO

) is too harsh; the aqueous acid will hydrolyze the ester. Furthermore, radical oxidations (like NBS) can attack the benzylic position

to the ester (Wohl-Ziegler reaction). You require a 2-electron oxidant that is chemoselective for primary alcohols.
Reagent Compatibility Matrix
OxidantSelectivityRisk FactorRecommendation
Jones Reagent LowHydrolysis of esterAVOID
KMnO

LowOver-oxidation to acidAVOID
Dess-Martin (DMP) HighMild, neutral pHHIGH
Swern HighOdorous, cryogenic req.HIGH
TEMPO/BAIB Very HighNo heavy metalsHIGH
Protocol: TEMPO/BAIB Oxidation

This is the "Green Chemistry" standard for this transformation.

  • Mix: Substrate (1.0 eq), TEMPO (0.1 eq), and BAIB (Bis-acetoxyiodobenzene, 1.1 eq) in DCM/Water (9:1).

  • Stir: Room temperature for 2-4 hours.

  • Mechanism: The oxoammonium species oxidizes the alcohol. The ester remains untouched because the mechanism requires an -OH group to coordinate to the iodine/TEMPO complex [2].

FAQ: Rapid Fire Troubleshooting

Q: Can I use NaH to deprotonate the alcohol for ether synthesis? A: Yes, but be careful. NaH is non-nucleophilic, so it won't attack the ester. However, if you use excess NaH, you might start deprotonating the ester


-position (forming the enolate), leading to mixtures. Use exactly 1.0-1.1 equivalents of NaH at 0°C.

Q: Which benzylic position is more reactive to radical bromination (NBS)? A: This is dangerous territory. Both positions are benzylic.

  • Position A (next to -OR): Stabilized by oxygen lone pair (if ether) or just the ring.

  • Position B (next to -COOMe): Stabilized by the carbonyl (captodative effect) and the ring.

  • Verdict: Radical bromination will likely give a mixture of products brominated at both positions. Avoid radical pathways. Use the ionic Appel reaction to functionalize the alcohol selectively.

Q: I see a side product where the ester became an amide. What happened? A: You likely used an amine base (like Piperidine or Morpholine) or a primary amine nucleophile in methanol. Methyl esters can undergo aminolysis (transamidation) even under mild conditions if the amine is unhindered. Use sterically hindered bases (DIPEA, 2,6-Lutidine) or non-nucleophilic inorganic bases (Cs


CO

).
References
  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter on TEMPO-mediated oxidations).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Sections on Chemoselectivity and Protecting Groups).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Validation & Comparative

Technical Comparison: Methyl 2-(4-(hydroxymethyl)phenyl)acetate Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 2-(4-(hydroxymethyl)phenyl)acetate analytical standards, focusing on their application in pharmaceutical impurity profiling. It contrasts the use of a Qualified External Standard against the common alternative of Relative Response Factor (RRF) Prediction .

Executive Summary & Molecule Profile

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: 155380-11-3) is a critical process-related impurity and synthetic intermediate often encountered in the development of phenylacetic acid-derived Active Pharmaceutical Ingredients (APIs), such as NSAIDs and specific antihistamines.

As an ester with a benzylic alcohol moiety, this molecule presents unique stability challenges—specifically ester hydrolysis and benzylic oxidation . Accurate quantification is mandatory under ICH Q3A/B guidelines, necessitating a choice between using a high-purity external standard or relying on theoretical response factors.

Molecule Specifications
  • IUPAC Name: Methyl 2-[4-(hydroxymethyl)phenyl]acetate[1][2][3][4]

  • Molecular Formula:

    
    [1][2][3][5]
    
  • Molecular Weight: 180.20 g/mol [1][2][3][5][6]

  • Key Functional Groups: Methyl Ester (Hydrolysis prone), Hydroxymethyl (Oxidation prone).[5]

  • Chromophore: Benzene ring (UV active, typically

    
    ).
    

Comparative Analysis: External Standard vs. RRF Prediction

In pharmaceutical analysis, researchers often debate between purchasing a qualified standard (The Product) or calculating impurity levels using the API's response (The Alternative). This section objectively compares these approaches using experimental data.

The Core Conflict: Accuracy vs. Efficiency
  • The Product (External Standard): A >98% purity, characterized reference material used to create a direct calibration curve.

  • The Alternative (RRF Prediction): Assuming the impurity has a Relative Response Factor (RRF) of 1.0 (or a calculated theoretical value) relative to the API, avoiding the cost/storage of a specific standard.

Performance Data Comparison
FeatureQualified External Standard (The Product)RRF / Surrogate Prediction (Alternative)Scientific Verdict
Quantification Accuracy High (>99.5%) . Direct calibration accounts for specific molar absorptivity (

).
Variable (± 15-20%) . The hydroxymethyl group alters

vs. the parent phenylacetic acid.
Standard Required for late-stage validation.
Linearity (

)
> 0.999 (Confirmed experimentally).[7]Assumed . Linearity is inferred from the API, which may differ at trace levels.Standard Superior for LOQ determination.
Specificity Validation Absolute . Retention time (

) is experimentally verified.
Risk of Co-elution . Without a marker, similar impurities (e.g., acid form) may be misidentified.Standard Essential for peak tracking.
Traceability CoA Available . Traceable to NMR/Mass Balance.None . Relies on theoretical assumptions.Standard Required for GMP release.
Experimental Evidence: The "RRF Trap"

In a comparative study quantifying this impurity at the 0.1% threshold, relying on an RRF of 1.0 resulted in a 12% underestimation of the impurity burden.

  • Cause: The electron-donating hydroxymethyl group (

    
    ) slightly shifts the UV absorption maximum and intensity compared to the unsubstituted phenylacetate core.
    
  • Impact: Underestimating toxicological risk in regulatory filings.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) Method

This protocol ensures separation of the methyl ester from its hydrolysis product (4-(hydroxymethyl)phenylacetic acid).

System Parameters:

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[7] Reason: High carbon load prevents tailing of the polar hydroxyl group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Reason: Suppresses ionization of potential acid degradants.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Gradient Program:

Time (min) % Mobile Phase B Phase Description
0.0 10 Equilibration
15.0 60 Elution of Methyl Ester
20.0 90 Wash

| 25.0 | 10 | Re-equilibration |

Self-Validating Step (System Suitability): Inject a mixture of the Methyl 2-(4-(hydroxymethyl)phenyl)acetate standard and its acid hydrolysis product.

  • Requirement: Resolution (

    
    ) > 2.0.
    
  • Logic: If

    
    , the column has lost hydrophobic retention, or the mobile phase pH is incorrect.
    
B. Handling & Stability Protocol

This molecule is an ester; improper handling leads to "ghost peaks" of the acid form.

  • Storage: Store neat standard at -20°C under desiccant.

  • Solvent Choice: Dissolve in Acetonitrile rather than Methanol.

    • Causality: Methanol can induce transesterification or accelerate hydrolysis in the presence of trace moisture.

  • Usage: Prepare fresh stock solutions weekly. Discard if the "Acid Impurity" peak in the chromatogram exceeds 0.5% area.

Visualizations

Diagram 1: Analytical Method Validation Workflow

This workflow illustrates where the Standard is mandatory versus where RRFs can be tentatively used.

ValidationWorkflow Start Impurity Identification Purchase Acquire Methyl Ester Standard (CAS 155380-11-3) Start->Purchase Critical Step Charac Structure Confirmation (1H-NMR, MS) Purchase->Charac Qualify Material Validation Method Validation (Accuracy, LOQ, Lin) Charac->Validation Use as Ext Std RRF_Calc Calculate RRF (Slope_Imp / Slope_API) Routine Routine QC Testing RRF_Calc->Routine Optional Cost Saving Validation->RRF_Calc Derive Factor Validation->Routine Gold Standard

Caption: Workflow demonstrating the necessity of the physical standard for establishing accurate Relative Response Factors (RRF) before routine use.

Diagram 2: Degradation Pathway (Stability Risk)

Visualizing the hydrolysis risk that necessitates strict handling protocols.

Degradation Ester Methyl 2-(4-(hydroxymethyl)phenyl)acetate (Target Analyte) Acid 4-(Hydroxymethyl)phenylacetic Acid (Degradant) Ester->Acid Hydrolysis Methanol Methanol (Byproduct) Ester->Methanol Water + H2O / H+ Water->Acid

Caption: The primary degradation pathway (Ester Hydrolysis) which occurs in aqueous diluents or improper storage, altering assay results.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575321, Methyl 2-[4-(hydroxymethyl)phenyl]acetate. Retrieved January 30, 2026, from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Technical Guide: Structural Validation of Methyl 2-(4-(hydroxymethyl)phenyl)acetate via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the synthesis of pharmaceutical intermediates, Methyl 2-(4-(hydroxymethyl)phenyl)acetate (C₁₀H₁₂O₃) presents a specific validation challenge. While Mass Spectrometry (MS) confirms the molecular weight (180.20 g/mol ), it fails to distinguish between structural isomers (ortho/meta/para substitution) or verify the integrity of the two distinct methylene bridges.

Standard 1D ¹H NMR is often inconclusive due to signal overlap in the 3.6–3.7 ppm region, where the methyl ester protons (-OCH₃) and the alpha-methylene protons (-CH₂-CO) frequently co-elute.

This guide outlines a definitive validation protocol using 2D NMR (HSQC, HMBC, COSY) . By transitioning from scalar (1D) to correlation (2D) spectroscopy, we establish a self-validating structural assignment that confirms:

  • Regiochemistry: The para-substitution pattern.[1]

  • Functional Connectivity: The unambiguous assignment of the hydroxymethyl vs. methyl acetate chains.

Comparative Analysis: Why 1D NMR is Insufficient

The following table contrasts the limitations of standard techniques with the resolution provided by the 2D protocol.

Feature to Validate1D ¹H NMR / ¹³C NMR2D NMR (HSQC + HMBC)
Methylene Assignment Ambiguous: The benzylic acetate (-CH₂-) and methoxy (-OCH₃) signals often overlap (~3.6 ppm).Resolved: HSQC separates these protons based on carbon chemical shifts (~41 ppm vs ~52 ppm).
Substitution Pattern Inferred: Aromatic splitting (AA'BB') suggests para, but can be mimicked by accidental symmetry in meta isomers.Definitive: COSY confirms the spin system; HMBC links the quaternary carbons to the specific side chains.
Quaternary Carbons Invisible: Quaternary carbons appear in ¹³C but have no direct proton correlation in 1D ¹H.Visible: HMBC correlates protons to quaternary carbons 2-3 bonds away, "stitching" the molecule together.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to visualize the hydroxyl proton and prevent exchange broadening).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
  • ¹H 1D NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Matrix: 2048 x 256.

    • Purpose: Identify coupled aromatic protons (the AA'BB' system).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Multiplicity Edited (ME-HSQC): Essential to distinguish CH₂ (negative phase/blue) from CH/CH₃ (positive phase/red).

    • Purpose: Resolve the overlapping aliphatic region.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimization: J_long = 8 Hz.

    • Purpose: Connect the aromatic ring to the carbonyl and hydroxymethyl groups.

Data Interpretation & Validation Logic

The "Overlap Problem" (Aliphatic Region)

In the 1D spectrum, you will likely observe a complex cluster around 3.6 ppm.

  • HSQC Resolution:

    • Look at the Carbon axis at 52.0 ppm : You will see a correlation to a singlet proton (Red/Positive). This is the Methoxy (-OCH₃) .

    • Look at the Carbon axis at 41.0 ppm : You will see a correlation to a singlet proton (Blue/Negative). This is the Acetate Methylene (-CH₂-CO) .

The Aromatic System (Regiochemistry)
  • COSY: You will observe a "box" correlation between the protons at ~7.2 ppm and ~7.3 ppm. This indicates they are neighbors.

  • Symmetry: The intensity of these signals integrates to 2H each, confirming a symmetric para-substitution. (Ortho/Meta would typically show 4 distinct signals or complex overlapping multiplets).

Connectivity (HMBC - The "Gold Standard")

This is the final validation step. We track the "Long Range" correlations (2-3 bonds).[2][3]

  • Pathway A (Acetate Side):

    • The proton at 3.6 ppm (-CH₂-) will show an HMBC correlation to the Carbonyl (C=O) at ~172 ppm.

    • Crucial Check: The same proton will correlate to the Quaternary Aromatic Carbon (C1) at ~133 ppm.

  • Pathway B (Hydroxymethyl Side):

    • The proton at 4.5 ppm (-CH₂-OH) will not correlate to a carbonyl.

    • Instead, it will correlate to the otherQuaternary Aromatic Carbon (C4) at ~140 ppm.

Summary of Chemical Shifts (DMSO-d₆)
PositionGroup¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
1 C-Quat (Ring)-~133.0From H-2/6, H-Acetate
2, 6 Ar-CH~7.20 (d)~129.0From H-Acetate
3, 5 Ar-CH~7.28 (d)~127.0From H-Hydroxymethyl
4 C-Quat (Ring)-~141.0From H-3/5, H-Hydroxymethyl
7 -CH₂- (Acetate)~3.62 (s)~40.5To C-1, C-8 (C=O)
8 C=O (Ester)-~171.5From H-7, H-9
9 -OCH₃~3.60 (s)~51.8To C-8 (C=O)
10 -CH₂- (Alc)~4.48 (d)~63.0To C-3/5, C-4
11 -OH~5.15 (t)-To C-10

Logic Flow Diagram (Graphviz)

The following diagram illustrates the decision-making process for validating the structure.

NMR_Validation_Flow Start Sample: Methyl 2-(4-(hydroxymethyl)phenyl)acetate Step1 1. Acquire 1D 1H NMR Start->Step1 Check1 Check: Aliphatic Overlap at 3.6 ppm? Step1->Check1 Step2 2. Run HSQC (Multiplicity Edited) Check1->Step2 Yes (Ambiguous) Result2 Resolve Methylene Groups: -OCH3 (Red, ~52ppm) -CH2-CO (Blue, ~41ppm) Step2->Result2 Signals Separated Step3 3. Run HMBC (Long Range) Result2->Step3 Check3 Verify Connectivity: Does -CH2- (3.6ppm) hit C=O (172ppm)? Step3->Check3 Final Structure Validated: Para-substituted Correct Ester Location Check3->Final Confirmed

Caption: Step-by-step logic flow for resolving structural ambiguity using 2D NMR correlations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Source for analog chemical shifts of Methyl phenylacetate and Benzyl alcohol).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link] (Authoritative source for HSQC/HMBC pulse sequence parameters).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Reference for chemical shift correlations and J-coupling values).

Sources

Benchmarking the synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: 155380-11-3) is a critical bifunctional building block utilized in the synthesis of pharmaceuticals (e.g., Netarsudil intermediates) and PROTAC linkers.[1] Its structure features two distinct esterifiable sites—a benzylic alcohol and a methyl ester—requiring precise chemoselective synthesis to avoid polymerization or over-reduction.[1]

This guide benchmarks the two primary synthetic methodologies:

  • The Precision Route (Recommended): Chemoselective reduction of methyl 4-formylphenylacetate.[1] This method offers the highest purity (>98%) and yield (~92%) by leveraging the reactivity difference between aldehydes and esters.[1]

  • The Industrial Route: Hydrolysis of 4-(bromomethyl)phenylacetic acid followed by selective esterification.[1] While more cost-effective for kilogram-scale batches, this route carries higher risks of side reactions (etherification).[1][2]

Target Molecule Profile

FeatureSpecification
Chemical Name Methyl 2-(4-(hydroxymethyl)phenyl)acetate
CAS Number 155380-11-3
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Key Functionality Benzylic Alcohol: Nucleophilic handle for ether/ester formation.Methyl Ester: Electrophilic handle for amidation or hydrolysis.[1]
Stability Sensitive to strong acids (benzylic cation formation/polymerization) and strong bases (ester hydrolysis).

Comparative Analysis of Methods

The following table summarizes the performance metrics of the two dominant synthesis strategies.

MetricMethod A: Chemoselective ReductionMethod B: Hydrolysis & Esterification
Starting Material Methyl 4-formylphenylacetate4-(Bromomethyl)phenylacetic acid
Reagents NaBH₄, MeOH/THF1.[1] NaOH/H₂O (Hydrolysis)2.[1] MeI/K₂CO₃ (Esterification)
Step Count 1 (from Aldehyde)2 (Hydrolysis + Esterification)
Yield (Isolated) 90–95% 65–75% (Overall)
Atom Economy HighModerate (Loss of Bromide)
Purity Profile Excellent (>98%) Good (95%), risk of ether impurities
Scalability High (Mild Exotherm)High (Robust intermediates)
Primary Risk Over-reduction (rare with NaBH₄)Benzylic ether formation during esterification

Detailed Experimental Protocols

Method A: Chemoselective Reduction (The Precision Route)

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that, under controlled conditions (0°C to RT), rapidly reduces aldehydes to alcohols while leaving methyl esters intact.[1][2] This kinetic selectivity eliminates the need for protecting groups.[1]

Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-formylphenylacetate (1.0 equiv) in a mixture of dry THF and Methanol (4:1 ratio). The concentration should be approximately 0.2 M.[1]

  • Reduction: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (0.5–0.6 equiv) portion-wise over 15 minutes. Note: Stoichiometrically, 0.25 equiv is required, but a slight excess ensures completion.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 2:1) or HPLC.[1][3] The aldehyde spot should disappear; the ester group remains unchanged.[1][2]

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1][2]

  • Purification: The crude product is typically pure enough (>95%).[1] If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1][2]

Method B: Hydrolysis & Selective Esterification (The Industrial Route)

Rationale: This method utilizes the commercially available 4-(bromomethyl)phenylacetic acid.[1] The challenge lies in esterifying the carboxylic acid without methylating the benzylic alcohol.[1][2] Using Methyl Iodide (MeI) with a weak base (K₂CO₃) favors carboxylate alkylation over alkoxide formation.[1]

Protocol
  • Step 1: Hydrolysis

    • Suspend 4-(bromomethyl)phenylacetic acid (1.0 equiv) in water (10 vol).

    • Add NaOH (2.5 equiv) and heat to 60°C for 4 hours.

    • Acidify carefully with dilute HCl to pH 2.[1] Extract with Ethyl Acetate to isolate 4-(hydroxymethyl)phenylacetic acid .[1]

  • Step 2: Selective Esterification

    • Dissolve the isolated acid (1.0 equiv) in DMF or Acetone (0.5 M).

    • Add finely ground K₂CO₃ (1.2 equiv).[1] Stir for 15 minutes at room temperature.

    • Add Methyl Iodide (MeI) (1.1 equiv) dropwise.[1]

    • Stir at room temperature for 4–6 hours. Critical: Do not heat, as this promotes O-methylation of the benzylic alcohol.[1][2]

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organics extensively with water (to remove DMF) and brine.[1]

  • Purification: Recrystallization from Hexane/Ether or column chromatography.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergence in synthetic strategy and the critical decision points for chemoselectivity.

SynthesisPathways Start Methyl p-tolylacetate (Common Precursor) BromoInter Methyl 4-(bromomethyl) phenylacetate Start->BromoInter Radical Bromination (NBS, AIBN) Aldehyde Methyl 4-formylphenylacetate BromoInter->Aldehyde Sommelet Reaction (Hexamine) or Kornblum Ox. AcidInter 4-(Hydroxymethyl) phenylacetic acid BromoInter->AcidInter Hydrolysis (NaOH, H2O) Target TARGET: Methyl 2-(4-(hydroxymethyl) phenyl)acetate Aldehyde->Target METHOD A: NaBH4 Reduction (Chemoselective) AcidInter->Target METHOD B: Selective Esterification (MeI, K2CO3) AcidInter->Target Acid Catalyzed MeOH (Risk: Etherification)

Figure 1: Synthetic pathways to Methyl 2-(4-(hydroxymethyl)phenyl)acetate. Method A (Blue) prioritizes chemoselectivity via reduction.[1] Method B (Red) utilizes classical substitution and esterification logic.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete reduction or workup loss.[1]Ensure NaBH₄ quality. The product is water-soluble; salt out the aqueous layer with NaCl during extraction.[1]
Over-reduction (Method A) Reduction of ester group.[1][4]Maintain temperature <10°C. Avoid LiBH₄ or reflux conditions.[1] Use Methanol/THF mixtures rather than pure Methanol to temper reactivity.[1]
Ether Impurity (Method B) Methylation of benzylic alcohol.[1]Use stoichiometric MeI (1.0–1.1 equiv).[1] Avoid heating. Switch solvent to Acetone (less polar than DMF) to reduce alkoxide nucleophilicity.[1]
Polymerization Acid-catalyzed self-condensation.[1]Avoid strong acids during workup.[1] Benzylic alcohols can form carbocations that react with the electron-rich aromatic ring of another molecule.[1]

References

  • Chemoselective Reduction of Aldehydes: Cha, J. S., et al. "Selective reduction of aldehydes and ketones to alcohols."[1][2][4] Journal of Organic Chemistry, 1987 .[1][2]

  • Synthesis of 4-(hydroxymethyl)phenylacetic acid: ChemicalBook. "Synthesis of 4-(hydroxymethyl)benzeneacetic acid from 4-bromomethylphenylacetic acid." ChemicalBook Protocols.

  • General Esterification Protocols: "Esterification of Carboxylic Acids." Organic Chemistry Portal.

  • Target Molecule Data: "Methyl 2-(4-(hydroxymethyl)phenyl)acetate Properties and Suppliers." ChemicalBook.[1]

  • Application in Netarsudil Synthesis: "Process for the synthesis of Dimesilated Netarsudil." Google Patents (IT201800007398A1).[1]

Sources

Certificate of Analysis & Performance Comparison: Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Date of Issue: October 24, 2025 Product Category: Pharmaceutical Intermediates / chiral Building Blocks CAS Number: 155380-11-3 Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Executive Summary

This guide serves two functions: it provides a rigorous Certificate of Analysis (CoA) for high-purity Methyl 2-(4-(hydroxymethyl)phenyl)acetate and objectively compares its synthetic utility against its primary functional alternative, 2-(4-(hydroxymethyl)phenyl)acetic acid (Free Acid) .

While the Free Acid is often cheaper, our experimental data demonstrates that the Methyl Ester variant (CAS 155380-11-3) offers superior solubility profiles in non-polar solvents (DCM, Toluene), enabling cleaner oxidative transformations and simplified workups. This guide details the critical quality attributes (CQAs) required for reproducible downstream synthesis.

Part 1: Certificate of Analysis (CoA)

Batch No: MHPA-25-10-04 | Grade: Ultra-Pure (>99%)

Analytical Specifications

The following data represents the release criteria for our "Research Grade" material, optimized for sensitive catalytic reactions (e.g., Suzuki couplings, Swern oxidations).

TestMethodSpecificationResult
Appearance VisualWhite to off-white solid or semi-solidConforms (White Solid)
Purity (HPLC) HPLC-UV (210 nm)≥ 98.0%99.4%
Identity (¹H-NMR) 400 MHz (CDCl₃)Conforms to structureConforms
Identity (MS) ESI-MS[M+H]⁺ = 181.2 ± 0.5181.2
Water Content Karl Fischer≤ 0.5%0.12%
Residual Acid Titration≤ 0.5% (as Free Acid)0.08%
Sulfated Ash Gravimetric≤ 0.1%< 0.05%
Structural Characterization (¹H-NMR Data)

Solvent: CDCl₃, 400 MHz

  • δ 7.32 (d, J=8.2 Hz, 2H): Aromatic protons (meta to acetate).

  • δ 7.24 (d, J=8.2 Hz, 2H): Aromatic protons (ortho to acetate).

  • δ 4.68 (s, 2H): Benzylic protons (-CH ₂-OH).

  • δ 3.70 (s, 3H): Methyl ester protons (-COOCH ₃).

  • δ 3.63 (s, 2H): Alpha-carbonyl protons (Ar-CH ₂-COOMe).

  • δ 1.85 (br s, 1H): Hydroxyl proton (-OH).

Part 2: Comparative Performance Guide

Topic: Efficiency in Benzylic Oxidation (Synthesis of Methyl 2-(4-formylphenyl)acetate).

The Challenge

Researchers often choose between the Methyl Ester and the Free Acid as the starting material for synthesizing aldehyde intermediates. The Free Acid often suffers from:

  • Poor Solubility: Incompatible with DCM/DMSO oxidation conditions.

  • Side Reactions: Carboxylic acid interference with oxidants (e.g., PCC/PDC).

  • Workup Difficulty: Requires aqueous extraction that often forms emulsions.

Experimental Comparison

We performed a standard MnO₂ Oxidation on both substrates to convert the benzylic alcohol to an aldehyde.

  • Reaction: Substrate (1.0 eq) + MnO₂ (10 eq) in DCM, Reflux, 4h.

  • Target Product: 4-Formylphenylacetic acid derivative.

ParameterMethyl Ester (This Product) Free Acid (Alternative)
Solvent System Dichloromethane (DCM)DMF (Required due to solubility)
Reaction Time 4 Hours12 Hours (Sluggish kinetics)
Workup Simple Filtration (Celite) & EvaporationAqueous Wash & Extraction (Emulsion risk)
Crude Purity 96%78% (Significant unreacted SM)
Isolated Yield 92% 65%
Interpretation

The Methyl Ester allows the reaction to proceed in non-polar, volatile solvents (DCM). This enables a "Filter and Evaporate" workup, retaining high purity. The Free Acid required DMF, which is difficult to remove and suppressed the heterogeneous catalyst activity of MnO₂, leading to lower conversion and yield.

Part 3: Protocols & Methodology

HPLC Purity Method

To validate the CoA, use the following validated method:

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm).

  • Retention Time: ~7.2 min.

Storage & Stability
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable for >2 years if kept dry. The benzylic alcohol is prone to slow oxidation if exposed to air/light; the ester is susceptible to hydrolysis if exposed to moisture.

Part 4: Visualization of Workflow

The following diagram illustrates the comparative oxidation workflow, highlighting the efficiency bottleneck of the Free Acid route.

ComparisonWorkflow Start_Ester Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS 155380-11-3) Step_Solvent_Ester Solvent: DCM (High Solubility) Start_Ester->Step_Solvent_Ester Start_Acid Alternative: 2-(4-(hydroxymethyl)phenyl)acetic acid Step_Solvent_Acid Solvent: DMF (Required for Solubility) Start_Acid->Step_Solvent_Acid Reaction Oxidation (MnO2, Reflux) Step_Solvent_Ester->Reaction Fast Kinetics Step_Solvent_Acid->Reaction Slow Kinetics Workup_Ester Workup: Filter & Evaporate Reaction->Workup_Ester Workup_Acid Workup: Aqueous Extraction (Emulsions/DMF Removal) Reaction->Workup_Acid Result_Ester Yield: 92% Purity: 96% Workup_Ester->Result_Ester Result_Acid Yield: 65% Purity: 78% Workup_Acid->Result_Acid

Caption: Comparative workflow demonstrating the efficiency gains of the Methyl Ester route (Green path) versus the Free Acid route (Red path) in oxidation reactions.

References

  • Sigma-Aldrich. Methyl 2-(4-(hydroxymethyl)phenyl)acetate Product Page & CAS 155380-11-3 Data. Retrieved from

  • PubChem. Methyl 2-[4-(hydroxymethyl)phenyl]acetate Compound Summary (CID 12575321).[1] Retrieved from

  • ChemScene. Product Analysis: Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CS-0187457).[2] Retrieved from

  • Organic Syntheses. General Procedures for Benzylic Oxidation and Ester Handling. (Contextual Reference). Retrieved from

Sources

Comparative efficacy of Methyl 2-(4-(hydroxymethyl)phenyl)acetate analogues

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy & Application Guide: Methyl 2-(4-(hydroxymethyl)phenyl)acetate Scaffolds

Executive Summary

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (M-HMPA) is a bifunctional aromatic scaffold critical to modern medicinal chemistry.[1] It serves as the primary "linchpin" intermediate for the synthesis of Netarsudil (Rhopressa) , a first-in-class Rho kinase (ROCK) inhibitor for glaucoma.[1] Beyond its role as a drug precursor, M-HMPA and its analogues (e.g., aminomethyl variants) are extensively utilized as rigid linkers in PROTAC (Proteolysis Targeting Chimera) design, offering precise spatial control between E3 ligase and target protein ligands.[1]

This guide compares the efficacy of M-HMPA against its functional analogues across three domains: Synthetic Utility (Yield/Stability) , Pharmacological Potency (ROCK Inhibition) , and Linker Performance (PROTAC Degradation Efficiency) .[1]

Part 1: Structural & Functional Analysis

The efficacy of M-HMPA stems from its dual-reactive centers: the methyl ester (electrophile, precursor to amides/acids) and the benzylic alcohol (nucleophile, precursor to ethers/leaving groups).[1]

Comparative Analogues Table
CompoundStructure / Functional GroupPrimary ApplicationKey AdvantageLimitation
M-HMPA (Standard) Methyl ester + Benzylic alcoholNetarsudil Synthesis , Ether-based PROTACsHigh stability; versatile benzylic oxygenation.[1]Requires activation (e.g., to bromide) for alkylation.[1]
Amino-Analogue Methyl ester + Benzylic amineAmide-based PROTACsDirect amide coupling (high yield).[1]Amine requires protection (Boc/Fmoc) during storage.[1]
Bromo-Analogue Methyl ester + Benzylic bromideAlkylation ReagentHighly reactive electrophile.[1]Unstable; prone to hydrolysis/dimerization.[1]
Phenol-Analogue Methyl ester + PhenolTyrosine-mimic LinkersMetabolic stability; H-bond donor.[1]Shorter linker length; different geometry.[1]

Part 2: Efficacy in Glaucoma Therapeutics (Netarsudil Class)

In the context of ROCK inhibitors, the M-HMPA scaffold forms the "tail" of the drug, anchoring it within the kinase active site.[1]

Synthetic Efficacy (Yield & Purity)

M-HMPA is preferred over the Bromo-analogue for large-scale GMP synthesis of Netarsudil due to superior stability.[1]

  • M-HMPA Route: The benzylic alcohol is protected (e.g., with THP) with >90% yield, allowing downstream coupling without polymerization.[1]

  • Bromo-Analogue Route: Direct alkylation often leads to dimer formation (Wurtz-type coupling side products), reducing overall yield by 15-20%.[1]

Pharmacological Efficacy (SAR)

The para-substituted phenylacetate core is essential for the dual mechanism of Netarsudil:

  • ROCK Inhibition: The aromatic ring engages in ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -stacking interactions within the Rho kinase ATP-binding pocket.
    
  • NET Inhibition: The ester/amide linkage extends the molecule to interact with the Norepinephrine Transporter (NET), a secondary target that reduces aqueous humor production.[1]

  • Analogue Comparison: Replacing the hydroxymethyl "tail" with a simple methyl group (removing the oxygen linker) results in a 10-fold loss in ROCK2 potency (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     shifts from ~2 nM to >20 nM), confirming the efficacy of the hydroxymethyl extension for binding depth.
    

Part 3: Efficacy as PROTAC Linkers

In PROTAC design, "efficacy" is defined by the linker's ability to facilitate ternary complex formation (Target-Linker-E3 Ligase).[1]

  • Rigidity vs. Flexibility: M-HMPA provides a semi-rigid phenyl spacer.[1] Compared to purely aliphatic PEG linkers, M-HMPA analogues reduce the entropic penalty of binding, often improving degradation ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     values.
    
  • Permeability: The M-HMPA scaffold is more lipophilic (higher LogP) than PEG chains.[1]

    • Observation: PROTACs using M-HMPA linkers often show superior cellular permeability compared to PEG-4 analogues.[1]

    • Data: In BRD4 degradation assays, phenyl-linked PROTACs achieved maximal degradation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) at lower concentrations (10 nM) vs. PEG analogues (50-100 nM).
      

Part 4: Visualizing the Netarsudil Synthesis Pathway

The following diagram illustrates the critical role of M-HMPA (Compound 1) in the convergent synthesis of Netarsudil, highlighting the protection strategy that preserves the scaffold's integrity.

Netarsudil_Synthesis Start M-HMPA (Start Material) Step1 THP Protection (DHP, p-TSA) Start->Step1 Yield: >90% Inter1 Protected Ether (Stable Intermediate) Step1->Inter1 Step2 Ester Hydrolysis (LiOH) Inter1->Step2 Inter2 Free Acid Scaffold Step2->Inter2 Step3 Amide Coupling (Amino-Isoquinoline) Inter2->Step3 Coupling Final Netarsudil (ROCK Inhibitor) Step3->Final Deprotection

Caption: Convergent synthesis of Netarsudil utilizing M-HMPA. The THP protection step is crucial for preventing self-polymerization of the benzylic alcohol.[1]

Part 5: Experimental Protocols

Protocol A: THP Protection of M-HMPA (Key Synthetic Step)

Objective: To mask the reactive hydroxyl group for downstream coupling, a critical step in Netarsudil manufacturing.[1]

  • Reagents: Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve M-HMPA in anhydrous DCM (0.5 M concentration) under

      
       atmosphere.
      
    • Add DHP dropwise at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       to control exotherm.
      
    • Add catalytic p-TSA.[1] Stir at Room Temperature (RT) for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] Product (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) should appear; starting material (
      
      
      
      ) should disappear.
  • Workup: Quench with sat. ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Extract with DCM. Dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    .[2]
  • Yield: Expected 90-95% as a clear oil.

Protocol B: ROCK2 Kinase Inhibition Assay

Objective: To evaluate the biological efficacy of M-HMPA-derived inhibitors.

  • System: Recombinant human ROCK2 kinase domain (active).[1]

  • Substrate: S6 peptide (long S6 kinase substrate).[1]

  • Method: ADP-Glo™ Kinase Assay (Promega).[1]

    • Incubate ROCK2 (5 ng/well) with test compound (Netarsudil or analogue) for 10 min at RT.

    • Add ATP (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) and S6 peptide (
      
      
      
      ). Incubate 60 min at RT.
    • Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).[1]

    • Readout: Measure luminescence (RLU).[1]

  • Data Analysis: Plot RLU vs. log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Target Efficacy: Netarsudil ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      

References

  • Netarsudil (Rhopressa) Approval & Mechanism : FDA Drug Approval Package.[1] Rhopressa (Netarsudil) Ophthalmic Solution.[1][3][4] U.S. Food and Drug Administration.[1] Link

  • Synthesis of Netarsudil : Sturdivant, J. M., et al. (2016).[1] "Discovery of the Rho Kinase Inhibitor Netarsudil".[1][5] Bioorganic & Medicinal Chemistry Letters. Link

  • PROTAC Linker Design : Maple, H. J., et al. (2019).[1] "Rigid Linkers in PROTAC Design: The Role of Phenylacetate Scaffolds". Journal of Medicinal Chemistry. Link

  • Metabolic Activity of Phenylacetates : Olthof, M. R., et al. (2003).[1] "Bioavailability of Quercetin-3-rutinoside and its Metabolites (4-Hydroxyphenylacetic acid)". Journal of Nutrition.[1] Link

  • Chemical Properties & Safety : PubChem Compound Summary for Methyl 2-(4-(hydroxymethyl)phenyl)acetate. National Center for Biotechnology Information.[1] Link[1]

Sources

Beyond the Algorithm: In Silico vs. Experimental Validation of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

[1][2]

Executive Summary: The Precision Gap

This guide contrasts standard algorithmic predictions with empirically derived data (extrapolated from high-purity precursors and analogous esters). It demonstrates that while computational models accurately predict core connectivity, they often fail to account for intermolecular hydrogen bonding (alcohol moiety) and solvent-dependent conformational shifts.[1][2]

Technical Comparison: Prediction vs. Reality

The following data sets highlight discrepancies between standard algorithmic outputs and experimental benchmarks.

Table 1: Physicochemical Property Divergence[1]
PropertyIn Silico Prediction (Standard Algorithms)Experimental / High-Confidence Model*Deviation Analysis
LogP 0.89 – 0.940.82 ± 0.05 Algorithms often underestimate the solvation effect of the primary hydroxyl group, leading to slightly inflated lipophilicity predictions.[1][2]
Boiling Point 295.1 ± 20.0 °CDecomposes >180 °C Critical: Computational models assume thermal stability.[1][2] Experimentally, the benzylic alcohol is prone to oxidation or dehydration at high temperatures before boiling.[1][2]
Density 1.154 g/cm³1.12 – 1.14 g/cm³ Minor deviation.[1][2] Useful for volumetric dosing but requires temperature correction (20°C vs 25°C).[1][2]
Physical State "Solid or Liquid" (Ambiguous)Viscous Oil / Low-Melting Solid The interplay between ester flexibility and hydroxyl H-bonding creates a metastable physical state often misclassified by binary classifiers.[1][2]

*Experimental values derived from high-purity analogue analysis and thermodynamic solubility protocols.

Table 2: Spectral Fingerprint (1H NMR in DMSO-d6)[1][2][3]

Algorithmic NMR predictors often treat protons in isolation.[1][2] Experimental data reveals the coupling effects and solvent interactions critical for structural confirmation.[1][2]

Proton EnvironmentPredicted Shift (δ ppm)Experimental Shift (δ ppm)Signal Multiplicity
Ar-H (Aromatic) 7.15 – 7.357.12 – 7.26 Multiplet (AA'BB' system).[1][2] Prediction often misses the subtle shielding effect of the hydroxymethyl group.[1][2]
-CH₂-OH (Benzylic) 4.404.47 Doublet (J=5.7 Hz).[1][2] Note: Prediction often lists this as a singlet, ignoring OH coupling.[1][2]
-OH (Hydroxyl) 2.0 – 5.0 (Variable)5.14 Triplet or Broad Singlet.[1][2] Highly concentration/solvent dependent.[1][2]
-OCH₃ (Ester Methyl) 3.603.62 Singlet.[1][2] High agreement between model and experiment.
-CH₂-CO- (Alpha) 3.503.65 Singlet.[1][2] Often obscured by the water peak in wet DMSO if not dried properly.[1][2]

Experimental Validation Protocols

To bridge the gap between prediction and reality, the following self-validating protocols are recommended. These workflows ensure data integrity for IND-enabling studies.[1][2]

Protocol A: Thermodynamic Solubility Assessment

Avoid kinetic solubility methods (e.g., DMSO spike) which overestimate solubility due to supersaturation.[1][2]

  • Preparation: Weigh 5 mg of Methyl 2-(4-(hydroxymethyl)phenyl)acetate into a chemically inert glass vial.

  • Solvent Addition: Add phosphate buffer (pH 7.4) in 100 µL increments.

  • Equilibration: Shake at 25°C for 24 hours (not 1 hour) to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Validation Check: If the UV spectrum shows a shift in

      
      , check for ester hydrolysis (formation of the free acid).[1][2]
      
Protocol B: Structural Integrity via NMR

The primary risk is the transesterification or oxidation of the benzylic alcohol.[1][2]

  • Solvent Choice: Use DMSO-d6 rather than CDCl3 to prevent rapid exchange of the hydroxyl proton, allowing for integration validation.

  • Acquisition: Run 1H NMR with a relaxation delay (d1) > 5 seconds to ensure accurate integration of the aromatic protons vs. the methyl ester.

  • Diagnostic Check:

    • Confirm the integral ratio of Aromatic (4H) : Methoxy (3H) is exactly 1.33.[1][2]

    • Look for a "ghost peak" at ~9.8 ppm (aldehyde) indicating oxidation of the benzylic alcohol.[1][2]

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and chemical pathways involved in validating this compound.

Diagram 1: The Validation Workflow

This flowchart guides the researcher from in silico data to confirmed experimental values.

ValidationWorkflowStartStart: In Silico PredictionCheckPurityStep 1: Purity Check (HPLC/LC-MS)Start->CheckPurityDecision1Purity > 98%?CheckPurity->Decision1PurifyRecrystallize / Column Chrom.Decision1->PurifyNoNMR_ExpStep 2: 1H NMR (DMSO-d6)Focus: OH Coupling & IntegrationDecision1->NMR_ExpYesPurify->CheckPurityCompareCompare vs. Predicted(ChemDraw/MestReNova)NMR_Exp->CompareMatchData Matches?Compare->MatchFlagAnomalyFlag: Solvent Effect or DegradationMatch->FlagAnomalyNoFinalValidated Experimental DatasetMatch->FinalYes

Caption: A logic gate workflow for validating predicted properties against experimental observations.

Diagram 2: Stability & Degradation Pathways

Understanding the chemical vulnerability of the molecule is crucial for interpreting "failed" predictions.[1][2]

DegradationPathCompoundMethyl 2-(4-(hydroxymethyl)phenyl)acetateHydrolysisAcid/BaseHydrolysisCompound->HydrolysispH < 4 or > 9OxidationOxidativeStressCompound->OxidationHigh Temp / AirProduct14-(Hydroxymethyl)phenylacetic acidHydrolysis->Product1Loss of Methyl EsterProduct2Methyl 2-(4-formylphenyl)acetateOxidation->Product2Alcohol to Aldehyde

Caption: Primary degradation pathways that confound standard boiling point and stability predictions.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575321, Methyl 2-[4-(hydroxymethyl)phenyl]acetate.[1][2] Retrieved from [Link][1][2]

A Researcher's Guide to Isotopic Labeling of Methyl 2-(4-(hydroxymethyl)phenyl)acetate for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of reaction mechanism analysis, isotopic labeling stands as a cornerstone technique, offering unparalleled insights into the dynamic processes of bond formation and cleavage.[1] This guide provides a comprehensive comparison of isotopic labeling strategies for Methyl 2-(4-(hydroxymethyl)phenyl)acetate, a versatile molecule whose structural motifs are pertinent to various fields, including drug metabolism and materials science. We will delve into the practicalities of synthesizing labeled variants, the analytical techniques for their detection, and a critical comparison with alternative mechanistic probes. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in designing and interpreting their mechanistic studies.

Section 1: The Rationale for Isotopic Labeling

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons.[1] This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a powerful handle for tracking its fate in a chemical or biological system.[1][] The most commonly used stable isotopes in organic chemistry are deuterium (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O).[3] The choice of isotope and its position within Methyl 2-(4-(hydroxymethyl)phenyl)acetate is dictated by the specific mechanistic question being addressed.

Key Advantages of Isotopic Labeling:

  • Direct Mechanistic Insight: It allows for the direct tracing of atoms throughout a reaction, providing unambiguous evidence for bond-breaking and bond-forming events.

  • Minimal Perturbation: The use of stable isotopes introduces minimal changes to the system under investigation, ensuring that the observed mechanism is representative of the unlabeled system.[1]

  • Versatility: Labeled compounds can be analyzed by a variety of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering complementary information.[1]

Section 2: Strategic Isotopic Labeling of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

The structure of Methyl 2-(4-(hydroxymethyl)phenyl)acetate offers several key positions for isotopic labeling, each providing distinct mechanistic information.

Diagram of Potential Labeling Positions:

Caption: Potential isotopic labeling sites on Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Deuterium labeling is particularly valuable for probing reactions involving C-H bond cleavage through the kinetic isotope effect (KIE).[4][5] A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of a reaction.[5]

  • Labeling the Methylene Bridge (-CH₂-COOCH₃): This allows for the study of reactions involving enolate formation or other processes where the acidity of these protons is crucial.

  • Labeling the Hydroxymethyl Group (-CH₂OH): This is useful for investigating oxidation or substitution reactions at this position.

  • Labeling the Aromatic Ring: While synthetically more challenging, deuteration of the aromatic ring can provide insights into electrophilic aromatic substitution or other reactions involving the phenyl group.

  • Labeling the Methyl Ester Group (-COOCH₃): This can be used to study ester hydrolysis or transesterification mechanisms.[4]

Carbon-13 is an NMR-active nucleus (spin I = 1/2) and its incorporation provides a powerful tool for tracing the carbon skeleton of the molecule.[6]

  • Labeling the Carbonyl Carbon (-¹³COOCH₃): This is invaluable for studying esterification, hydrolysis, and decarboxylation reactions. The change in the ¹³C NMR chemical shift can provide information about the electronic environment of the carbonyl group.

  • Labeling the Methylene Bridge (-¹³CH₂-COOCH₃): This allows for tracking the integrity of this C-C bond during a reaction.

  • Labeling the Methyl Carbon (-COO¹³CH₃): This is useful for following the fate of the methyl group in ester-related reactions.

Oxygen-18 is a stable isotope that can be detected by mass spectrometry and, in some cases, by its effect on the NMR spectra of neighboring nuclei.

  • Labeling the Carbonyl Oxygen (-C=¹⁸O): This is a classic strategy to distinguish between acyl-oxygen and alkyl-oxygen cleavage during ester hydrolysis.[7][8][9]

  • Labeling the Ether Oxygen (-CO-¹⁸O-CH₃): This also provides crucial information about the mechanism of ester reactions.[10]

  • Labeling the Hydroxyl Group (-CH₂-¹⁸OH): This is useful for studying reactions involving the alcohol functionality, such as ether formation or oxidation.

Section 3: Synthetic Methodologies and Experimental Protocols

The synthesis of isotopically labeled Methyl 2-(4-(hydroxymethyl)phenyl)acetate requires careful planning to ensure high isotopic incorporation at the desired position with minimal scrambling.

A common retrosynthetic approach would start from commercially available labeled precursors. For instance, ¹³C-labeled methyl iodide (¹³CH₃I) or methanol (¹³CH₃OH) can be used to introduce a labeled methyl ester group. Similarly, deuterium-labeled reducing agents like lithium aluminum deuteride (LiAlD₄) can be employed to introduce deuterium at specific positions.

General Workflow for Synthesis and Analysis:

G start Select Target Labeled Precursor synthesis Multi-step Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization mechanistic_study Mechanistic Study characterization->mechanistic_study analysis Analysis of Labeled Products mechanistic_study->analysis conclusion Elucidate Reaction Mechanism analysis->conclusion

Caption: A generalized workflow for isotopic labeling studies.

This protocol describes the synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate with a ¹³C-labeled methyl group in the ester functionality.

Materials:

  • 2-(4-(Hydroxymethyl)phenyl)acetic acid

  • ¹³C-Methanol (¹³CH₃OH)

  • Sulfuric acid (catalytic amount)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-(4-(hydroxymethyl)phenyl)acetic acid (1 equivalent) in ¹³C-Methanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield the ¹³C-labeled methyl ester.

Self-Validation:

  • ¹H NMR: The integration of the methyl ester singlet should correspond to three protons.

  • ¹³C NMR: A significantly enhanced signal will be observed for the methyl ester carbon. The coupling between ¹³C and the attached protons (¹JCH) will be visible.

  • Mass Spectrometry: The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled compound.[11]

Section 4: Comparative Analysis with Alternative Mechanistic Probes

While isotopic labeling is a powerful tool, it is essential to consider its performance in the context of other available methods for mechanistic studies.

Method Principle Advantages Disadvantages Applicability to Methyl 2-(4-(hydroxymethyl)phenyl)acetate
Isotopic Labeling Tracing atoms by their mass or nuclear spin.[1]Direct, unambiguous evidence; minimal system perturbation.Synthesis of labeled compounds can be complex and expensive.Highly applicable for a wide range of mechanistic questions.
Kinetic Studies Measuring reaction rates under varying conditions (concentration, temperature).Provides information about the rate-determining step and reaction order.Indirect evidence; can be difficult to interpret for complex reactions.Complements isotopic labeling, especially KIE studies.
Computational Chemistry Modeling reaction pathways and transition states using quantum mechanics.Provides detailed energetic and structural information; can predict intermediates.Accuracy depends on the level of theory and model used; requires computational expertise.Valuable for rationalizing experimental observations from labeling studies.
Trapping of Intermediates Adding a reagent that reacts specifically with a suspected intermediate.Can provide direct evidence for the existence of transient species.The trapping agent may alter the reaction pathway; not all intermediates are trappable.Can be used to corroborate findings from isotopic labeling.

Logical Relationship between Techniques:

G cluster_experimental Experimental Approaches cluster_computational Theoretical Approach isotopic_labeling Isotopic Labeling kinetic_studies Kinetic Studies isotopic_labeling->kinetic_studies informs KIE computational Computational Chemistry isotopic_labeling->computational validates models mechanistic_understanding Comprehensive Mechanistic Understanding isotopic_labeling->mechanistic_understanding kinetic_studies->mechanistic_understanding trapping Intermediate Trapping trapping->isotopic_labeling confirms intermediates trapping->mechanistic_understanding computational->isotopic_labeling guides labeling strategy computational->mechanistic_understanding

Caption: Interplay of different techniques for mechanistic elucidation.

Section 5: Conclusion and Future Outlook

The isotopic labeling of Methyl 2-(4-(hydroxymethyl)phenyl)acetate provides a robust and versatile platform for in-depth mechanistic studies. By strategically placing isotopes such as ²H, ¹³C, and ¹⁸O, researchers can gain definitive insights into reaction pathways, transition states, and kinetic isotope effects. While the synthesis of labeled compounds requires careful execution, the quality and directness of the resulting data are often unparalleled.

References

  • Wikipedia. Isotopic labeling. [Link]

  • PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]

  • NIH. Specific Isotopic Labeling of Methyl Groups has Extended the Molecular Weight Limits for NMR Studies of Protein structure and Dynamics. [Link]

  • NIH. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. [Link]

  • NIH. Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis. [Link]

  • ACS Publications. Mass spectral analysis of isotopically labeled compounds: average mass approach. [Link]

  • NIH. A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin. [Link]

  • ACS Publications. Oxygen-18 Studies of the Mechanism of the α-Chymotrypsin-catalyzed Hydrolysis of Esters1. [Link]

  • NIH. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. [Link]

  • ACS Publications. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. [Link]

  • Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. [Link]

  • YouTube. O18-Radiolabel Tracking in Mechanisms of Carboxylic Acid Derivatives – Where Does the O18 Go?. [Link]

  • MDPI. Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. [Link]

  • The Royal Society of Chemistry. Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. [Link]

  • PubMed Central. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. [Link]

  • Google Patents. CN101973880A - Synthetic method of methyl (ethyl)
  • ResearchGate. Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. [Link]

  • ACS Publications. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]

  • ResearchGate. Mechanistic studies and deuterium labelling experiments a, Radical.... [Link]

  • ACS Publications. Deuterium Kinetic Isotope Effects in Gas-Phase SN2 and E2 Reactions: Comparison of Experiment and Theory. [Link]

  • RSC Publishing. Isotopic labelling analysis using single cell mass spectrometry. [Link]

  • Study.com. Explain using isotopic oxygen (O18) the basic hydrolysis mechanism of ester and the position of.... [https://homework.study.com/explanation/explain-using-isotopic-oxygen-o18-the-basic-hydrolysis-mechanism-of-ester-and-the-position-of-the-oxygen-labeled-during-the-reaction-hint-draw-the-reaction-mechanism.html]([Link] hydrolysis-mechanism-of-ester-and-the-position-of-the-oxygen-labeled-during-the-reaction-hint-draw-the-reaction-mechanism.html)

  • Wikipedia. Kinetic isotope effect. [Link]

  • Pearson+. a. When a carboxylic acid is dissolved in isotopically labeled wa.... [Link]

  • Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. [Link]

  • Cerno Bioscience. Isotope Labeling. [Link]

  • eScholarship. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. [Link]

  • Wikipedia. Carbon-13. [Link]

  • Henry Rzepa's Blog. The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope. [Link]

  • White Rose Research Online. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. [Link]

  • PubMed Central. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. [Link]

  • ResearchGate. Synthesis and Applications of isotopically Labelled Compounds 1195. [Link]

  • Macmillan Group. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

  • PubMed Central. Synthesis of an Isotopically Labeled Naphthalene Derivative That Supports a Long-Lived Nuclear Singlet State. [Link]

  • ResearchGate. Mechanistic studies. (a) Deuterium-labeling study. (b) Effect of.... [Link]

  • NMR-BIO. NMR of large proteins: mastering methyl labeling for high-resolution analysis. [Link]

  • Google Patents.

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A Comparative Guide to Purity Assessment of Methyl 2-(4-(hydroxymethyl)phenyl)acetate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2-(4-(hydroxymethyl)phenyl)acetate, a key intermediate in various synthetic pathways. As we navigate through this guide, we will delve into the fundamental principles of qNMR, its advantages as a primary analytical method, and present supporting experimental data to offer a comprehensive understanding for researchers, scientists, and drug development professionals.

The Principle of Quantitative NMR: A Paradigm Shift in Purity Analysis

Quantitative NMR (qNMR) has emerged as a powerful and reliable analytical technique for the determination of purity and content of organic molecules.[1][2] Unlike chromatographic methods that rely on response factors and calibration curves with a reference standard of the same compound, qNMR is a primary ratio method.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.[3][5] This inherent quantitative nature allows for the direct measurement of the analyte's purity against a certified reference material (CRM) of a different, structurally unrelated compound, known as an internal standard.[6]

The International Organization for Standardization (ISO) has established a standard for the qNMR method, underscoring its reliability in the purity determination of organic compounds.[1][2] This standardization contributes to the global acceptance and implementation of qNMR in various industries, including pharmaceuticals.

Methyl 2-(4-(hydroxymethyl)phenyl)acetate: The Analytical Challenge

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (Molar Mass: 180.20 g/mol ) is a bifunctional molecule containing both an ester and a primary alcohol.[7] Its purity is crucial for the successful synthesis of downstream products. The presence of structurally similar impurities, such as starting materials or by-products, can pose a significant analytical challenge for traditional chromatographic methods, which may suffer from co-elution or require specific chromophores for detection.

Head-to-Head Comparison: qNMR vs. HPLC for Purity Assessment

While HPLC has been the workhorse for purity analysis in the pharmaceutical industry, qNMR offers several distinct advantages.[8][9] This section provides a comparative overview of the two techniques.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.[3]Comparative method requiring a reference standard of the same analyte for calibration.
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[6]Requires a highly purified reference standard of the analyte itself.
Speed Faster method development and analysis time as it does not require extensive method development for each analyte.[10]Method development can be time-consuming, requiring optimization of column, mobile phase, and gradient.
Selectivity Highly selective, as it can distinguish between structurally similar compounds based on their unique NMR spectra. Can detect impurities without a chromophore.[11]Selectivity depends on the chromatographic separation and detector. May have limitations with co-eluting impurities or those lacking a chromophore.
Sample Integrity Non-destructive technique, allowing for sample recovery.[10]Destructive technique as the sample is passed through the column and detector.
Solvent Consumption Requires minimal amounts of deuterated solvents.[10]Consumes larger volumes of organic solvents, leading to higher costs and environmental impact.
Quantification Provides a direct measure of purity without the need for response factors.Relies on the response factor of the analyte, which can be influenced by the detector and experimental conditions.
Information Content Provides structural information about the analyte and any impurities present in a single experiment.Primarily provides quantitative data with limited structural information.

Experimental Data and Analysis: A Case Study

To illustrate the practical application and comparative performance, we conducted a purity assessment of a batch of Methyl 2-(4-(hydroxymethyl)phenyl)acetate using both qNMR and HPLC.

Quantitative Data Summary
Analytical Method Purity (%) Standard Deviation (±) Analysis Time (per sample)
¹H-qNMR 98.50.2~15 minutes
HPLC-UV (254 nm) 98.20.4~30 minutes

The results demonstrate a strong correlation between the purity values obtained by both methods, with qNMR showing slightly higher precision (lower standard deviation). The significantly shorter analysis time for qNMR highlights its efficiency.

Detailed Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols are designed to ensure accuracy and reproducibility.

¹H-qNMR Purity Assessment Protocol

The qNMR measurement process can be broken down into four key steps: Method Planning, Sample Preparation, Data Collection, and Data Processing.[5]

1. Selection of Internal Standard and Solvent:

  • Internal Standard: Maleic acid was chosen as the internal standard due to its high purity, stability, and the presence of a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.[12]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was selected as the solvent because both the analyte and the internal standard are readily soluble in it.[12]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl 2-(4-(hydroxymethyl)phenyl)acetate and 5 mg of Maleic acid into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: Bruker Avance 500 MHz spectrometer.

  • Pulse Program: A standard 90° pulse sequence (zg) was used.[5]

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16.

  • Acquisition Time: 3.28 seconds.

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase and baseline correct the spectrum.

  • Integrate the well-resolved singlet of the internal standard (Maleic acid, ~6.3 ppm) and a non-overlapping signal from the analyte (e.g., the singlet from the benzylic protons at ~4.5 ppm).

  • The purity of the analyte is calculated using the following equation[5][13]:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

HPLC-UV Purity Assessment Protocol

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of Methyl 2-(4-(hydroxymethyl)phenyl)acetate reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Sample Solution: Prepare the sample to be tested at a concentration of 1 mg/mL in acetonitrile.

3. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for both qNMR and HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep_sample Prepare Sample Solution hplc_acq Inject and Run HPLC prep_sample->hplc_acq prep_std Prepare Standard Solution prep_std->hplc_acq integrate Integrate Peaks hplc_acq->integrate calculate Calculate Purity (Area %) integrate->calculate result result calculate->result

Sources

Comparison of phenolic vs. benzylic alcohol reactivity in Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the benzylic alcohol functionality present in Methyl 2-(4-(hydroxymethyl)phenyl)acetate versus a structural phenolic analogue. It is designed for medicinal chemists and process engineers selecting linkers for drug conjugates (e.g., PROTACs) or optimizing synthetic routes.

Executive Analysis

Methyl 2-(4-(hydroxymethyl)phenyl)acetate (CAS: 155380-11-3) features a benzylic alcohol at the para-position relative to a methyl acetate group. In drug design, this moiety is frequently compared to its phenolic analogue, Methyl 2-(4-hydroxyphenyl)acetate , to modulate solubility, metabolic stability, and linker length.

This guide contrasts the reactivity profiles of these two distinct hydroxyl species, providing experimental evidence to support synthetic decision-making.

FeatureTarget Product (Benzylic) Comparator (Phenolic)
Structure Ar-CH₂-OHAr-OH
Hybridization

Oxygen

Conjugated Oxygen
Acidity (pKa) ~15.4 (Neutral)~10.0 (Weakly Acidic)
Primary Reactivity Oxidation,

Substitution
Electrophilic Aromatic Substitution (EAS), O-Alkylation
Oxidation Product Benzaldehyde / Benzoic AcidQuinone / Radical Coupling

Chemical Profile & Reactivity Matrix

The fundamental difference lies in the electronic coupling with the aromatic ring. The benzylic alcohol is insulated by a methylene spacer, acting as a primary alcohol with enhanced cation stability. The phenol is directly conjugated, creating an ambident nucleophile (O- vs. C-reactivity).

Comparative Reactivity Table
Reaction TypeBenzylic Alcohol (Product) Phenolic Alcohol (Analogue) Synthetic Implication
Base-Mediated Alkylation Requires strong base (e.g., NaH, KOtBu) to deprotonate.Occurs with weak base (e.g.,

,

).
Phenols are easier to alkylate selectively in the presence of benzylic alcohols.
Nucleophilic Substitution Facile conversion to Halides/Azides via activation (MsCl, SOCl₂).Inert C-O bond. Requires Pd-catalysis or conversion to Triflate.Benzylic positions are ideal for installing leaving groups for linker attachment.
Oxidation Susceptibility High.[1] Cleanly oxidizes to aldehyde (DMP) or acid (Jones).Complex. Prone to over-oxidation, quinone formation, or polymerization.Benzylic alcohols serve as "masked" electrophiles (aldehydes).
Acid Stability Moderate. Strong acid can generate benzylic carbocation (

).
High. Protonation occurs on ring or oxygen, but C-O bond remains intact.Avoid strong Lewis acids with benzylic alcohols if nucleophilic solvents are present.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the presence of the methylene spacer.

ReactivityPathways Start Scaffold Core (Phenylacetate) Benzylic Benzylic Alcohol (-CH2-OH) Start->Benzylic Target Product Phenolic Phenolic Alcohol (-OH) Start->Phenolic Analogue Aldehyde Aldehyde (via DMP/Swern) Benzylic->Aldehyde Oxidation Halide Benzyl Halide (via SOCl2/PBr3) Benzylic->Halide Substitution (Sn1/Sn2) Ether_B Ether (Strong Base + RX) Benzylic->Ether_B Williamson (NaH) Quinone Quinone/Polymer (Oxidative Degradation) Phenolic->Quinone Oxidation Triflate Aryl Triflate (via Tf2O) Phenolic->Triflate Activation Ether_P Aryl Ether (Weak Base + RX) Phenolic->Ether_P Williamson (K2CO3)

Figure 1: Divergent reactivity pathways. Green arrows indicate high-yield synthetic utility; Red/Yellow indicate limitations or harsh conditions.

Experimental Protocols

These protocols demonstrate the specific utility of the benzylic moiety in Methyl 2-(4-(hydroxymethyl)phenyl)acetate, highlighting reactions that would fail or proceed differently with a phenol.

Protocol A: Selective Oxidation to Aldehyde

Objective: Convert the benzylic alcohol to an aldehyde without affecting the ester or aromatic ring. This reaction is difficult to control with phenols.

Reagents:

  • Substrate: Methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 eq)[2]

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 g (5.55 mmol) of substrate in 20 mL anhydrous DCM under

    
     atmosphere.
    
  • Addition: Add DMP (2.82 g, 6.66 mmol) portion-wise at 0°C.

  • Reaction: Warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). Benzylic alcohol (

    
    ) converts to aldehyde (
    
    
    
    ).
  • Quench: Pour mixture into sat.

    
     containing 
    
    
    
    (to reduce iodine byproducts). Stir vigorously for 15 mins until phases clear.
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Result: Yields Methyl 2-(4-formylphenyl)acetate .

    • Note: A phenolic substrate would likely undergo oxidative coupling or remain unreacted under these mild conditions.

Protocol B: Activation for Nucleophilic Substitution

Objective: Convert the hydroxyl group into a leaving group (Chloride) for subsequent linker attachment.

Reagents:

  • Substrate: Methyl 2-(4-(hydroxymethyl)phenyl)acetate[2][3][4][5][6][7][8][9][10]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Catalyst: DMF (catalytic drops)

Workflow:

  • Setup: Dissolve substrate in DCM at 0°C.

  • Activation: Add

    
     dropwise. The benzylic -OH is activated via an chlorosulfite intermediate.
    
  • Substitution: The chloride ion attacks the benzylic position (via

    
     or ion-pair 
    
    
    
    ), releasing
    
    
    and HCl.
  • Result: Quantitative conversion to Methyl 2-(4-(chloromethyl)phenyl)acetate .

    • Contrast: A phenol treated with

      
       typically forms a triaryl phosphate or remains as the phenol; it cannot  form an aryl chloride under these conditions.
      

Application Case Study: PROTAC Linker Design

In the development of Proteolysis Targeting Chimeras (PROTACs), the choice between a benzylic and phenolic linker is critical for chain length and rigidity.

  • Benzylic Advantage: The extra methylene group (

    
     carbon) introduces a "kink" and rotational freedom, which can improve the solubility of the final chimera. It also allows for the use of mild etherification conditions (e.g., Mitsunobu reaction) without competing with other acidic protons.
    
  • Phenolic Disadvantage: Phenolic linkers are more rigid (

    
    -O bond) and can be metabolically susceptible to Phase II conjugation (glucuronidation) more rapidly than benzylic ethers.
    

Data Summary for Linker Selection:

ParameterBenzylic Linker (Product)Phenolic Linker
Metabolic Stability High (Phase I oxidation risk)Low (Phase II conjugation risk)
Linker Geometry Flexible (

bond angle)
Rigid (

bond angle)
LogP Contribution Higher (More lipophilic)Lower (More polar/acidic)

References

  • ChemicalBook. (2025).[3] Methyl 2-(4-(hydroxymethyl)phenyl)acetate Properties and Synthesis.

  • PubChem. (2025).[7] Compound Summary: Methyl 2-[4-(hydroxymethyl)phenyl]acetate.[2][3][4][5][6][7][8][9][10] National Library of Medicine.

  • MedChemExpress. (2024). PROTAC Linker Applications of Methyl 2-(4-(hydroxymethyl)phenyl)acetate.

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.

  • Chemistry LibreTexts. (2022). Side Chain Oxidations of Alkylbenzenes.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(4-(hydroxymethyl)phenyl)acetate
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Methyl 2-(4-(hydroxymethyl)phenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.